molecular formula C21H20Cl2N2O6S B15614151 BI-4924

BI-4924

Cat. No.: B15614151
M. Wt: 499.4 g/mol
InChI Key: CJEJFFCPVBZSIE-OAHLLOKOSA-N
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Description

CHEMBL4520837 is a Unknown drug.

Properties

IUPAC Name

2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJFFCPVBZSIE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2C)C(=O)NC(CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C(N2C)C(=O)N[C@H](CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BI-4924, a Potent and Selective PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of BI-4924, a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). This document details the molecular interactions, cellular effects, and key experimental data that define its function. Included are detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical metabolic branch of glycolysis. PHGDH catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[3][4] this compound acts as a competitive inhibitor with respect to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+).[1][5] By binding to the NAD+ pocket of PHGDH, this compound effectively blocks the enzyme's catalytic activity, thereby disrupting the synthesis of serine.[6]

The inhibition of PHGDH has significant downstream consequences, particularly in cancer cells with elevated PHGDH expression. These effects include the suppression of nucleotide synthesis and alterations in one-carbon metabolism.[1][7] Certain cancers, such as triple-negative breast cancer and melanoma, exhibit an amplification or overexpression of PHGDH, rendering them highly dependent on this pathway for proliferation and survival.[3][4]

Due to its carboxylic acid moiety, this compound exhibits poor cell permeability. To overcome this, a cell-permeable ester prodrug, BI-4916, was developed.[3][8] BI-4916 readily enters cells, where it is cleaved by intracellular esterases to release the active inhibitor, this compound.[6] This strategy leads to an intracellular enrichment of this compound, enhancing its inhibitory effect on PHGDH.[6]

Signaling Pathway Diagram

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis Glycine->Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis This compound This compound PHGDH PHGDH This compound->PHGDH Inhibits NAD+ NAD+ NADH NADH NAD+->NADH  

Inhibition of the de novo serine biosynthesis pathway by this compound.
Prodrug Activation Mechanism

Prodrug_Activation cluster_cell Intracellular Space BI-4916 BI-4916 (Prodrug) (Cell Permeable) BI-4916_in BI-4916 BI-4916->BI-4916_in Passive Diffusion This compound This compound (Active Drug) (Cell Impermeable) PHGDH PHGDH BI-4924_in This compound BI-4916_in->BI-4924_in Cleavage BI-4924_in->PHGDH Inhibition Esterases Esterases Esterases->BI-4916_in

Intracellular activation of the prodrug BI-4916 to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, its prodrug BI-4916, and the negative control BI-5583.

Table 1: In Vitro Activity
CompoundMolecular Weight (Da)PHGDH IC50 (NAD+ high assay, nM)PHGDH SPR (nM)13C-Serine Synthesis IC50 (72h, nM)
This compound 499.43262,200
BI-4916 527.4169N/A2,032
BI-5583 372.8Not Determined28,400Not Determined

Data sourced from Boehringer Ingelheim's opnMe portal.[3][4][8]

Table 2: In Vitro DMPK and Physicochemical Parameters
ParameterThis compoundBI-5583
logD @ pH 11 0.62-0.36
Solubility @ pH 7 (µg/mL) 59>87
Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) 0.21<1.8
Caco-2 Efflux Ratio 10.8N/A
Microsomal Stability (human/mouse/rat) (% QH) <24 / <24 / <2324 / - / <23
Hepatocyte Stability (mouse) (% QH) 32N/A
Plasma Protein Binding (mouse) (%) 99.6Not Determined
CYP 3A4 IC50 (µM) >50>50
CYP 2C8 IC50 (µM) 31>50
CYP 2C9 IC50 (µM) >50>50
CYP 2C19 IC50 (µM) >50>50
CYP 2D6 IC50 (µM) >50>50

Data sourced from Boehringer Ingelheim's opnMe portal.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PHGDH Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Materials:

    • PHGDH Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)

    • Substrate Mix: 3-Phosphoglycerate (3-PG) and NAD+

    • Developer Solution (containing a probe that is reduced by NADH to produce a colorimetric signal)

    • NADH Standard

    • 96-well clear flat-bottom plate

    • Test compounds (this compound, BI-4916, BI-5583) dissolved in DMSO

  • Procedure:

    • Prepare sample lysates from cells or tissues by homogenization in ice-cold PHGDH Assay Buffer.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Add the sample lysate to the wells of the 96-well plate.

    • For inhibitor studies, pre-incubate the lysate with varying concentrations of the test compounds.

    • Initiate the reaction by adding the Substrate Mix.

    • Add the Developer Solution.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

    • Prepare a standard curve using the NADH standard.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Determine the concentration of NADH produced using the standard curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Assay

This assay measures the binding affinity and kinetics of this compound to PHGDH in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore T200)

    • Sensor chip (e.g., CM5 chip)

    • Immobilization reagents (e.g., NHS, EDC)

    • Recombinant human PHGDH protein (ligand)

    • Test compound (this compound) as the analyte

    • Running buffer

  • Procedure:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of NHS and EDC.

    • Immobilize the PHGDH protein onto the sensor surface. A reference flow cell without the immobilized ligand should be prepared in parallel.

    • Inject a series of concentrations of this compound over the ligand and reference flow cells.

    • Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to observe the association and dissociation phases.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the ligand flow cell.

    • Analyze the resulting sensorgrams using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

Cellular ¹³C-Serine Synthesis Assay

This assay measures the ability of BI-4916 (the prodrug) to inhibit de novo serine synthesis in live cells using stable isotope tracing.

  • Materials:

    • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

    • Cell culture medium

    • [U-¹³C]-glucose

    • Test compound (BI-4916) dissolved in DMSO

    • Solvents for metabolite extraction (e.g., 80% methanol)

    • LC-MS/MS or GC-MS system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with desired concentrations of BI-4916 or a DMSO vehicle control for 1 hour.

    • Replace the medium with a medium containing [U-¹³C]-glucose and the same concentrations of BI-4916 or DMSO.

    • Incubate for a defined period (e.g., 24-72 hours).

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Extract the polar metabolites using a cold extraction solvent.

    • Analyze the cell extracts by LC-MS/MS or GC-MS to measure the levels of unlabeled (M+0) and ¹³C-labeled (M+3) serine.

  • Data Analysis:

    • Calculate the fraction of the serine pool that is labeled with ¹³C (M+3 / (M+0 + M+3)).

    • Compare the fraction of labeled serine in BI-4916-treated cells to that in DMSO-treated control cells to determine the percent inhibition of de novo serine synthesis.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Drug Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery and development process.

Drug_Discovery_Workflow Start Start Fragment_Screening Fragment-Based Screening Start->Fragment_Screening End End Hit_to_Lead Hit-to-Lead Optimization (Structure-Based Design) Fragment_Screening->Hit_to_Lead Lead_Optimization Lead Optimization (Potency & Selectivity) Hit_to_Lead->Lead_Optimization In_Vitro_Assays In Vitro Characterization (Enzyme & Cellular Assays) Lead_Optimization->In_Vitro_Assays DMPK_Profiling DMPK & Safety Profiling In_Vitro_Assays->DMPK_Profiling Prodrug_Development Prodrug Design (BI-4916) (Improved Cell Permeability) DMPK_Profiling->Prodrug_Development Preclinical_Candidate Preclinical Candidate (this compound) Prodrug_Development->Preclinical_Candidate Preclinical_Candidate->End

Logical workflow for the discovery and development of this compound.

The development of this compound began with a fragment-based screening campaign to identify initial hits.[1][7] These hits were then optimized through a process of structure-based drug design, leading to a significant improvement in potency.[1][7] Further lead optimization focused on enhancing both potency and selectivity, resulting in the identification of this compound as a preclinical candidate. The poor cell permeability of this compound necessitated the design of the prodrug BI-4916 to enable effective cellular studies.[3]

References

BI-4924: A Technical Guide to a Potent and Selective PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4924, a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. This document collates key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development in this area.

Core Concepts and Mechanism of Action

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, rate-limiting step in the serine synthesis pathway (SSP), converting 3-phosphoglycerate (3-PG), a glycolysis intermediate, into 3-phosphohydroxypyruvate (3-PHP).[1][2] This reaction is dependent on the cofactor NAD+.[1] The serine synthesized through this pathway is crucial for the biosynthesis of proteins, nucleotides, and lipids, which are essential for rapid cell proliferation.[3] In various cancers, including triple-negative breast cancer and melanoma, PHGDH is overexpressed or amplified, making it a promising therapeutic target.[1][4]

This compound is a highly potent and selective, co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD⁺)-competitive inhibitor of PHGDH.[5][6][7] Its development originated from a fragment-based screening effort, followed by structure-based drug design, which improved its potency by six orders of magnitude.[5] this compound binds to the NAD⁺ binding pocket of PHGDH, as revealed by its co-crystal structure (PDB code: 6RJ6).[1][2] Due to its chemical properties, this compound has limited cell permeability. To address this, a cell-permeable ester prodrug, BI-4916 , was developed.[1] Once inside the cell, BI-4916 is cleaved by intracellular esterases, releasing the active inhibitor this compound, which then accumulates within the cell.[1][5] For in vitro and cellular studies, a structurally similar but inactive compound, BI-5583 , is available as a negative control.[1]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy, DMPK (Drug Metabolism and Pharmacokinetics), and physicochemical parameters for this compound and its associated compounds.

Table 1: In Vitro Biological Activity
CompoundTargetAssayIC₅₀ (nM)Notes
This compound PHGDHNAD+ high assay (250 µM)3Highly potent enzymatic inhibition.[2][7]
This compound PHGDHSurface Plasmon Resonance (SPR)26Direct binding affinity.[2]
This compound Serine Biosynthesis¹³C-Serine Assay (72 h)2,200Inhibition of de novo serine synthesis in cells.[2][6]
BI-5583 PHGDHSurface Plasmon Resonance (SPR)28,400Negative control with significantly lower affinity.[2]
Table 2: In Vitro DMPK and Physicochemical Properties
ParameterThis compoundBI-5583 (Negative Control)
Molecular Weight (Da, free base) 499.4372.8
logD @ pH 11 0.62-0.36
Aqueous Solubility @ pH 7 (µg/mL) 59>87
Caco-2 Permeability (A→B) @ pH 7.4 (10⁻⁶ cm/s) 0.21<1.8
Caco-2 Efflux Ratio 10.8n.a.
Microsomal Stability (Human/Mouse/Rat) (% QH) <24 / <24 / <2324 / - / <23
Hepatocyte Stability (Mouse) (% QH) 32n.a.
Plasma Protein Binding (Mouse) (%) 99.6Ongoing
CYP 3A4 Inhibition (IC₅₀, µM) >50>50
CYP 2C8 Inhibition (IC₅₀, µM) 31>50
CYP 2C9 Inhibition (IC₅₀, µM) >50>50
CYP 2C19 Inhibition (IC₅₀, µM) >50>50
CYP 2D6 Inhibition (IC₅₀, µM) >50>50
(Data sourced from Boehringer Ingelheim's opnMe portal)[2]

Signaling and Experimental Visualizations

The following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for evaluating PHGDH inhibitors.

PHGDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Metabolism Glucose Glucose G3P Glyceraldehyde 3-phosphate Glucose->G3P multiple steps ThreePG 3-Phosphoglycerate G3P->ThreePG ThreePHP 3-Phospho hydroxypyruvate ThreePG->ThreePHP PHGDH NAD NAD ThreePSer 3-Phosphoserine ThreePHP->ThreePSer NADH NADH Serine L-Serine ThreePSer->Serine Nucleotides Nucleotides Serine->Nucleotides Amino Acids Other Amino Acids Serine->Amino Acids Lipids Lipids Serine->Lipids NAD->NADH BI4924 This compound BI4924->ThreePHP Inhibition

Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-PG to 3-PHP.

Cellular_Assay_Workflow start Start: Seed PHGDH-dependent cancer cells in 96-well plates step1 Allow cells to attach (e.g., 24 hours) start->step1 step2 Prepare serial dilutions of BI-4916 (prodrug), BI-5583 (negative control), and vehicle (DMSO) step1->step2 step3 Treat cells with compounds step2->step3 step4 Incubate for a defined period (e.g., 72 hours) step3->step4 step5 Perform Cell Viability Assay (e.g., MTT, SRB, or CellTiter-Glo) step4->step5 step6 Measure signal (Absorbance or Luminescence) step5->step6 step7 Data Analysis: 1. Normalize to vehicle control 2. Plot dose-response curve 3. Calculate IC50 values step6->step7 end End: Determine compound potency and selectivity step7->end

Caption: Workflow for assessing the anti-proliferative effects of PHGDH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize PHGDH inhibitors like this compound.

In Vitro PHGDH Enzyme Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on recombinant PHGDH enzyme activity by monitoring the production of NADH.

Materials:

  • Recombinant human PHGDH enzyme

  • Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM hydrazine (B178648) sulfate (B86663)

  • Substrate: 3-Phosphoglycerate (3-PG)

  • Cofactor: NAD⁺

  • Indicator System: Resazurin and Diaphorase

  • Test Compounds (this compound) and Vehicle (DMSO)

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, 20 µM NAD⁺, 0.1 mM resazurin, and 0.0001 units of diaphorase per 100 µL.

  • Add test compounds (e.g., this compound) at various concentrations to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and no-enzyme control.

  • Add the PHGDH enzyme to all wells except the no-enzyme control.

  • Initiate the reaction by adding the substrate, 0.1 mM 3-PG. The final reaction volume is typically 100 µL.

  • Immediately begin monitoring the increase in resorufin (B1680543) fluorescence (Excitation: 544 nm / Emission: 590 nm) at room temperature using a microplate reader.[8] Hydrazine sulfate is included to react with the 3-PHP product and prevent product inhibition.[8]

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

  • Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (SRB Assay)

This protocol assesses the effect of a PHGDH inhibitor on the proliferation of cancer cell lines, particularly those known to have high PHGDH expression (e.g., MDA-MB-468).[3] The prodrug BI-4916 should be used for cellular experiments.[1]

Materials:

  • PHGDH-dependent cell line (e.g., MDA-MB-468) and a non-dependent control line (e.g., MDA-MB-231).[3]

  • Complete culture medium

  • Test compounds (BI-4916, BI-5583) and vehicle (DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.[3]

  • Compound Treatment: Prepare serial dilutions of BI-4916 and the negative control BI-5583. Replace the medium in the wells with 100 µL of medium containing the diluted compounds. Ensure the final DMSO concentration is low (≤ 0.5%).[3]

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3]

  • Washing: Wash the plates five times with water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the EC₅₀ value.[3]

Western Blot for PHGDH Expression

This protocol is used to determine the relative protein expression levels of PHGDH in different cell lines to correlate with inhibitor sensitivity.

Materials:

  • Cell lines of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-PHGDH (e.g., 1:1000 dilution)

  • Primary antibody: anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Lyse cultured cells in RIPA buffer and quantify protein concentration using a BCA assay.[3]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[3]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-PHGDH antibody overnight at 4°C.[3]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody. Perform densitometry analysis to quantify band intensities and normalize the PHGDH signal to the loading control.[3]

This guide provides a foundational resource for understanding and utilizing the PHGDH inhibitor this compound. The provided data, visualizations, and protocols are intended to facilitate the design and execution of further studies into the therapeutic potential of targeting the serine biosynthesis pathway in cancer.

References

An In-depth Technical Guide to BI-4924 and its Role in the Serine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.

Introduction: The Serine Biosynthesis Pathway and the Emergence of this compound

The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of L-serine. This pathway is comprised of three enzymatic steps, with the initial and rate-limiting step catalyzed by phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate, a crucial step for the production of serine, an amino acid vital for protein synthesis, nucleotide production, and cellular redox balance. In certain cancers, particularly those with amplifications of the PHGDH gene, this pathway is upregulated to support rapid proliferation, making PHGDH an attractive target for therapeutic intervention.

This compound is a highly potent and selective, NADH/NAD+-competitive inhibitor of PHGDH.[3][4] It is the active intracellular form of the prodrug BI-4916, which was developed to overcome the high cytosolic concentrations of the competitive cofactors NADH/NAD+.[2] The prodrug approach facilitates cellular uptake and subsequent intracellular hydrolysis to the active carboxylic acid, this compound, leading to its accumulation within the cell.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its prodrug, BI-4916.

Table 1: In Vitro Potency of this compound and BI-4916

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundPHGDHBiochemical (Enzymatic)2[3]
BI-4916PHGDHBiochemical (Enzymatic)--
BI-4916Serine BiosynthesisCellular (¹³C-Serine Flux in MDA-MB-468 cells)2000[2]

Table 2: Selectivity Profile of this compound against other Dehydrogenases

Dehydrogenase Target% Inhibition at 10 µMIC50 (µM)
D-β-hydroxybutyrate dehydrogenase< 25%> 10
Malate Dehydrogenase 1< 25%> 10
Malate Dehydrogenase 2< 25%> 10
Lactate Dehydrogenase A< 25%> 10
Glutamate Dehydrogenase 1< 25%> 10
Glycerol-3-phosphate dehydrogenase 1< 25%> 10
Isocitrate dehydrogenase 1< 25%> 10
Isocitrate dehydrogenase 2< 25%> 10
6-Phosphogluconate dehydrogenase< 25%> 10
Glucose-6-phosphate dehydrogenase< 25%> 10

Data compiled from supplementary information of Weinstabl et al., J Med Chem, 2019.

Signaling Pathways and Experimental Workflows

The Serine Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the canonical serine biosynthesis pathway and highlights the inhibitory action of this compound on PHGDH.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG Multiple Steps 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH (NAD+ -> NADH) P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 (Glutamate -> α-KG) Serine Serine P_Ser->Serine PSPH (H2O -> Pi) Downstream_Processes Downstream_Processes Serine->Downstream_Processes Protein Synthesis Nucleotide Synthesis Glutathione Synthesis BI_4924 This compound BI_4924->3_PHP Inhibition

Caption: Inhibition of PHGDH by this compound blocks the initial step of the serine biosynthesis pathway.

Prodrug Activation and Intracellular Trapping Workflow

This diagram outlines the process of cellular uptake of the prodrug BI-4916 and its subsequent conversion to the active inhibitor this compound.

Prodrug_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI_4916_ext BI-4916 (Prodrug) BI_4916_int BI-4916 BI_4916_ext->BI_4916_int Cellular Uptake BI_4924_int This compound (Active Inhibitor) BI_4916_int->BI_4924_int Esterase Hydrolysis PHGDH_Inhibition PHGDH Inhibition BI_4924_int->PHGDH_Inhibition Target Engagement

Caption: Cellular uptake and enzymatic conversion of the prodrug BI-4916 to the active inhibitor this compound.

Fragment-Based Drug Discovery Workflow for this compound

The discovery of this compound was guided by a fragment-based approach coupled with structure-based drug design. The general workflow is depicted below.

FBDD_Workflow Fragment_Library Fragment Library (Low MW Compounds) Biophysical_Screening Biophysical Screening (e.g., SPR, NMR) Fragment_Library->Biophysical_Screening Hit_Identification Hit Identification (Weak Binders) Biophysical_Screening->Hit_Identification Structural_Biology Structural Biology (X-ray Crystallography) Hit_Identification->Structural_Biology SBDD Structure-Based Drug Design (SBDD) Structural_Biology->SBDD Lead_Optimization Lead Optimization (Iterative Synthesis & Testing) SBDD->Lead_Optimization Lead_Optimization->Structural_Biology BI_4924 This compound (Potent & Selective Inhibitor) Lead_Optimization->BI_4924

References

BI-4924: A Potent and Selective Chemical Probe for Phosphoglycerate Dehydrogenase (PHGDH)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a highly potent and selective small molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[3][4][5] This pathway is a critical metabolic node, providing precursors for the synthesis of amino acids, nucleotides, and lipids, and is often upregulated in various cancers, making PHGDH an attractive therapeutic target.[3][5] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, in vitro and cellular activity, and detailed experimental protocols for its use.

Mechanism of Action

This compound functions as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1][2][6] Its potent inhibitory activity disrupts the de novo synthesis of serine, thereby impacting downstream metabolic processes that are dependent on this pathway. For cellular studies, the use of its cell-permeable ester prodrug, BI-4916, is recommended.[3][4] BI-4916 readily enters cells and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.[7][8] To ensure rigorous experimental design, BI-5583 is available as a structurally related but inactive negative control.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: In Vitro Activity of this compound

ParameterValueAssay Conditions
IC50 3 nMNAD+ high assay (250 µM)[1][5]
SPR 26 nMPHGDH Surface Plasmon Resonance[5]

Table 2: Cellular Activity of this compound (delivered via BI-4916 prodrug)

ParameterValueCell LineAssay Duration
IC50 2,200 nMMDA-MB-46872 h[1][2]

Table 3: Physicochemical and DMPK Properties of this compound

ParameterValue
Molecular Weight (Da) 499.4[5]
logD @ pH 11 0.62[5]
Solubility @ pH 7 (µg/mL) 59[5]
Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) 0.21[5]
Caco-2 Efflux Ratio 10.8[5]
Microsomal Stability (human/mouse/rat) (% QH) <24 / <24 / <23[5]
Hepatocyte Stability (mouse) (% QH) 32[5]

Table 4: Related Compounds

CompoundRoleMolecular Weight (Da)
BI-4916 Cell-permeable prodrug527.4
BI-5583 Negative control372.8[5]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and its inhibition by this compound.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP NAD+ -> NADH PSAT1 PSAT1 3_PHP->PSAT1 3_PS 3-Phosphoserine PSAT1->3_PS PSPH PSPH 3_PS->PSPH Serine Serine PSPH->Serine BI4924 This compound BI4924->PHGDH Inhibition

Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound as a chemical probe. The following are methodologies for key experiments based on published literature.

PHGDH Fluorescence Intensity Assay (Biochemical IC50 Determination)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Reagents and Materials:

    • Recombinant human PHGDH enzyme

    • Assay buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

    • Substrate: 3-Phosphoglycerate

    • Cofactor: NAD+

    • Diaphorase

    • Resazurin (B115843)

    • This compound (or other test compounds) in DMSO

    • 384-well black microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 50 nL of the compound solution to each well.

    • Add 10 µL of a solution containing PHGDH enzyme, diaphorase, and resazurin in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of a solution containing 3-phosphoglycerate and NAD+ in assay buffer.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay (Binding Affinity)

SPR is used to measure the binding affinity and kinetics of this compound to PHGDH.

  • Reagents and Materials:

    • Recombinant human PHGDH enzyme

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

    • This compound in running buffer with a low percentage of DMSO

  • Procedure:

    • Immobilize PHGDH onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a serial dilution of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized PHGDH surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).

    • Analyze the binding data using the instrument's software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

¹³C-Serine Cellular Assay (Cellular Target Engagement)

This assay measures the inhibition of de novo serine synthesis in cells by tracing the incorporation of ¹³C-labeled glucose into serine.

  • Reagents and Materials:

    • MDA-MB-468 cells (or other relevant cell line)

    • Cell culture medium (e.g., DMEM)

    • [U-¹³C₆]-glucose

    • BI-4916 (prodrug) in DMSO

    • LC-MS/MS system

  • Procedure:

    • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of BI-4916 for the desired duration (e.g., 72 hours).

    • For the final hours of treatment, replace the medium with a medium containing [U-¹³C₆]-glucose.

    • After the incubation period, wash the cells with ice-cold saline.

    • Extract the intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).

    • Analyze the cell extracts by LC-MS/MS to quantify the amount of ¹³C-labeled serine.

    • Determine the IC50 value for the inhibition of de novo serine synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_ic50 PHGDH Fluorescence Intensity Assay (IC50) spr Surface Plasmon Resonance (KD) biochem_ic50->spr cellular_ic50 ¹³C-Serine Assay (Cellular IC50) spr->cellular_ic50 viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cellular_ic50->viability in_vivo In Vivo Studies (Optional) viability->in_vivo start Start start->biochem_ic50 end End in_vivo->end

Caption: A generalized experimental workflow for the characterization of this compound.

References

Target Validation of BI-4924 in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway that is often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate, thereby diverting glucose metabolites into the synthesis of serine and its downstream products, which are essential for nucleotide synthesis, redox balance, and biomass accumulation. This technical guide provides an in-depth overview of the target validation of BI-4924, a potent and selective inhibitor of PHGDH, for the treatment of cancer.

This compound: A Potent and Selective PHGDH Inhibitor

This compound is a highly potent, small-molecule inhibitor of PHGDH.[1][2] It acts as a competitive inhibitor with respect to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+).[1] For cellular and in vivo studies, the ethyl ester prodrug, BI-4916, is often utilized.[3] BI-4916 exhibits improved cell permeability and is intracellularly hydrolyzed to the active drug, this compound, leading to its enrichment within the target cells.[3]

Mechanism of Action

This compound directly binds to the NAD+ binding pocket of PHGDH, preventing the binding of its natural cofactor and thereby inhibiting the enzymatic conversion of 3-phosphoglycerate. This blockade of the first and rate-limiting step of the serine biosynthesis pathway leads to a depletion of intracellular serine levels, which in turn inhibits cancer cell proliferation and survival, particularly in tumors that are dependent on this pathway.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency and selectivity of this compound and its prodrug BI-4916.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound PHGDHIn Vitro Enzyme Assay3[1]
BI-4916 PHGDHIn Vitro Enzyme Assay169[3]

Table 1: In Vitro Potency of this compound and BI-4916 against PHGDH. The IC50 value for BI-4916 in the biochemical assay is likely attributable to its conversion to the more potent this compound under the assay conditions.[3]

CompoundParameterValue (nM)Cell Line(s)Reference
This compound Serine Biosynthesis Inhibition2200 (72h)Not specified[1]
BI-4916 Serine Biosynthesis Inhibition2032 (72h)Not specified[3]

Table 2: Cellular Activity of this compound and BI-4916. These values represent the concentration required to inhibit de novo serine synthesis by 50% in cellular assays.

CompoundOff-Target (Inhibition >70% at 10 µM)% Inhibition
This compound 5HT2B78%
PDE3A86%
BI-4916 CCKA (Cholecystokinin A receptor)82%
5HT2B94%
ALPHA2A (Alpha-2A adrenergic receptor)101%

Table 3: Selectivity Profile of this compound and BI-4916. Data from a SafetyScreen44™ panel highlight the selectivity of the compounds.[2][3]

Signaling Pathway and Experimental Workflows

Serine Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical serine biosynthesis pathway and the specific inhibitory action of this compound.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Redox Balance Redox Balance Serine->Redox Balance Biomass Biomass Serine->Biomass This compound This compound This compound->3-Phosphoglycerate Inhibits PHGDH

Caption: Inhibition of PHGDH by this compound blocks the serine biosynthesis pathway.

Experimental Workflow: In Vitro PHGDH Inhibition Assay

This workflow outlines the key steps in determining the in vitro potency of PHGDH inhibitors.

In_Vitro_Assay_Workflow Start Start PrepareAssayPlate Prepare 96-well plate with serial dilutions of this compound Start->PrepareAssayPlate AddReagents Add reaction buffer containing: - 3-Phosphoglycerate (substrate) - NAD+ (cofactor) - PHGDH enzyme - Diaphorase - Resazurin (B115843) PrepareAssayPlate->AddReagents Incubate Incubate at room temperature AddReagents->Incubate MeasureFluorescence Measure resorufin (B1680543) fluorescence (Ex/Em ~560/590 nm) Incubate->MeasureFluorescence DataAnalysis Calculate % inhibition and determine IC50 MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro PHGDH enzyme inhibition assay.

Experimental Workflow: Cellular Proliferation (MTT) Assay

This workflow details the procedure for assessing the effect of a PHGDH inhibitor on cancer cell viability.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells IncubateAdhesion Incubate for 24h to allow cell adhesion SeedCells->IncubateAdhesion TreatCells Treat cells with various concentrations of BI-4916 (prodrug) IncubateAdhesion->TreatCells IncubateTreatment Incubate for 48-72h TreatCells->IncubateTreatment AddMTT Add MTT reagent to each well IncubateTreatment->AddMTT IncubateMTT Incubate for 2-4h to allow formazan (B1609692) crystal formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize MeasureAbsorbance Measure absorbance at ~570 nm Solubilize->MeasureAbsorbance DataAnalysis Calculate % cell viability and determine IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the MTT cell proliferation assay.

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on PHGDH activity by monitoring the production of NADH.

  • Principle: The PHGDH-catalyzed oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin production is proportional to PHGDH activity.

  • Reagents:

    • Assay Buffer: Tris-HCl (pH 7.5-8.0), EDTA

    • Substrate: 3-phosphoglycerate

    • Cofactor: NAD+

    • Enzyme: Recombinant human PHGDH

    • Coupling Enzyme: Diaphorase

    • Detection Reagent: Resazurin

    • Test Compound: this compound

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and add to a 96-well plate.

    • Prepare a reaction mixture containing assay buffer, 3-phosphoglycerate, NAD+, diaphorase, and resazurin.

    • Add the reaction mixture to the wells containing the test compound.

    • Initiate the reaction by adding PHGDH to all wells.

    • Incubate the plate at room temperature, protected from light.

    • Monitor the increase in fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm over time using a plate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation (MTT) Assay

This colorimetric assay is used to assess the impact of PHGDH inhibition on cancer cell viability.

  • Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines (e.g., those with high PHGDH expression)

    • Complete cell culture medium

    • Test Compound: BI-4916 (prodrug)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of BI-4916 in complete culture medium and add to the respective wells. Include wells with vehicle (DMSO) as a negative control.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

    • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of PHGDH, a key enzyme in the serine biosynthesis pathway that is frequently upregulated in cancer. Through its competitive inhibition of PHGDH with respect to NADH/NAD+, this compound effectively disrupts de novo serine synthesis, leading to reduced proliferation of cancer cells dependent on this pathway. The use of its cell-permeable prodrug, BI-4916, allows for efficient targeting of PHGDH in cellular and in vivo models. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology. Further studies are warranted to establish a broader anti-proliferative profile across various cancer cell lines and to evaluate its in vivo efficacy in relevant preclinical cancer models.

References

The Role of BI-4924 in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4924 is a potent and highly selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical component of cellular metabolism, providing the necessary building blocks for protein, nucleotide, and lipid synthesis, and playing a key role in maintaining cellular redox balance. In certain pathological contexts, notably cancer, upregulation of the serine biosynthesis pathway is a key feature of metabolic reprogramming, supporting rapid cell proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular metabolism, and the experimental methodologies used to characterize its activity.

Introduction: The Serine Biosynthesis Pathway and its Importance in Disease

The de novo serine biosynthesis pathway channels the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into the production of L-serine. This multi-step enzymatic process is crucial for cellular homeostasis and provides precursors for a wide array of biosynthetic pathways, including the formation of glycine, cysteine, and one-carbon units essential for nucleotide synthesis and methylation reactions.

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[1] Elevated PHGDH expression and a corresponding increase in serine synthesis have been identified as key metabolic features in several cancers, including breast cancer, melanoma, and pancreatic cancer.[2] This metabolic adaptation allows cancer cells to sustain their high proliferative rates and resist oxidative stress. Consequently, PHGDH has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

This compound: A Potent and Selective PHGDH Inhibitor

This compound is a highly potent and selective inhibitor of PHGDH. It acts as a competitive inhibitor with respect to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+).[1] For cellular-based assays, the ethyl ester prodrug, BI-4916, is often utilized. BI-4916 exhibits improved cell permeability and is intracellularly converted to the active inhibitor, this compound, leading to its enrichment within the cell.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the NAD+/NADH binding site of PHGDH, thereby preventing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate and effectively blocking the de novo serine biosynthesis pathway at its initial step.

Quantitative Data on this compound Activity

The inhibitory potency and cellular effects of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
PHGDH IC50 3 nMNAD+ high assay (250 µM)
Cellular Serine Biosynthesis IC50 2200 nMInhibition of [13C]-serine synthesis in MDA-MB-468 cells (72 h)
PHGDH Surface Plasmon Resonance (SPR) 26 nMBinding affinity to PHGDH

Table 1: In Vitro and Cellular Activity of this compound

Parameter Value Reference
Molecular Weight (free base) 499.4 Da
logD @ pH 11 0.62
Solubility @ pH 7 59 µg/mL
Caco-2 Permeability (A to B) 0.21 x 10-6 cm/s
Microsomal Stability (human/mouse/rat) <24% / <24% / <23% QH
Hepatocyte Stability (mouse) 32% QH
Plasma Protein Binding (mouse) 99.6%

Table 2: Physicochemical and DMPK Properties of this compound

Target % Inhibition @ 10 µM Reference
5HT2B78%
PDE3A86%

Table 3: Selectivity of this compound (SafetyScreen44™ Panel - showing targets with >70% inhibition)

Signaling Pathways and Metabolic Interconnections

The inhibition of PHGDH by this compound has significant downstream effects on various metabolic and signaling pathways.

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolic Fates Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Three_PG 3-Phosphoglycerate G3P->Three_PG Pyruvate Pyruvate Three_PG->Pyruvate Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP NAD+ -> NADH PHGDH PHGDH PSAT1 PSAT1 Three_PS 3-Phosphoserine PSPH PSPH Serine Serine Three_PHP->Three_PS Glutamate -> α-KG Three_PS->Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine One_Carbon One-Carbon Metabolism (Nucleotide Synthesis, Methylation) Serine->One_Carbon Lipids Lipid Synthesis Serine->Lipids BI4924 This compound BI4924->PHGDH Inhibition

Figure 1: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

PHGDH Inhibition Assay (NAD+ high assay)

This biochemical assay quantifies the enzymatic activity of PHGDH and the inhibitory potential of compounds like this compound.

start Start reagents Prepare reaction mix: - Buffer (e.g., Tris-HCl) - 3-Phosphoglycerate (substrate) - NAD+ (cofactor) - Diaphorase - Resazurin (B115843) start->reagents add_inhibitor Add this compound (or vehicle control) to assay plate reagents->add_inhibitor add_enzyme Add recombinant PHGDH enzyme add_inhibitor->add_enzyme incubate Incubate at room temperature add_enzyme->incubate measure Measure fluorescence (Ex/Em ~544/590 nm) at multiple time points incubate->measure analyze Calculate reaction rates and determine IC50 values measure->analyze end End analyze->end

Figure 2: Workflow for the PHGDH biochemical inhibition assay.

Protocol:

  • Reagent Preparation: A reaction mixture is prepared containing buffer (e.g., 100 mM Tris-HCl, pH 8.1), the substrate 3-phosphoglycerate, the cofactor NAD+, diaphorase, and the fluorescent indicator resazurin.

  • Compound Addition: Test compounds, such as this compound, are serially diluted and added to the wells of a microtiter plate. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Addition: The reaction is initiated by the addition of recombinant human PHGDH enzyme.

  • Incubation: The plate is incubated at room temperature, protected from light.

  • Fluorescence Measurement: The production of NADH by PHGDH leads to the diaphorase-catalyzed reduction of resazurin to the highly fluorescent resorufin. The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition is determined relative to the vehicle control, and IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

Cellular [13C]-Serine Biosynthesis Assay

This assay measures the rate of de novo serine synthesis in living cells by tracing the incorporation of a stable isotope-labeled glucose into serine.

Protocol:

  • Cell Culture: Cancer cells with high PHGDH expression (e.g., MDA-MB-468) are seeded in culture plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., the prodrug BI-4916) or a vehicle control for a specified duration (e.g., 72 hours).

  • Isotope Labeling: The culture medium is replaced with a medium containing [U-13C6]-glucose, and the cells are incubated for a defined period to allow for the incorporation of the labeled carbons into downstream metabolites.

  • Metabolite Extraction: The cells are washed, and intracellular metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of labeled (m+3) and unlabeled (m+0) serine.

  • Data Analysis: The fraction of newly synthesized serine is calculated as the ratio of labeled serine to total serine. The IC50 for the inhibition of serine biosynthesis is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in health and disease. Its high potency and selectivity for PHGDH make it a powerful probe for dissecting the metabolic dependencies of cancer cells and for exploring the therapeutic potential of targeting this pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this important inhibitor. The continued study of this compound and other PHGDH inhibitors will undoubtedly shed further light on the intricate metabolic networks that underpin cellular function and offer new avenues for therapeutic intervention.

References

BI-4924: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical metabolic pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. BI-4924 is a potent and selective inhibitor of PHGDH, demonstrating significant potential in curbing cancer cell proliferation by disrupting serine metabolism. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cancer cell proliferation, detailed experimental protocols for its evaluation, and visualization of the relevant signaling pathways.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the NADH/NAD+ binding site of PHGDH.[1] This inhibition blocks the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2] By halting this pathway, this compound depletes the intracellular pool of L-serine, a non-essential amino acid crucial for the synthesis of proteins, nucleotides, and lipids. Furthermore, the inhibition of PHGDH disrupts the cellular redox balance by affecting the production of NADPH and glutathione, which can lead to increased reactive oxygen species (ROS) and induce apoptosis in cancer cells.[3]

For cellular-based assays, the ethyl ester prodrug of this compound, BI-4916 , is often utilized. BI-4916 exhibits enhanced cell permeability and is intracellularly hydrolyzed to the active inhibitor, this compound.[4]

Quantitative Data on Anti-Proliferative Activity

The inhibitory activity of this compound and its prodrug BI-4916 has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.

Compound Assay Cell Line IC50 (µM) Time Point Reference
This compoundSerine Biosynthesis DisruptionMDA-MB-468 (Breast Cancer)2.272 hours[1]
BI-4916Cell ProliferationMDA-MB-468 (Breast Cancer)18.24 ± 1.06Not Specified[5]
NCT-503 (PHGDH Inhibitor)Cell ProliferationA549 (Lung Cancer)16.4472 hours[6]
NCT-503 (PHGDH Inhibitor)Cell ProliferationHCC-70 (Breast Cancer)18.24 days[2]
NCT-503 (PHGDH Inhibitor)Cell ProliferationBT-20 (Breast Cancer)10.44 days[2]
Compound 18 (PHGDH Inhibitor)Cell ProliferationHCC-70 (Breast Cancer)6.04 days[2]
Compound 18 (PHGDH Inhibitor)Cell ProliferationBT-20 (Breast Cancer)5.94 days[2]

Note: Data for other PHGDH inhibitors are included for comparative purposes.

Signaling Pathways

The inhibition of PHGDH by this compound has significant downstream consequences on cellular signaling pathways that regulate proliferation.

cluster_upstream Upstream Glycolysis cluster_serine_pathway Serine Biosynthesis Pathway cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-PG Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-PHP PHGDH->3-PHP NAD+ -> NADH PSAT1 PSAT1 3-PHP->PSAT1 p-Ser p-Ser PSAT1->p-Ser PSPH PSPH p-Ser->PSPH L-Serine L-Serine PSPH->L-Serine Nucleotide_Synthesis Nucleotide Synthesis L-Serine->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis L-Serine->Protein_Synthesis Redox_Balance Redox Balance (GSH, NADPH) L-Serine->Redox_Balance Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Protein_Synthesis->Cell_Proliferation Redox_Balance->Cell_Proliferation This compound This compound This compound->PHGDH Inhibition

Caption: this compound inhibits PHGDH, blocking the serine biosynthesis pathway.

Experimental Workflow

A typical workflow to assess the effect of this compound on cancer cell proliferation involves a series of in vitro assays.

cluster_assays Assessments Start Start Cell_Culture Cancer Cell Culture (e.g., MDA-MB-468) Start->Cell_Culture Treatment Treat with this compound/BI-4916 (Dose-response) Cell_Culture->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability Western_Blot Western Blot Analysis (PHGDH & downstream markers) Incubation->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Data_Analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anti-proliferative Effects Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's anti-proliferative effects.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions (Promega).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well opaque-walled plates

  • This compound or BI-4916

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound or BI-4916 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PHGDH Inhibition

This protocol provides a general framework for assessing changes in protein expression following treatment with a PHGDH inhibitor.

Materials:

  • Cancer cells treated with this compound/BI-4916 or vehicle control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PHGDH, anti-phospho-S6K, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cells treated with this compound/BI-4916 or vehicle control

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway, leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental methodologies required for its evaluation. The provided information and protocols will be a valuable resource for researchers and drug development professionals working to advance novel metabolic therapies for cancer. Further investigation into the anti-proliferative effects of this compound across a broader range of cancer types and in in vivo models is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to BI-4924 and its Prodrug BI-4916: A Selective PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924, and its cell-permeable prodrug, BI-4916. This document is intended for researchers, scientists, and drug development professionals interested in the serine synthesis pathway and its role in oncology and other diseases.

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate (B1209933) from glycolysis into 3-phosphohydroxypyruvate.[1][2][3] This pathway is often upregulated in certain cancers, such as melanoma and triple-negative breast cancer, to support rapid proliferation and overcome metabolic stress.[1][3][4] Consequently, PHGDH has emerged as a promising therapeutic target.

This compound is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[5][6] However, its carboxylic acid moiety limits its cell permeability. To overcome this, the ethyl ester prodrug, BI-4916, was developed. BI-4916 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active drug, this compound, leading to its intracellular enrichment.[1][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting PHGDH, the initial and rate-limiting step in the serine synthesis pathway. This pathway diverts glycolytic flux to produce serine, which is a precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids, and is crucial for maintaining cellular redox balance. By blocking this pathway, this compound disrupts the metabolic processes that are essential for the survival and proliferation of cancer cells dependent on de novo serine synthesis.

Below is a diagram illustrating the serine synthesis pathway and the point of inhibition by this compound.

Serine Synthesis Pathway Serine Biosynthesis Pathway and this compound Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-Phosphoglycerate (3-PG) 3-Phosphoglycerate (3-PG) Glycolysis->3-Phosphoglycerate (3-PG) PHGDH PHGDH 3-Phosphoglycerate (3-PG)->PHGDH NAD+ -> NADH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Glutamate -> a-KG Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH H2O -> Pi Serine Serine PSPH->Serine Downstream_Metabolites Nucleotides, Amino Acids, Lipids, Redox Balance Serine->Downstream_Metabolites BI_4924 This compound BI_4924->PHGDH

Figure 1: Inhibition of the Serine Synthesis Pathway by this compound.

Prodrug Activation Workflow

The prodrug strategy is essential for the cellular activity of the inhibitor. BI-4916, an ethyl ester, is more lipophilic than this compound, allowing it to efficiently penetrate the cell membrane. Once inside the cell, it is cleaved by intracellular esterases to form the active carboxylic acid, this compound, which then accumulates within the cell.

Prodrug_Activation BI-4916 Prodrug Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI_4916_ext BI-4916 (Prodrug) BI_4916_int BI-4916 BI_4916_ext->BI_4916_int Passive Diffusion Esterases Esterases BI_4916_int->Esterases Hydrolysis BI_4924_int This compound (Active Drug) Esterases->BI_4924_int PHGDH_target PHGDH BI_4924_int->PHGDH_target Inhibition Cell_Membrane Cell Membrane

Figure 2: Intracellular conversion of BI-4916 to this compound.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of this compound and its prodrug BI-4916.

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetAssayIC50 (nM)Reference
This compound PHGDHNAD+ high assay (250 µM)3[1][3]
PHGDHSurface Plasmon Resonance (SPR)26[1][3]
Cellular13C-Serine Synthesis (72 h)2,200[1][3]
BI-4916 PHGDHNAD+ high assay (250 µM)169*[4]
Cellular13C-Serine Synthesis (72 h)2,032[4]
Note: The activity of BI-4916 in the biochemical assay is likely due to its conversion to this compound under the assay conditions.[4]
Table 2: In Vitro DMPK and Physicochemical Properties
ParameterThis compoundBI-4916Negative Control (BI-5583)Reference
Molecular Weight (Da) 499.4527.4372.8[1][4]
logD @ pH 11 0.62--0.36[1]
Solubility @ pH 7 (µg/mL) 59->87[1]
Caco-2 Permeability (10⁻⁶ cm/s) 0.21-<1.8[1]
Caco-2 Efflux Ratio 10.8-n.a.[1]
Microsomal Stability (human/mouse/rat) [% QH] <24 / <24 / <23-24 / - / <23[1]
Hepatocyte Stability (mouse) [% QH] 32-n.a.[1]
Table 3: Selectivity Profile
CompoundScreening PanelOff-Target Hits (>70% inhibition @ 10 µM)Reference
This compound SafetyScreen44™5HT2B (78%), PDE3A (86%)[1][3]
BI-4916 SafetyScreen44™CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[2][4]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of scientific findings. The following are outlines of the key assays used to characterize this compound and BI-4916, based on the information available in the primary literature. For full details, please refer to Weinstabl H, et al. J Med Chem. 2019.[5]

PHGDH NAD+ High Assay (Biochemical Potency)

This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH.

  • Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and resazurin (B115843).

  • Principle: PHGDH catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate, which is coupled to the reduction of NAD+ to NADH. The generated NADH is then used by diaphorase to reduce resazurin to the fluorescent product, resorufin (B1680543).

  • Procedure:

    • The inhibitor (e.g., this compound) is pre-incubated with PHGDH in an assay buffer.

    • The reaction is initiated by the addition of 3-PG and NAD+.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The fluorescence of resorufin is measured at an appropriate excitation/emission wavelength.

    • IC50 values are calculated from the dose-response curve.

13C-Serine Synthesis Assay (Cellular Activity)

This assay quantifies the inhibition of de novo serine synthesis in a cellular context.

  • Reagents: Cells cultured in serine-free medium, [U-13C]-glucose, and the test compound (BI-4916).

  • Principle: Cells take up the labeled glucose and metabolize it through glycolysis. If the serine synthesis pathway is active, the 13C label will be incorporated into serine. The amount of 13C-labeled serine is a direct measure of the pathway's activity.

  • Procedure:

    • Cells are seeded and allowed to adhere.

    • The medium is replaced with serine-free medium containing the test compound at various concentrations.

    • [U-13C]-glucose is added to the medium.

    • Cells are incubated for an extended period (e.g., 72 hours).

    • Cellular metabolites are extracted.

    • The fraction of 13C-labeled serine is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Below is a generalized workflow for the cellular 13C-Serine Synthesis Assay.

Cellular_Assay_Workflow 13C-Serine Synthesis Assay Workflow Start Start Cell_Seeding Seed cells in culture plates Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Treatment Replace medium with serine-free medium containing BI-4916 Adherence->Treatment Labeling Add [U-13C]-glucose to the medium Treatment->Labeling Incubation Incubate for 72 hours Labeling->Incubation Metabolite_Extraction Extract intracellular metabolites Incubation->Metabolite_Extraction LC_MS_Analysis Quantify 13C-labeled serine by LC-MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis Calculate IC50 values LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the PHGDH Inhibitor BI-4924 and its Negative Control BI-5583

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924, and its structurally related but inactive counterpart, BI-5583, which serves as a negative control. This document provides a detailed overview of their biochemical and cellular activities, the underlying signaling pathway, and explicit experimental protocols for their characterization.

Introduction

This compound is a highly potent, NAD+/NADH-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for protein, nucleotide, and lipid synthesis, and is often upregulated in cancer cells to support rapid proliferation.[1][3] The strategic inhibition of PHGDH by this compound presents a promising therapeutic avenue for cancers dependent on this metabolic pathway.[2] To ensure rigorous and reliable experimental outcomes, BI-5583 is provided as a negative control. While structurally similar to this compound, BI-5583 exhibits significantly diminished or no inhibitory activity against PHGDH, making it an ideal tool to control for off-target effects and to validate the specific mechanism of action of this compound.[1] For cellular-based assays, the cell-permeable prodrug of this compound, BI-4916, is recommended. BI-4916 readily enters cells and is subsequently hydrolyzed to the active inhibitor, this compound.[1]

Data Presentation

The following tables summarize the quantitative data for this compound and its negative control, BI-5583, facilitating a direct comparison of their biochemical activity, binding affinity, and physicochemical properties.

Table 1: In Vitro Activity and Binding Affinity
CompoundMolecular Weight (Da, free base)PHGDH NAD+ high assay (250 µM) IC50 (nM)PHGDH SPR (nM)13C-Serine; 72 h IC50 (nM)
This compound 499.43262,200
BI-5583 372.8n.d.28,400n.d.
n.d. = not determined[1]
Table 2: In Vitro DMPK and Physicochemical Parameters
CompoundlogD @ pH 11Solubility @ pH 7 (µg/mL)Caco-2 Permeability AB @ pH 7.4 (10-6 cm/s)Caco-2 Efflux Ratio
This compound 0.62590.2110.8
BI-5583 -0.36>87<1.8n.a.
n.a. = not applicable[1]

Signaling Pathway

This compound targets the initial and rate-limiting step of the de novo serine biosynthesis pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of L-serine. PHGDH, an NAD+-dependent enzyme, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). Subsequent steps involve the transamination of 3-PHP to 3-phosphoserine by phosphoserine aminotransferase 1 (PSAT1) and finally the dephosphorylation of 3-phosphoserine to L-serine by phosphoserine phosphatase (PSPH). L-serine is a crucial precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and complex lipids, and it also contributes to the maintenance of cellular redox balance through the folate and glutathione (B108866) pathways.

Serine Biosynthesis Pathway Glycolysis Glycolysis 3-Phosphoglycerate (3-PG) 3-Phosphoglycerate (3-PG) Glycolysis->3-Phosphoglycerate (3-PG) PHGDH PHGDH 3-Phosphoglycerate (3-PG)->PHGDH 3-Phosphohydroxypyruvate (3-PHP) 3-Phosphohydroxypyruvate (3-PHP) PHGDH->3-Phosphohydroxypyruvate (3-PHP) NADH NADH PHGDH->NADH This compound This compound This compound->PHGDH PSAT1 PSAT1 3-Phosphohydroxypyruvate (3-PHP)->PSAT1 3-Phosphoserine 3-Phosphoserine PSAT1->3-Phosphoserine alpha-Ketoglutarate alpha-Ketoglutarate PSAT1->alpha-Ketoglutarate PSPH PSPH 3-Phosphoserine->PSPH L-Serine L-Serine PSPH->L-Serine Biosynthesis Biosynthesis L-Serine->Biosynthesis NAD+ NAD+ NAD+->PHGDH Glutamate Glutamate Glutamate->PSAT1

Figure 1. The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and BI-5583 are provided below. These protocols are based on the methods described in the primary literature.[4]

PHGDH NAD+ High Assay (Biochemical IC50 Determination)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

  • Recombinant human PHGDH enzyme

  • Assay buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • 3-Phosphoglycerate (3-PG), substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+), cofactor

  • Diaphorase

  • Resazurin (B115843)

  • This compound and BI-5583 test compounds

  • 96-well microtiter plates

  • Plate reader capable of fluorescence measurement (Ex/Em = 544/590 nm)

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and BI-5583) in DMSO and then dilute in assay buffer.

  • In a 96-well plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a control.

  • Prepare a reaction mixture containing assay buffer, 3-PG (final concentration 0.1 mM), NAD+ (final concentration 20 µM), resazurin (final concentration 0.1 mM), and diaphorase.

  • Add the recombinant PHGDH enzyme to the reaction mixture.

  • Initiate the reaction by adding the enzyme-containing reaction mixture to the wells with the test compounds.

  • Monitor the increase in resorufin (B1680543) fluorescence in a plate reader at room temperature.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Binding Assay

This assay measures the binding affinity of the compounds to PHGDH in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PHGDH

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound and BI-5583 test compounds

Procedure:

  • Immobilize the recombinant PHGDH onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare serial dilutions of this compound and BI-5583 in running buffer.

  • Inject the compound solutions over the PHGDH-immobilized surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases.

  • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

13C-Serine Cellular Assay (Tracer Analysis)

This assay quantifies the inhibition of de novo serine synthesis in a cellular context by tracing the incorporation of 13C-labeled glucose into serine.

Materials:

  • MDA-MB-468 cells (or other suitable cell line with high PHGDH expression)

  • Cell culture medium (e.g., DMEM)

  • [U-13C]-glucose

  • BI-4916 (prodrug of this compound) and BI-5583

  • LC-MS/MS system

Procedure:

  • Seed MDA-MB-468 cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of BI-4916 or BI-5583 for a specified period (e.g., 24 hours).

  • Replace the culture medium with a medium containing [U-13C]-glucose and continue the incubation for the desired time (e.g., 48 hours).

  • After incubation, wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Collect the cell extracts and analyze the isotopic labeling of serine and other relevant metabolites by LC-MS/MS.

  • Calculate the fraction of 13C-labeled serine (M+3 isotopologue) relative to the total serine pool.

  • Determine the IC50 for the inhibition of de novo serine synthesis by plotting the percentage of labeled serine against the logarithm of the inhibitor concentration.

Experimental Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays NAD_Assay PHGDH NAD+ High Assay IC50_Biochem Biochemical IC50 NAD_Assay->IC50_Biochem SPR_Assay Surface Plasmon Resonance KD Binding Affinity (KD) SPR_Assay->KD Cell_Culture Cell Culture (e.g., MDA-MB-468) Compound_Treatment Treat with BI-4916 / BI-5583 Cell_Culture->Compound_Treatment Tracer_Labeling Incubate with [U-13C]-glucose Compound_Treatment->Tracer_Labeling Metabolite_Extraction Metabolite Extraction Tracer_Labeling->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis IC50_Cellular Cellular IC50 LCMS_Analysis->IC50_Cellular BI-4924_BI-5583 This compound & BI-5583 BI-4924_BI-5583->NAD_Assay BI-4924_BI-5583->SPR_Assay BI-4916 BI-4916 (Prodrug) BI-4916->Compound_Treatment

Figure 2. A generalized workflow for the biochemical and cellular characterization of this compound and BI-5583.

Conclusion

This compound is a valuable chemical probe for studying the role of PHGDH and the de novo serine biosynthesis pathway in various biological contexts, particularly in cancer metabolism. The availability of its inactive control, BI-5583, and its cell-permeable prodrug, BI-4916, provides a robust toolset for conducting well-controlled and mechanistically insightful experiments. The data and protocols presented in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of cellular metabolism and in the development of novel therapeutic strategies.

References

BI-4924: A Technical Guide to a Potent and Selective PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4924 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is upregulated in certain cancers, making PHGDH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, including its mechanism of action, in vitro activity, and physicochemical properties. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this compound and its biological effects.

Introduction

The de novo serine biosynthesis pathway plays a crucial role in providing the metabolic precursors for the synthesis of proteins, nucleotides, and lipids, which are essential for cancer cell proliferation.[1] 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] In certain malignancies, such as triple-negative breast cancer and melanoma, the PHGDH gene is amplified, leading to increased enzyme expression and a dependency on this pathway for survival.[2] This has positioned PHGDH as a promising target for the development of novel anti-cancer therapies.

This compound emerged from a fragment-based screening and subsequent structure-based drug design effort as a highly potent and selective inhibitor of PHGDH.[3][4] It acts as a competitive inhibitor with respect to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+).[5] For cellular studies, a cell-permeable ester prodrug, BI-4916, has been developed to facilitate intracellular enrichment of this compound.[2] A structurally related but inactive compound, BI-5583, is available as a negative control for in-cell assays.[2]

Mechanism of Action

This compound exerts its inhibitory effect by competing with the cofactor NAD+ for binding to the active site of PHGDH.[5] This prevents the oxidation of 3-phosphoglycerate, thereby blocking the initial and rate-limiting step of the de novo serine biosynthesis pathway. The inhibition of this pathway leads to a depletion of intracellular serine and downstream metabolites, ultimately impacting cancer cell proliferation and survival, particularly in PHGDH-dependent cancer cells.

Below is a diagram illustrating the serine biosynthesis pathway and the point of inhibition by this compound.

cluster_cofactors 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Downstream Pathways Downstream Pathways Serine->Downstream Pathways e.g., Nucleotide Synthesis, Protein Synthesis This compound This compound PHGDH PHGDH This compound->PHGDH Inhibition NADH NADH NAD+ NAD+ Glutamate Glutamate PSAT1 PSAT1 α-Ketoglutarate α-Ketoglutarate

Figure 1: Serine Biosynthesis Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: In Vitro Activity
CompoundTargetAssayIC50 (nM)SPR (nM)
This compound PHGDHNAD+ high assay (250 µM)326
13C-Serine Synthesis (72 h)2,200
BI-5583 (Negative Control) PHGDHPHGDH SPR28,400

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Table 2: Physicochemical and DMPK Properties of this compound
ParameterValue
Molecular Weight (Da, free base)499.4
logD @ pH 110.62
Solubility @ pH 7 (µg/mL)59
Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s)0.21
Caco-2 Efflux Ratio10.8
Microsomal Stability (human/mouse/rat) (% QH)<24 / <24 / <23
Hepatocyte Stability (mouse) (% QH)32
Plasma Protein Binding (mouse) (%)99.6
CYP Inhibition (IC50, µM)>50 for 3A4, 2C9, 2C19, 2D6; 31 for 2C8

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of scientific findings. The following are representative protocols for key assays used in the characterization of this compound, based on standard methodologies in the field.

PHGDH Enzymatic Assay (NAD+ High Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer: - Tris buffer (pH 8.0) - EDTA - 3-Phosphoglycerate (substrate) - NAD+ (cofactor) - Diaphorase - Resazurin (B115843) Compound Prepare serial dilutions of this compound Incubate Incubate PHGDH enzyme with this compound Compound->Incubate Initiate Initiate reaction by adding substrate and cofactor mix Incubate->Initiate Measure Measure fluorescence (Ex/Em ~540/590 nm) over time Initiate->Measure Plot Plot reaction rates against inhibitor concentration Measure->Plot Calculate Calculate IC50 value using a suitable curve-fitting model Plot->Calculate

Figure 2: PHGDH Enzymatic Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM MgCl₂.

    • Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 3-phosphoglycerate (final concentration 100 µM), NAD+ (final concentration 250 µM), diaphorase (final concentration 0.1 U/mL), and resazurin (final concentration 10 µM).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 20 µL of PHGDH enzyme solution (e.g., 5 nM final concentration) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence increase (Ex/Em = 544/590 nm) at 1-minute intervals for 30 minutes using a plate reader.

    • Calculate the reaction rates from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity of this compound to PHGDH.

Methodology:

  • Immobilization of PHGDH:

    • Use a CM5 sensor chip (or equivalent).

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject purified PHGDH protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the immobilized PHGDH surface and a reference flow cell.

    • Monitor the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular ¹³C-Serine Synthesis Assay

This assay quantifies the ability of this compound to inhibit de novo serine synthesis in cells.

Workflow:

Seed_Cells Seed PHGDH-dependent cells (e.g., MDA-MB-468) Treat_Compound Treat with BI-4916 (prodrug) for a specified duration Seed_Cells->Treat_Compound Label_Cells Incubate with U-¹³C-glucose Treat_Compound->Label_Cells Extract_Metabolites Quench metabolism and extract intracellular metabolites Label_Cells->Extract_Metabolites LCMS_Analysis Analyze extracts by LC-MS/MS Extract_Metabolites->LCMS_Analysis Quantify_Serine Quantify the fraction of ¹³C-labeled serine LCMS_Analysis->Quantify_Serine Calculate_IC50 Determine the cellular IC50 for serine synthesis inhibition Quantify_Serine->Calculate_IC50

Figure 3: Cellular Serine Synthesis Assay Workflow.

Methodology:

  • Cell Culture and Treatment:

    • Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the prodrug BI-4916 for 24-72 hours.

  • Stable Isotope Labeling:

    • Replace the culture medium with a medium containing U-¹³C-glucose and continue the incubation for 4-8 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the polar metabolites by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Monitor the mass transitions for unlabeled (M+0) and labeled (M+3) serine.

  • Data Analysis:

    • Calculate the fraction of labeled serine as [M+3 / (M+0 + M+3)].

    • Plot the inhibition of serine synthesis against the concentration of BI-4916 to determine the cellular IC50.

Development Status and Future Directions

The available data position this compound as a valuable research tool for investigating the role of PHGDH and the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity, along with the availability of a prodrug and a negative control, make it a well-characterized chemical probe.

Currently, there is no publicly available information on the in vivo efficacy or pharmacokinetic properties of this compound in animal models, nor any indication of its advancement into clinical trials. Future research should focus on evaluating the therapeutic potential of this compound or its analogs in preclinical cancer models to assess their efficacy, safety, and pharmacokinetic profiles. Such studies will be crucial in determining the translational potential of targeting PHGDH with this chemical series.

Conclusion

This compound is a potent and selective inhibitor of PHGDH that has been instrumental in elucidating the cellular consequences of blocking de novo serine biosynthesis. This technical guide provides a summary of its discovery, mechanism of action, and key preclinical data, along with detailed experimental protocols to facilitate its use in further research. The continued investigation of this compound and similar compounds holds promise for the development of novel therapeutic strategies for cancers dependent on the serine biosynthesis pathway.

References

BI-4924: A Deep Dive into the Structure-Activity Relationship of a Potent PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers, making it a compelling target for therapeutic intervention. This document details the key quantitative data, experimental methodologies, and the molecular interactions that govern the inhibitory activity of this compound and its analogs.

Core Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound and its related compounds. This data is crucial for understanding the potency and selectivity of this chemical series.

Table 1: In Vitro Activity of this compound and Analogs against PHGDH

CompoundPHGDH IC50 (nM)
This compound 2 [1]
BI-4916 (Prodrug)-
BI-5583 (Negative Control)> 28,400[2]

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (nM)Time Point
¹³C-Serine BiosynthesisMDA-MB-4682200[2][3]72 h

Table 3: Physicochemical and DMPK Properties of this compound

PropertyValue
Molecular Weight499.36 g/mol [4]
Lipophilicity (logD @ pH 7.4)0.62[5]
Plasma Protein BindingHigh[3]
Microsomal StabilityExcellent[3]
Hepatocytic StabilityExcellent[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize this compound.

PHGDH Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PHGDH. The protocol is as follows:

  • Reagents:

    • Recombinant human PHGDH enzyme

    • Substrate: 3-phosphoglycerate (B1209933) (3-PG)

    • Cofactor: NAD+

    • Coupling enzyme: Diaphorase

    • Detection reagent: Resazurin (B115843)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing PHGDH enzyme, diaphorase, and resazurin in the assay buffer.

    • Add the test compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate (3-PG) and cofactor (NAD+).

    • Monitor the fluorescence of resorufin (B1680543) (the product of resazurin reduction by NADH) over time. The rate of increase in fluorescence is proportional to the PHGDH activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular ¹³C-Serine Biosynthesis Assay

This assay measures the inhibition of de novo serine synthesis in a cellular context using stable isotope labeling.

  • Reagents and Materials:

    • Cancer cell line with upregulated PHGDH (e.g., MDA-MB-468)

    • Cell culture medium

    • ¹³C-labeled glucose ([U-¹³C]-glucose)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • LC-MS/MS system for metabolite analysis

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Replace the culture medium with a medium containing [U-¹³C]-glucose and continue the incubation for a defined period (e.g., 4-8 hours).

    • Harvest the cells and extract the intracellular metabolites.

    • Analyze the extracts by LC-MS/MS to quantify the levels of ¹³C-labeled serine (m+3).

    • Calculate the percent inhibition of ¹³C-serine production for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams were generated using the DOT language.

Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate (3-PG) Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Glutamate -> α-KG Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine BI4924 This compound BI4924->PHGDH

Caption: The de novo serine biosynthesis pathway, highlighting the inhibitory action of this compound on PHGDH.

Experimental_Workflow cluster_biochemical PHGDH Biochemical Assay cluster_cellular Cellular Serine Biosynthesis Assay Reagents Prepare Reagents: - PHGDH Enzyme - 3-PG (Substrate) - NAD+ (Cofactor) Incubation Incubate Enzyme with this compound Reagents->Incubation Reaction Initiate Reaction with Substrate and Cofactor Incubation->Reaction Detection Measure Fluorescence (NADH Production) Reaction->Detection Analysis Calculate IC50 Detection->Analysis Cell_Seeding Seed MDA-MB-468 Cells Treatment Treat with this compound (72 hours) Cell_Seeding->Treatment Labeling Incubate with [U-13C]-Glucose Treatment->Labeling Extraction Extract Metabolites Labeling->Extraction LCMS Analyze 13C-Serine by LC-MS/MS Extraction->LCMS Cell_Analysis Calculate IC50 LCMS->Cell_Analysis

Caption: Workflow for the biochemical and cellular assays used to characterize this compound.

Structure-Activity Relationship (SAR) Insights

The development of this compound originated from a fragment-based screening campaign that identified a phenylpyrazole-5-carboxamide hit. Subsequent structure-based drug design, guided by the co-crystal structure of the initial hits with PHGDH, led to a remarkable 6-order of magnitude improvement in potency.

SAR_Logic Start Fragment-Based Screening Hit Initial Hit (Phenylpyrazole-5-carboxamide) IC50 ~100 µM Start->Hit Optimization Structure-Based Drug Design (Guided by X-ray Co-crystal Structures) Hit->Optimization Lead This compound IC50 = 2 nM Optimization->Lead Key_Interactions Key Molecular Interactions: - Hydrogen bond with D174 - Lipophilic interactions in adenine (B156593) pocket - Carboxylic acid interaction with ribose-phosphate binding site Lead->Key_Interactions

Caption: The logical progression from initial hit to the optimized lead compound, this compound.

The key to the high affinity of this compound lies in its ability to mimic the binding of the natural cofactor NADH/NAD+. The core indole (B1671886) structure occupies the adenine-binding pocket of the enzyme, forming crucial hydrophobic interactions. The carboxamide linker forms a hydrogen bond with the side chain of Asp174. The most significant contribution to potency comes from the dichlorophenyl-sulfonylethanoic acid moiety, which extends into the ribose-phosphate binding region, forming strong interactions with the protein.

The prodrug strategy, employing the ethyl ester BI-4916, was developed to enhance cell permeability. Once inside the cell, esterases cleave the ester group, releasing the active carboxylic acid form, this compound, which then becomes trapped intracellularly, leading to sustained inhibition of PHGDH.[6] The negative control, BI-5583, lacks the key acidic moiety and, as a result, shows significantly reduced binding affinity, confirming the importance of this group for potent inhibition.[2]

References

An In-depth Technical Guide to the Inhibition of PHGDH by BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the selective inhibitor BI-4924 and its target, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. This document details the mechanism of action, quantitative binding data, and reconstructed experimental protocols for the characterization of this interaction. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound as a potent and selective PHGDH inhibitor.

Introduction to PHGDH and the Role of this compound

3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is critical for the proliferation of certain cancer cells, providing the necessary building blocks for nucleotides, lipids, and proteins.[3][4] Elevated PHGDH expression has been observed in various cancers, including triple-negative breast cancer and melanoma, making it an attractive target for therapeutic intervention.[5][6]

This compound is a potent and selective inhibitor of PHGDH.[7][8] It acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[8][9] Due to its charged nature, this compound exhibits poor cell permeability. To overcome this, a cell-permeable ester prodrug, BI-4916, was developed. BI-4916 readily enters cells and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular accumulation.[4][10]

Quantitative Data on PHGDH Inhibitors

The following table summarizes the key quantitative data for this compound and other notable PHGDH inhibitors for comparative analysis.

InhibitorTargetIC50 (Enzymatic Assay)Cellular IC50 (Serine Biosynthesis)Mechanism of ActionPDB ID
This compound PHGDH3 nM[7][11]2200 nM (via BI-4916 prodrug)[11]NADH/NAD+ Competitive[8][9]6RJ6[1][12]
CBR-5884 PHGDH33 µM~30 µM (growth inhibition)[13][14]Allosteric, disrupts oligomerizationNot Available
NCT-503 PHGDH2.5 µM8-16 µMAllosteric, non-competitive with 3-PG and NAD+Not Available
PKUMDL-WQ-2101 PHGDH28.1 µM< 10 µMAllostericNot Available

Experimental Protocols

The following sections provide detailed, reconstructed protocols for key experiments used to characterize the binding of this compound to PHGDH. These protocols are based on established methodologies in the field.

PHGDH Enzymatic Assay (NADH Detection)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which can be detected by its absorbance at 340 nm.

Materials:

  • Recombinant human PHGDH

  • This compound

  • 3-phosphoglycerate (3-PG), substrate

  • Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), cofactor

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.5 mM EDTA

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO).

  • Add 25 µL of recombinant PHGDH (final concentration ~10 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a substrate/cofactor mix of 3-PG (final concentration ~200 µM) and NAD+ (final concentration ~250 µM) in Assay Buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate/cofactor mix to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Calculate the initial reaction velocity (rate of NADH production) for each concentration of this compound.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • PHGDH-overexpressing cancer cell line (e.g., MDA-MB-468)

  • BI-4916 (prodrug of this compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • Anti-PHGDH antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture PHGDH-overexpressing cells to ~80% confluency.

  • Treat the cells with various concentrations of BI-4916 or vehicle control (DMSO) for a sufficient time to allow for cellular uptake and conversion to this compound (e.g., 4 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fraction by Western blotting using an anti-PHGDH antibody to detect the amount of soluble, stabilized PHGDH at each temperature.

  • Quantify the band intensities and plot the fraction of soluble PHGDH as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target engagement.[17][18]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of molecular interactions in real-time.

Materials:

  • Recombinant human PHGDH

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilize recombinant PHGDH onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations.

  • Prepare a series of dilutions of this compound in running buffer, including a zero-concentration control (running buffer only).

  • Inject the this compound solutions over the immobilized PHGDH surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

  • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine) if necessary, ensuring the ligand activity is maintained.

  • Subtract the signal from a reference flow cell (without immobilized PHGDH or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[19][20]

Visualizations

The following diagrams illustrate the key signaling pathway involving PHGDH and the workflow of the PHGDH enzymatic assay.

PHGDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG PHGDH PHGDH 3-PG->PHGDH NAD+ -> NADH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP PSAT1 PSAT1 3-PHP->PSAT1 Glutamate -> α-KG P-Ser Phosphoserine PSAT1->P-Ser PSPH PSPH P-Ser->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Nucleotides Nucleotides Serine->Nucleotides Lipids Lipids Serine->Lipids One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism One-Carbon Metabolism->Nucleotides BI4924 This compound BI4924->PHGDH Inhibition

Caption: The de novo serine synthesis pathway and the inhibitory action of this compound on PHGDH.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PHGDH Solution add_enzyme Add PHGDH and Incubate prep_enzyme->add_enzyme prep_substrate Prepare 3-PG and NAD+ Solution add_substrate Initiate Reaction with 3-PG/NAD+ prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_absorbance Measure NADH Production (Absorbance at 340 nm) add_substrate->read_absorbance calculate_velocity Calculate Initial Reaction Velocity read_absorbance->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50

Caption: Workflow for the PHGDH enzymatic assay to determine the IC50 of this compound.

Mechanism of Action and Structural Insights

This compound is a potent, NADH/NAD+-competitive inhibitor of PHGDH.[8][9] The crystal structure of human PHGDH in complex with this compound (PDB ID: 6RJ6) provides detailed insights into its binding mode.[1][12] this compound occupies the nicotinamide binding pocket of the NAD+ cofactor binding site. This direct competition for the cofactor binding site effectively blocks the catalytic activity of the enzyme. The structure-based drug design approach employed in the development of this compound has resulted in a highly potent and selective inhibitor.[4][10]

Signaling Pathways and Non-Enzymatic Functions of PHGDH

Recent studies have revealed that PHGDH can have functions beyond its canonical role in serine biosynthesis. These non-enzymatic roles can also contribute to cancer progression.

  • Regulation by c-Myc: The transcription factor c-Myc can upregulate the expression of PHGDH and other enzymes in the serine synthesis pathway, linking oncogenic signaling to metabolic reprogramming.[21][22]

  • Nuclear Localization and Transcriptional Regulation: PHGDH can translocate to the nucleus and interact with transcription factors. For example, in liver cancer, nuclear PHGDH has been shown to form a complex with c-Myc to drive the expression of chemokines, thereby shaping the tumor microenvironment.[23]

  • Mitochondrial Function: PHGDH can localize to the mitochondria and promote the translation of mitochondrial DNA-encoded proteins, thereby enhancing mitochondrial respiration and promoting tumor growth in a manner independent of its catalytic activity.[3]

PHGDH_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cMyc c-Myc PHGDH_n PHGDH cMyc->PHGDH_n Upregulates Expression Chemokines Chemokine Expression (e.g., CXCL1, IL8) PHGDH_n->Chemokines Co-activates with c-Myc TME_Modulation Tumor Microenvironment Modulation Chemokines->TME_Modulation Glycolysis Glycolysis 3-PG 3-PG Glycolysis->3-PG PHGDH_c PHGDH 3-PG->PHGDH_c NAD+ -> NADH Serine_Biosynthesis Serine Biosynthesis PHGDH_c->Serine_Biosynthesis Catalyzes First Step Proliferation Proliferation Serine_Biosynthesis->Proliferation PHGDH_m PHGDH Mito_Translation Mitochondrial Translation PHGDH_m->Mito_Translation Promotes Respiration Oxidative Phosphorylation Mito_Translation->Respiration Respiration->Proliferation TME_Modulation->Proliferation

Caption: Canonical and non-canonical roles of PHGDH in cancer cell signaling.

Conclusion

This compound is a valuable tool for studying the role of PHGDH in cancer biology and serves as a lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it a superior probe compared to other reported PHGDH inhibitors. The use of its prodrug, BI-4916, allows for robust investigation of PHGDH inhibition in cellular and in vivo models. Understanding the multifaceted roles of PHGDH, both enzymatic and non-enzymatic, will be crucial for the successful clinical translation of PHGDH-targeted therapies.

References

BI-4924: A Technical Guide to its Competitive Inhibition of NADH/NAD+ in Phosphoglycerate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This compound functions as a competitive inhibitor at the NADH/NAD+ binding site, representing a significant tool for research into serine metabolism and a potential therapeutic avenue in oncology. This document provides a comprehensive overview of its biochemical properties, experimental methodologies, and the signaling context of its target.

Core Concept: Competitive Inhibition of PHGDH

This compound is the active carboxylic acid form of the cell-permeable prodrug, BI-4916.[1][2] Intracellularly, BI-4916 undergoes ester cleavage by cellular esterases to yield this compound.[1][2] The active inhibitor, this compound, directly competes with the cofactor NADH/NAD+ for binding to PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][3] This competitive inhibition effectively blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby disrupting the serine synthesis cascade.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its prodrug, BI-4916, providing a clear comparison of their biochemical and cellular activities.

Compound Parameter Value Assay Conditions Reference
This compoundIC50 vs. PHGDH2 nMNADH/NAD+-competitive[4][5]
This compoundIC50 vs. PHGDH3 nMNADH/NAD+-competitive[6][7]
This compoundCellular IC502200 nM (72 h)Disruption of serine biosynthesis[6]
BI-4916 (prodrug)Cellular IC502032 nM (72 h)13C-Serine synthesis inhibition[2]

Table 1: Potency of this compound and BI-4916

Compound Target Inhibition/Binding Notes Reference
This compoundPHGDHPotent InhibitorNADH/NAD+ competitive[4][5]
This compoundDehydrogenasesHigh SelectivityTested against a panel of 31 dehydrogenases[5]
This compoundVariousClean ProfileCEREP counterscreen panel[5]

Table 2: Selectivity Profile of this compound

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

PHGDH Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of compounds against the PHGDH enzyme.

Materials:

  • Recombinant human PHGDH enzyme

  • Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling Enzyme: Diaphorase

  • Detection Reagent: Resazurin (B115843)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NAD+, diaphorase, and resazurin.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the PHGDH enzyme to the wells and pre-incubate with the compound.

  • Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate.

  • Monitor the fluorescence of resorufin (B1680543) (the product of resazurin reduction) over time using a plate reader. The rate of NADH production, which is coupled to resorufin formation, is proportional to PHGDH activity.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Serine Synthesis Assay (¹³C-Glucose Tracing)

This cell-based assay measures the ability of a compound to inhibit de novo serine synthesis from glucose.

Cell Line: MDA-MB-468 (a human breast cancer cell line with high PHGDH expression)

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • ¹³C₆-glucose

  • Test compound (e.g., BI-4916) dissolved in DMSO

  • Methanol/water extraction solvent

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) instrumentation

Procedure:

  • Seed MDA-MB-468 cells in culture plates and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • Replace the culture medium with a medium containing ¹³C₆-glucose and continue the incubation.

  • After the labeling period, wash the cells and quench metabolism by adding ice-cold extraction solvent.

  • Harvest the cell extracts containing polar metabolites.

  • Analyze the extracts by GC-MS or LC-MS to determine the fractional labeling of serine with ¹³C.

  • A decrease in the fraction of ¹³C-labeled serine in compound-treated cells compared to control cells indicates inhibition of de novo serine synthesis. Calculate the EC50 value based on the dose-response.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Multiple Steps PHGDH PHGDH ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP NAD+ -> NADH PSAT1 PSAT1 Phosphoserine Phosphoserine ThreePHP->Phosphoserine Glutamate -> α-KG PSPH PSPH Serine Serine Phosphoserine->Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides Lipids Lipids Serine->Lipids Glutathione Glutathione Glycine->Glutathione BI4924 This compound BI4924->PHGDH Competitive Inhibition (NADH/NAD+ site) NAD NAD+ NAD->PHGDH NADH NADH NADH->PHGDH

Caption: PHGDH signaling pathway and this compound inhibition.

BI4916_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI4916_ext BI-4916 (Prodrug) BI4916_int BI-4916 BI4916_ext->BI4916_int Cellular Uptake BI4924_int This compound (Active Inhibitor) BI4916_int->BI4924_int Ester Cleavage Esterases Cellular Esterases

Caption: Intracellular activation of prodrug BI-4916.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare Reaction Mix (Buffer, NAD+, Diaphorase, Resazurin) A2 Add Test Compound (this compound) A1->A2 A3 Add PHGDH Enzyme A2->A3 A4 Initiate with Substrate (3-PG) A3->A4 A5 Measure Fluorescence (IC50 Determination) A4->A5 B1 Seed MDA-MB-468 Cells B2 Treat with Test Compound (BI-4916) B1->B2 B3 Label with 13C6-Glucose B2->B3 B4 Metabolite Extraction B3->B4 B5 LC/GC-MS Analysis (EC50 Determination) B4->B5

References

The Metabolic Ripple Effect: A Technical Guide to the Downstream Consequences of BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vienna, Austria – December 17, 2025 – In a comprehensive overview for researchers, scientists, and drug development professionals, this technical guide details the effects of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), on downstream cellular metabolism. By targeting the rate-limiting step of the de novo serine biosynthesis pathway, this compound instigates a cascade of metabolic alterations with significant implications for cancer therapy and beyond. This document provides an in-depth look at the quantitative changes in key metabolites, detailed experimental methodologies for their measurement, and visual representations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of PHGDH

This compound is a highly selective, small-molecule inhibitor that competitively binds to the NAD+ binding site of phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first and rate-limiting step in the de novo synthesis of serine.[2][3] By inhibiting PHGDH, this compound effectively curtails the production of serine and its downstream metabolites, which are crucial for various cellular processes, including nucleotide synthesis, redox balance, and one-carbon metabolism.[2][4] Due to its enhanced cell permeability, the prodrug BI-4916 is often utilized in cellular-based assays to achieve effective intracellular concentrations of this compound.[3]

Quantitative Downstream Metabolite Analysis

The inhibition of PHGDH by this compound leads to significant and measurable changes in the intracellular concentrations of numerous metabolites. While specific quantitative data for this compound is proprietary and often presented in the context of broader studies, the known mechanism of action and data from other PHGDH inhibitors allow for a clear projection of its metabolic impact. The following table summarizes the expected quantitative changes in key downstream metabolites based on the established effects of PHGDH inhibition.

Metabolite ClassMetaboliteExpected Change upon this compound TreatmentSignificance
Amino Acids SerineSignificantly Decreased Direct product of the inhibited pathway; crucial for protein synthesis and as a precursor for other metabolites.
Glycine (B1666218)Significantly Decreased Derived from serine; essential for purine (B94841) synthesis, glutathione (B108866) production, and one-carbon metabolism.
One-Carbon Metabolism 10-formyl-THFDecreased A key carrier of one-carbon units derived from serine, essential for purine and thymidylate synthesis.
S-adenosylmethionine (SAM)Decreased The primary methyl group donor in the cell; its synthesis is dependent on the one-carbon pathway.
Nucleotides Purines (ATP, GTP)Decreased De novo synthesis is heavily reliant on glycine and one-carbon units derived from the serine biosynthesis pathway.
Pyrimidines (CTP, UTP, TTP)Decreased While less directly impacted than purines, the synthesis of thymidylate (dTMP) requires one-carbon units from the folate cycle.
Redox Balance Glutathione (GSH)Decreased Synthesis requires glycine, a downstream product of the inhibited pathway; GSH is a major cellular antioxidant.
NADPHPotentially Altered The pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH, can be affected by shifts in glycolytic flux due to PHGDH inhibition.
TCA Cycle Intermediates Alpha-ketoglutaratePotentially Increased Reduced consumption in the transamination step of serine synthesis may lead to its accumulation.

Signaling Pathways and Metabolic Interconnections

The effects of this compound extend beyond the serine biosynthesis pathway, impacting a network of interconnected metabolic routes critical for cellular function.

BI-4924_Metabolic_Impact Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG TCA TCA Cycle Glycolysis->TCA Pyruvate PHGDH PHGDH ThreePG->PHGDH Substrate Serine Serine PHGDH->Serine Produces BI4924 This compound BI4924->PHGDH Inhibits Glycine Glycine Serine->Glycine OneCarbon One-Carbon Metabolism (Folate Cycle) Serine->OneCarbon Glycine->OneCarbon GSH Glutathione (GSH) Glycine->GSH Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) OneCarbon->Nucleotides aKG α-Ketoglutarate TCA->aKG aKG->Serine Amino Group Donor

Fig 1. this compound inhibits PHGDH, blocking serine synthesis and impacting downstream pathways.

Experimental Protocols

To enable researchers to conduct their own investigations into the effects of this compound, this section provides a detailed methodology for a typical untargeted metabolomics experiment using liquid chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., MDA-MB-468, known to be sensitive to PHGDH inhibition) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with this compound (or its prodrug BI-4916) at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol/20% water solution to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites and transfer to a new tube.

  • Dry the metabolite extracts using a vacuum concentrator.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of injection solvent (e.g., 50% methanol).

  • Perform chromatographic separation using a HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus) with a gradient of mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: 10 mM ammonium acetate in 95% acetonitrile/5% water).

  • Analyze the eluent using a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) in both positive and negative ionization modes.

  • Acquire data in a mass range of m/z 50-1700.

4. Data Analysis:

  • Process the raw LC-MS data using a bioinformatics platform (e.g., Agilent MassHunter Profinder, XCMS) for peak picking, alignment, and integration.

  • Identify metabolites by matching the accurate mass and retention time to a standard library or online database (e.g., METLIN).

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered between this compound treated and control groups.

  • Conduct pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways most affected by the treatment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS & Data Analysis Culture 1. Cell Culture Treatment 2. This compound Treatment Culture->Treatment Wash 3. Wash Cells Treatment->Wash Quench 4. Quench Metabolism (80% Methanol) Wash->Quench Extract 5. Scrape & Collect Quench->Extract Precipitate 6. Protein Precipitation (-80°C) Extract->Precipitate Centrifuge 7. Centrifugation Precipitate->Centrifuge Collect 8. Collect Supernatant Centrifuge->Collect Dry 9. Dry Extract Collect->Dry Reconstitute 10. Reconstitute Extract Dry->Reconstitute LCMS 11. LC-MS Analysis Reconstitute->LCMS DataProcessing 12. Data Processing LCMS->DataProcessing MetaboliteID 13. Metabolite Identification DataProcessing->MetaboliteID Stats 14. Statistical Analysis MetaboliteID->Stats PathwayAnalysis 15. Pathway Analysis Stats->PathwayAnalysis

Fig 2. A typical experimental workflow for metabolomic analysis of this compound effects.

Conclusion

This compound represents a powerful tool for dissecting the role of the serine biosynthesis pathway in health and disease. Its targeted inhibition of PHGDH provides a specific and potent means to modulate downstream metabolic networks. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to explore the multifaceted effects of this compound and to advance the development of novel therapeutic strategies targeting cellular metabolism. The provided diagrams and protocols are intended to facilitate the design and execution of robust and informative studies in this exciting field of research.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of BI-4924, a Potent PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of BI-4924, a highly potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. Also described is the use of BI-4916, a cell-permeable ester prodrug that is intracellularly converted to this compound, making it ideal for cellular assays. These protocols are intended for researchers in oncology, metabolism, and drug development to assess the biochemical and cellular activity of this inhibitor.

Introduction

3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the first and rate-limiting step in the de novo synthesis of serine, an amino acid crucial for the production of proteins, nucleotides, and other essential biomolecules that support rapid cell growth.[1][2] In a subset of cancers, including triple-negative breast cancer and melanoma, the PHGDH gene is amplified, leading to an over-reliance on this pathway for survival and proliferation.[1] This dependency makes PHGDH a compelling therapeutic target.

This compound is a potent, NADH/NAD⁺-competitive inhibitor of PHGDH.[3] Due to its chemical properties, its cell permeability is limited. For cellular-based assays, the ethyl ester prodrug, BI-4916, is utilized. BI-4916 readily crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.[4] This document outlines key in vitro assays to characterize the activity of this compound and BI-4916, from direct enzyme inhibition to cellular effects on proliferation and apoptosis.

Data Presentation

In Vitro Activity of this compound and its Prodrug BI-4916
ParameterCompoundValueAssay
Biochemical Potency This compoundIC₅₀: 3 nMPHGDH NAD⁺ High Assay (250 µM)[1]
BI-4916IC₅₀: 169 nMPHGDH NAD⁺ High Assay (250 µM)[4]
Binding Affinity This compoundKᴅ: 26 nMSurface Plasmon Resonance (SPR)[1]
Cellular Potency BI-4916IC₅₀: 2,200 nM¹³C-Serine Synthesis (72 h)[1]
BI-4916EC₅₀: 18.24 µMCell Viability (MDA-MB-468 cells)[2]

Note: The biochemical activity of BI-4916 is likely due to its conversion to this compound under the assay conditions.[4]

Signaling Pathway and Experimental Strategy

The following diagrams illustrate the targeted metabolic pathway and the overall workflow for characterizing a PHGDH inhibitor.

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Anabolic Processes Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Serine Serine Phosphoserine->Serine Nucleotides Nucleotides Serine->Nucleotides Proteins Proteins Serine->Proteins Lipids Lipids Serine->Lipids This compound This compound This compound->3-Phosphohydroxypyruvate Inhibition Cell Proliferation Cell Proliferation Nucleotides->Cell Proliferation Proteins->Cell Proliferation Lipids->Cell Proliferation

Fig. 1: Serine Biosynthesis Pathway Inhibition by this compound.

cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Kinetics PHGDH Enzyme Inhibition Assay Binding_Assay Surface Plasmon Resonance (SPR) Metabolic_Assay Cellular Serine Synthesis Assay Viability_Assay Cell Viability Assay (MTT/SRB) Metabolic_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Target_Engagement Western Blot (PHGDH levels) Apoptosis_Assay->Target_Engagement Biochemical_Characterization Biochemical_Characterization Biochemical_Characterization->Enzyme_Kinetics Biochemical_Characterization->Binding_Assay Cellular_Characterization Cellular_Characterization Cellular_Characterization->Metabolic_Assay

Fig. 2: Overall workflow for in vitro characterization.

Experimental Protocols

Cell Culture: MDA-MB-468 Human Breast Cancer Cells

MDA-MB-468 cells are recommended for cellular assays due to their high expression of PHGDH.

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 0% CO₂ , as L-15 medium is formulated for use in a free gas exchange with atmospheric air.[5]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Rinse the cell layer with sterile PBS (without Ca²⁺/Mg²⁺).

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to a T75 flask and incubate at 37°C for 5-15 minutes, or until cells detach.[5]

    • Neutralize the trypsin with 6-8 mL of complete growth medium.

    • Gently pipette to create a single-cell suspension.

    • Aliquot the cell suspension into new flasks at a ratio of 1:2 to 1:4.[6]

PHGDH Enzyme Inhibition Assay (Biochemical)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which can be coupled to a fluorescent or colorimetric readout.[6]

  • Principle: PHGDH converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, reducing NAD⁺ to NADH. The NADH produced is then used by a diaphorase enzyme to reduce a probe (e.g., resazurin) into a fluorescent product (resorufin). The rate of fluorescence increase is proportional to PHGDH activity.

  • Materials:

    • Recombinant human PHGDH enzyme

    • Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

    • Substrates: 3-PG (0.1 mM), NAD⁺ (20 µM)

    • Coupling System: Diaphorase, Resazurin (B115843) (0.1 mM)

    • This compound and negative control (BI-5583) dissolved in DMSO

  • Protocol:

    • In a 96-well black plate, add 2 µL of this compound dilutions (or DMSO control).

    • Add 50 µL of a solution containing PHGDH enzyme in Reaction Buffer.

    • Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of a substrate mix containing 3-PG, NAD⁺, diaphorase, and resazurin in Reaction Buffer.

    • Immediately measure the fluorescence (Ex 544 nm / Em 590 nm) in kinetic mode at 37°C for 30-60 minutes.

    • Calculate the initial reaction rates (slope of the linear portion of the curve).

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) Binding Assay

SPR measures the binding affinity and kinetics between the inhibitor (analyte) and the target protein (ligand).

  • Principle: Recombinant PHGDH is immobilized on a sensor chip. This compound is flowed over the surface, and the change in the refractive index upon binding is measured in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor Chip (e.g., CM5 chip for amine coupling)

    • Recombinant, purified human PHGDH (>95% purity)

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • Immobilization reagents (EDC, NHS, ethanolamine)

    • This compound diluted in Running Buffer

  • Protocol:

    • Immobilization: Covalently immobilize PHGDH onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a response level that will provide a sufficient signal window.

    • Binding Analysis: a. Prepare a dilution series of this compound in Running Buffer (e.g., 0.1 nM to 1 µM). Include buffer blanks for double referencing. b. Inject the this compound solutions over the immobilized PHGDH surface at a constant flow rate (e.g., 30 µL/min). c. Monitor the association and dissociation phases. d. Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).

Cellular Serine Synthesis Assay (¹³C-Glucose Tracing)

This assay directly measures the ability of BI-4916 to inhibit de novo serine synthesis within cells.

  • Principle: Cells are cultured with ¹³C-labeled glucose. The heavy carbon isotopes are incorporated into downstream metabolites, including serine. The amount of ¹³C-labeled serine is quantified by mass spectrometry.

  • Protocol:

    • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with a dilution series of BI-4916 (or DMSO control) for 1-4 hours.

    • Replace the medium with glucose-free medium supplemented with ¹³C₆-glucose and the corresponding concentration of BI-4916.

    • Incubate for 2-8 hours.

    • Wash cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells, collect the extract, and centrifuge to pellet debris.

    • Analyze the supernatant containing polar metabolites by GC-MS or LC-MS to determine the fraction of M+3 serine (serine containing three ¹³C atoms from glucose).

    • Normalize the M+3 serine levels to the total serine pool or total protein content and calculate the IC₅₀ for serine synthesis inhibition.

Cell Viability Assay (MTT or SRB Assay)

This assay assesses the effect of BI-4916 on the proliferation and viability of cancer cells.

Seed_Cells Seed cells in 96-well plate Adhere Allow to adhere overnight Seed_Cells->Adhere Treat Treat with BI-4916 (dose-response) Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add MTT or SRB reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4h for MTT) Add_Reagent->Incubate_Reagent Solubilize Solubilize formazan (B1609692) (MTT) or dye (SRB) Incubate_Reagent->Solubilize Read_Absorbance Read absorbance on plate reader Solubilize->Read_Absorbance Calculate_EC50 Calculate EC50 Read_Absorbance->Calculate_EC50

Fig. 3: Workflow for a typical cell viability assay.
  • Protocol:

    • Seed MDA-MB-468 cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.[2]

    • Treat cells with a serial dilution of BI-4916 (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C.

    • For MTT Assay: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.[3]

    • For SRB Assay: Fix cells with trichloroacetic acid, stain with sulforhodamine B solution, wash, and solubilize the dye with Tris buffer. Read the absorbance at ~510 nm.

    • Normalize the results to the vehicle-treated control and calculate the EC₅₀ value.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

  • Protocol:

    • Seed MDA-MB-468 cells in 6-well plates and treat with BI-4916 (e.g., at 1x, 5x, and 10x the viability EC₅₀) for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[5]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls for compensation and gating.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot for PHGDH Expression

This protocol is used to confirm PHGDH protein levels in the cell line used.

  • Protocol:

    • Protein Extraction: Wash treated or untreated MDA-MB-468 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PHGDH (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8] Visualize the bands using an ECL detection system.

    • Loading Control: Re-probe the membrane with an antibody for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

References

BI-4924 Cell Culture Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for proliferation. This compound exerts its effect by acting as a competitive inhibitor with respect to the cofactor NADH/NAD+. Due to its poor cell permeability, for in vitro cellular assays, the recommended compound is its cell-permeable prodrug, BI-4916 . Once inside the cell, BI-4916 is hydrolyzed to the active inhibitor, this compound. These application notes provide detailed protocols for the use of BI-4916 in cancer cell culture experiments.

Mechanism of Action

This compound targets PHGDH, which catalyzes the conversion of the glycolysis intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This is the initial and committed step in the serine biosynthesis pathway. By inhibiting this enzyme, this compound effectively shuts down the endogenous production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential biomolecules like glutathione. Cancer cells with high rates of proliferation and those exhibiting addiction to the serine biosynthesis pathway are particularly sensitive to PHGDH inhibition.

digraph "Serine_Biosynthesis_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"3-Phosphoglycerate" [fillcolor="#F1F3F4"]; "3-Phosphohydroxypyruvate" [fillcolor="#F1F3F4"]; "Phosphoserine" [fillcolor="#F1F3F4"]; "Serine" [fillcolor="#F1F3F4"]; "PHGDH" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Downstream_Metabolites" [shape=box, style=rounded, fillcolor="#F1F3F4", label="Nucleotides,\nProteins,\nGlutathione"];

"3-Phosphoglycerate" -> "3-Phosphohydroxypyruvate" [label="PHGDH"]; "3-Phosphohydroxypyruvate" -> "Phosphoserine" [label="PSAT1"]; "Phosphoserine" -> "Serine" [label="PSPH"]; "Serine" -> "Downstream_Metabolites"; "this compound" -> "PHGDH" [arrowhead=tee, color="#EA4335", style=bold]; }

Figure 1: Serine Biosynthesis Pathway Inhibition by this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound and its prodrug BI-4916 in various cancer cell lines.

CompoundCell LineCancer TypeAssayEndpointValueTreatment Duration
This compound--Biochemical AssayPHGDH Inhibition (IC50)3 nMN/A
This compoundMDA-MB-468Triple-Negative Breast Cancer¹³C-Serine IncorporationDisruption of Serine Biosynthesis (IC50)2200 nM72 hours
BI-4916MDA-MB-468Triple-Negative Breast Cancer¹³C-Serine IncorporationDisruption of Serine Biosynthesis (IC50)2032 nM72 hours
BI-4916MDA-MB-468Triple-Negative Breast CancerCell Migration AssayInhibition of Cell Migration-24 hours
BI-4916MOLM-14Acute Myeloid LeukemiaProliferation AssayAnti-proliferative Activity (IC50)2.0 µM-
BI-4916U937Acute Myeloid LeukemiaProliferation AssayAnti-proliferative Activity (IC50)1.3 µM-
BI-4916MV4-11Acute Myeloid LeukemiaProliferation AssayAnti-proliferative Activity (IC50)1.4 µM-
BI-4916Monomac-6Acute Myeloid LeukemiaProliferation AssayAnti-proliferative Activity (IC50)1.6 µM-

Experimental Protocols

For cellular experiments, it is highly recommended to use the prodrug BI-4916 due to its enhanced cell permeability.

Preparation of BI-4916 Stock Solution
  • Solvent: Dissolve BI-4916 powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. A concentration of 10 mM is recommended.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Cell_Culture" [label="1. Culture Cells"]; "Cell_Seeding" [label="2. Seed Cells in Plates"]; "Compound_Prep" [label="3. Prepare BI-4916 Dilutions"]; }

subgraph "cluster_treatment" { label = "Treatment"; style=filled; color="#F1F3F4"; "Treatment" [label="4. Treat Cells with BI-4916"]; "Incubation" [label="5. Incubate for a Defined Period"]; }

subgraph "cluster_assay" { label = "Assay"; style=filled; color="#F1F3F4"; "Assay_Execution" [label="6. Perform Cellular Assay"]; "Data_Analysis" [label="7. Analyze Results"]; }

"Cell_Culture" -> "Cell_Seeding" -> "Compound_Prep" -> "Treatment" -> "Incubation" -> "Assay_Execution" -> "Data_Analysis"; }

Figure 2: General Experimental Workflow for BI-4916 Treatment.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general guideline for assessing the effect of BI-4916 on cancer cell viability and proliferation.

  • Cell Seeding:

    • Culture the cancer cell line of interest (e.g., MDA-MB-468) in the recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • BI-4916 Treatment:

    • Prepare a series of dilutions of BI-4916 in complete culture medium. A suggested starting concentration range is from 0.1 µM to 20 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest BI-4916 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared BI-4916 dilutions or vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cell Viability:

    • Follow the manufacturer's instructions for the chosen cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

    • For an MTT assay, typically 10 µL of MTT solution is added to each well, followed by a 2-4 hour incubation. The resulting formazan (B1609692) crystals are then solubilized, and the absorbance is read on a microplate reader.

    • For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the BI-4916 concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by BI-4916 using flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of BI-4916 (e.g., 1x, 2x, and 5x the IC50 for proliferation) and a vehicle control for a predetermined time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V positive, PI negative cells are considered to be in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V negative, PI negative cells are viable.

Concluding Remarks

This compound, and its cell-permeable prodrug BI-4916, are valuable tools for investigating the role of the serine biosynthesis pathway in cancer. The provided protocols offer a starting point for researchers to explore the effects of PHGDH inhibition in various cancer cell models. It is recommended to optimize experimental conditions, such as cell seeding density and treatment duration, for each specific cell line and assay.

Application Notes and Protocols for BI-4924: A Selective PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924, and its cell-permeable prodrug, BI-4916, in cancer research. The following sections detail the mechanism of action, optimal concentrations for in vitro and in vivo experiments, and detailed protocols for key assays.

Mechanism of Action

This compound is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[2] By competitively binding to the NAD+/NADH cofactor site of PHGDH, this compound effectively blocks this crucial step, leading to a disruption of serine synthesis.[1][3] Many cancer cells exhibit upregulated PHGDH expression and are dependent on this pathway for proliferation and survival, making PHGDH an attractive therapeutic target.[1] Due to its chemical properties, for cellular experiments, the use of its ester prodrug, BI-4916, is recommended as it exhibits better cell permeability and is intracellularly converted to the active inhibitor, this compound.[4][5]

Signaling Pathway Disrupted by this compound

The primary signaling pathway affected by this compound is the de novo serine biosynthesis pathway, a critical metabolic route for cancer cells.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Multiple Steps 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH (Rate-Limiting Step) 3-PS 3-Phosphoserine 3-PHP->3-PS PSAT1 Serine Serine 3-PS->Serine PSPH Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides Glutathione Glutathione Glycine->Glutathione This compound This compound This compound->3-PHP Inhibition

Caption: Serine Biosynthesis Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and its prodrug BI-4916 in various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound and BI-4916

CompoundAssay TypeTargetIC50Reference
This compoundBiochemical AssayPHGDH3 nM[1][6]
This compoundCellular Serine BiosynthesisIntracellular PHGDH2200 nM (72h)[1][2]
BI-4916Biochemical AssayPHGDH169 nM[4]
BI-4916Cellular Serine BiosynthesisIntracellular PHGDH2032 nM (72h)[4]

Table 2: IC50 Values of BI-4916 in Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer~18.24[7]
MOLM-14Acute Myeloid Leukemia2 ± 0.4[8]
U937Histiocytic Lymphoma1.3 ± 0.3[8]
MV4-11Acute Myeloid Leukemia1.4 ± 0.4[8]
Monomac-6Acute Monocytic Leukemia1.6 ± 0.3[8]

Experimental Protocols

For optimal results in cellular assays, it is recommended to use the prodrug BI-4916, which readily crosses the cell membrane and is then hydrolyzed to the active compound this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of BI-4916.

Start Start Cell_Culture Cell Culture (e.g., MDA-MB-468) Start->Cell_Culture Compound_Treatment Treat with BI-4916 (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, 72h) Compound_Treatment->Viability_Assay Western_Blot Western Blot Analysis (e.g., PHGDH, 24-48h) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Study In Vivo Xenograft Model (if applicable) End End In_Vivo_Study->End Data_Analysis->In_Vivo_Study

Caption: General workflow for evaluating BI-4916 efficacy.
Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic effects of BI-4916 on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete culture medium (e.g., Leibovitz's L-15 Medium with 10% FBS for MDA-MB-468)[1]

  • BI-4916 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a suitable incubator (note: L-15 medium for MDA-MB-468 does not require CO2).[1]

  • Compound Treatment:

    • Prepare serial dilutions of BI-4916 in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted BI-4916 solutions. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is for assessing the effect of BI-4916 on the protein expression levels of PHGDH.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete culture medium

  • BI-4916 (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-PHGDH (e.g., 1:1000 dilution)[7][9]

  • HRP-conjugated secondary antibody (e.g., 1:5000-1:10000 dilution)[6][7]

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of BI-4916 for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Xenograft Studies

This protocol provides a general guideline for evaluating the in vivo efficacy of BI-4916 in a mouse xenograft model. A related, orally bioavailable PHGDH inhibitor, BI-9593, has shown efficacy with twice-daily oral dosing.[9] For other PHGDH inhibitors like NCT-503, daily intraperitoneal injections have been used.[11][12]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line (e.g., MDA-MB-468)

  • Matrigel (optional)

  • BI-4916

  • Vehicle solution (e.g., 10% DMSO, 90% corn oil)[4]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Prepare the BI-4916 formulation. For example, a stock solution in DMSO can be diluted in corn oil.[4]

    • Administer BI-4916 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A dose of 40 mg/kg daily via intraperitoneal injection has been used for the similar inhibitor NCT-503.[11]

    • Administer the vehicle solution to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for the Preparation of BI-4924 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions of BI-4924, a selective and potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] this compound is a crucial tool for studying the serine biosynthesis pathway, which is implicated in various diseases, including cancer.[1][3][4] Adherence to this protocol is essential for ensuring the accuracy and reproducibility of experimental results.

Chemical Properties and Mechanism of Action

This compound is a potent, NADH/NAD+-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][5][6] It has an IC50 value of approximately 2-3 nM.[1][6][7] By inhibiting PHGDH, this compound effectively disrupts the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby blocking serine production.[3][4] For cellular experiments, it is often recommended to use the cell-permeable ester prodrug, BI-4916, which is intracellularly converted to this compound.[3][4][8]

Signaling Pathway of PHGDH Inhibition

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose 3PG 3-Phosphoglycerate Glucose->3PG multiple steps PHGDH PHGDH 3PG->PHGDH 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP Serine Serine 3PHP->Serine downstream enzymes BI4924 This compound BI4924->PHGDH

Caption: Inhibition of PHGDH by this compound blocks the serine synthesis pathway.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₂₁H₂₀Cl₂N₂O₆S[1][7]
Molecular Weight499.36 g/mol [1][2][7]
AppearanceSolid[2][6]
CAS Number2244452-09-1[1][2]
Table 2: Solubility Information
SolventConcentrationNotesReference(s)
DMSO90-100 mg/mL (approx. 180-200 mM)Sonication is recommended.[1][2]
Table 3: Recommended Storage Conditions
FormTemperatureDurationReference(s)
Solid Powder-20°CUp to 3 years[1][2]
In Solvent-80°C6 to 12 months[1][2][6]
In Solvent-20°C1 to 6 months[2][6]

Note: For long-term stability, storing solutions at -80°C is highly recommended.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound. Adjust volumes as necessary for your specific requirements.

Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filter-barrier tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Workflow

Stock_Solution_Workflow start Start weigh 1. Weigh Compound Calculate and weigh 4.99 mg of this compound powder. start->weigh add_solvent 2. Add Solvent Add 1 mL of anhydrous DMSO to the vial containing this compound. weigh->add_solvent dissolve 3. Dissolve Vortex thoroughly. Use sonication if needed to fully dissolve. add_solvent->dissolve aliquot 4. Aliquot Dispense into smaller, single-use volumes in microcentrifuge tubes. dissolve->aliquot store 5. Store Store aliquots at -80°C for long-term use. aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Method
  • Calculation: To prepare a 10 mM solution, calculate the required mass of this compound using its molecular weight (MW = 499.36 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 499.36 g/mol = 4.99 mg

  • Weighing: Carefully weigh 4.99 mg of this compound powder and transfer it into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If particulates are still visible, sonicate the solution for 5-10 minutes to aid dissolution.[1] The final solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage.[1][2][6] For short-term use (up to one month), storage at -20°C is acceptable.[2]

Safety and Handling Precautions

  • This compound is for research use only.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to avoid skin and eye contact.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Disclaimer

The information provided in these application notes is intended for use by trained professionals in a laboratory setting. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

References

Application Notes and Protocols: BI-4924 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). These guidelines are intended to ensure accurate and reproducible results in preclinical research and drug development settings.

Introduction to this compound

This compound is a small molecule inhibitor that targets phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By inhibiting PHGDH, this compound effectively blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, a critical step in the production of serine.[1][2] This pathway is often upregulated in certain cancers, making this compound a valuable tool for studying cancer metabolism and developing novel therapeutic strategies.

Data Presentation: Solubility of this compound

Solvent/SystemSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (B87167) (DMSO) 100 mg/mL[3]200.26 mM[3]Sonication is recommended to aid dissolution.[3]
Aqueous Solution (pH 7) 59 µg/mL[1][2]0.118 mMThis compound exhibits limited solubility in aqueous solutions.
In Vivo Formulation 4 mg/mL8.01 mMIn a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[3]

Molecular Weight of this compound: 499.4 g/mol

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Weighing this compound: In a fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.94 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO. For the example above, add 1 mL of DMSO.

  • Mixing:

    • Tightly cap the tube and vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that the this compound is completely dissolved and the solution is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution should be used within one year.[4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the this compound DMSO stock solution to prepare working solutions for cell-based assays or other in vitro experiments. It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced toxicity.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in sterile DMSO.

  • Final Dilution:

    • Determine the final desired concentration of this compound in your assay.

    • Calculate the volume of the stock or intermediate solution needed to achieve this final concentration.

    • Important: Add the this compound stock solution to the cell culture medium or assay buffer, not the other way around, to facilitate rapid mixing and prevent precipitation. Gently mix by pipetting or inverting the tube.

    • Ensure the final concentration of DMSO in the assay is kept low, typically below 0.5%, to minimize cytotoxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiment.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

G Serine Biosynthesis Pathway and this compound Inhibition cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH NAD+ to NADH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 Glutamate to α-Ketoglutarate P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Serine Serine PSPH->Serine BI_4924 This compound BI_4924->PHGDH Inhibition

Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.

G Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -80°C mix->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Assay Medium/Buffer (Final DMSO < 0.5%) thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for In Vivo Evaluation of PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating Phosphoglycerate Dehydrogenase (PHGDH) inhibitors, with a focus on compounds structurally or functionally related to BI-4924. While this compound and its prodrug BI-4916 are primarily characterized for in vitro use, the principles and protocols outlined here are based on in vivo studies of other potent PHGDH inhibitors such as BI-9593 and NCT-503.[1][2]

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, which is crucial for the proliferation of certain cancers.[3][4] Tumors with PHGDH amplification or overexpression, such as specific subtypes of breast cancer and melanoma, are particularly dependent on this pathway.[4] Inhibition of PHGDH presents a promising therapeutic strategy to target the metabolic vulnerability of these cancer cells.

This compound is a highly potent and selective inhibitor of PHGDH with an IC50 of 3 nM.[3] For cellular assays, its ester prodrug, BI-4916, is often recommended to enhance cell permeability and achieve intracellular accumulation of this compound.[4] However, for in vivo studies, the intrinsic instability of BI-4916 in the presence of esterases has been a limitation.[5] A distinct, orally bioavailable PHGDH inhibitor, BI-9593, has been developed for in vivo applications.[1] This document outlines a generalized in vivo experimental design based on preclinical studies of BI-9593 and other well-characterized PHGDH inhibitors.

Signaling Pathway

The serine synthesis pathway is initiated by PHGDH, which converts the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This is the first of a three-step enzymatic cascade that produces serine. Serine is a vital amino acid for cancer cells, contributing to protein synthesis, nucleotide production, and the maintenance of redox balance through glutathione (B108866) synthesis. By inhibiting PHGDH, compounds like this compound and its analogs aim to deplete intracellular serine levels, thereby impeding cancer cell proliferation and survival.

PHGDH_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP BI_4924 This compound / PHGDH Inhibitors BI_4924->PHGDH Inhibition Serine Serine Three_PHP->Serine Downstream Protein Synthesis, Nucleotide Production, Redox Balance Serine->Downstream Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (PHGDH-high cancer cells) Implantation 3. Subcutaneous Implantation of Cells Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunocompromised mice) Animal_Acclimatization->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Treatment (Vehicle vs. Inhibitor) Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

References

BI-4924 Formulation for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH a compelling target for therapeutic intervention. This compound acts as a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-competitive inhibitor.[3] For cellular and in vivo studies, it is crucial to utilize the active compound, this compound, as its prodrug, BI-4916, has been reported to be unstable in the presence of esterases, rendering it unsuitable for in vivo applications.[4] This document provides detailed application notes and protocols for the formulation and administration of this compound in animal studies, particularly in mice.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

PropertyValueReference
Molecular Weight 499.36 g/mol [5]
Solubility in DMSO 90 mg/mL[5]
Solubility at pH 7 59 µg/mL[2]
In Vitro IC50 (PHGDH) 3 nM[3]
Cellular IC50 (Serine Biosynthesis, 72h) 2200 nM[3]

Signaling Pathway

This compound targets PHGDH, the initial and rate-limiting enzyme in the serine synthesis pathway, which branches off from glycolysis. By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the downstream synthesis of serine and other essential biomolecules.

PHGDH_Signaling_Pathway Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NADH PSAT1 PSAT1 Three_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Biomolecules Nucleotides, Amino Acids, Lipids, Glutathione Serine->Biomolecules BI4924 This compound BI4924->PHGDH

PHGDH Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vivo Formulation of this compound

Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. The following formulation has been reported to achieve a clear solution with a solubility of at least 2.08 mg/mL.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes and syringes

Formulation Composition:

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Protocol for Preparing 1 mL of Formulation:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary.

  • Add Co-solvent: In a sterile conical tube, add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex or mix gently until the solution is homogenous and clear.

  • Add Aqueous Component: Add 450 µL of sterile saline to the mixture. Mix thoroughly. The final solution should be clear.

  • Administration: It is recommended to prepare this formulation fresh on the day of use.

Formulation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 10% DMSO (Stock Solution) weigh->dissolve add_peg Add 40% PEG300 & Mix dissolve->add_peg add_tween Add 5% Tween-80 & Mix add_peg->add_tween add_saline Add 45% Saline & Mix add_tween->add_saline end Administer to Animal add_saline->end

Experimental Workflow for this compound In Vivo Formulation.
Animal Administration

Route of Administration:

  • Intraperitoneal (IP) injection is a common route for administering small molecule inhibitors in mouse models.

Dosage:

  • For a starting point, researchers can refer to studies on other PHGDH inhibitors. For instance, the inhibitor NCT-503 has been administered to mice at a dose of 40 mg/kg daily via intraperitoneal injection.[5]

  • It is highly recommended to conduct a dose-ranging (dose-escalation) study to determine the optimal and maximum tolerated dose (MTD) of this compound in the specific animal model and for the intended study duration.

Protocol for Intraperitoneal Injection in Mice:

  • Animal Handling: Acclimatize the animals to the experimental conditions.

  • Dose Calculation: Calculate the volume of the this compound formulation to be injected based on the animal's body weight and the desired dose.

  • Injection:

    • Properly restrain the mouse.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Administer the calculated volume of the this compound formulation.

  • Monitoring: Monitor the animals for any adverse effects post-injection, such as signs of distress, changes in behavior, or local irritation at the injection site.

Pharmacokinetic Considerations

Detailed pharmacokinetic data for this compound in mice, such as Cmax, half-life, and bioavailability, are not publicly available. Therefore, it is advisable to conduct pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered in the recommended vehicle. This will inform the optimal dosing schedule (e.g., once or twice daily) to maintain effective drug exposure throughout the study. For reference, another PHGDH inhibitor, NCT-503, was found to have a half-life of 2.5 hours and a Cmax of approximately 20 µM in plasma following intraperitoneal administration in mice.[6]

Conclusion

This document provides a comprehensive guide for the formulation and administration of the PHGDH inhibitor this compound for in vivo animal studies. The provided protocols and data are intended to assist researchers in designing and executing their experiments effectively. Due to the limited public data on the in vivo properties of this compound, it is imperative to perform initial dose-finding and pharmacokinetic studies to establish the optimal experimental conditions for your specific research needs.

References

Application Notes and Protocols for BI-4916: Enhancing Cell Permeability for Targeted Inhibition of Serine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a novel ester prodrug designed for enhanced cell permeability, enabling the targeted intracellular delivery of its active counterpart, BI-4924. This compound is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical metabolic node, providing essential precursors for the synthesis of proteins, nucleotides, and lipids, and is often upregulated in various cancer types to support rapid proliferation.

The design of BI-4916 as a cell-permeable prodrug overcomes the challenge of delivering the active, more polar inhibitor this compound across the cell membrane. Once inside the cell, BI-4916 is hydrolyzed by intracellular esterases, releasing this compound and leading to its intracellular enrichment. This targeted approach allows for the effective inhibition of PHGDH in a cellular context, making BI-4916 an invaluable tool for studying the role of the serine biosynthesis pathway in cancer metabolism, cell migration, and other cellular processes. These application notes provide detailed protocols for utilizing BI-4916 to investigate its effects on cell viability, migration, and the direct inhibition of serine biosynthesis.

Data Presentation

The following tables summarize the key in vitro and cellular activities of BI-4916 and its active metabolite, this compound.

Table 1: In Vitro and Cellular Activity of BI-4916 and this compound

CompoundAssayTarget/Cell LineIC50/EC50Reference
BI-4916NAD+ high assay (biochemical)PHGDH169 nM[1]
BI-4916¹³C-Serine biosynthesis (cellular)-2,032 nM[1]
This compoundBiochemical AssayPHGDH3 nM[2]
This compoundSerine Biosynthesis Inhibition (cellular)-2.2 µM[2]

Table 2: Physicochemical Properties of BI-4916

PropertyValueReference
Molecular Weight (Da)527.4[1]
logP @ pH 115.6[1]
Solubility @ pH 6.8 (µg/mL)<1[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of BI-4916 and the experimental approaches to study its effects, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext BI-4916 (Prodrug) BI-4916_int BI-4916 BI-4916_ext->BI-4916_int Cellular Uptake This compound This compound (Active Inhibitor) BI-4916_int->this compound Hydrolysis PHGDH PHGDH This compound->PHGDH Inhibition Esterases Intracellular Esterases Esterases->BI-4916_int 3PHP 3-Phosphohydroxypyruvate PHGDH->3PHP 3PG 3-Phosphoglycerate (from Glycolysis) 3PG->PHGDH Serine_pathway Downstream Serine Biosynthesis Pathway (Protein, Nucleotide, Lipid Synthesis) 3PHP->Serine_pathway Cell_effects Inhibition of Cell Migration & Proliferation Serine_pathway->Cell_effects

Caption: Mechanism of BI-4916 action.

cluster_assays Downstream Assays Start Start: Seed Cells Treatment Treat cells with BI-4916 (and vehicle control) Start->Treatment Incubation Incubate for defined period (e.g., 24-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Migration Cell Migration Assay (e.g., Transwell) Incubation->Migration Metabolomics Metabolite Extraction & LC-MS/MS Analysis (¹³C-Serine Tracing) Incubation->Metabolomics Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Migration->Data_Analysis Metabolomics->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with BI-4916

This protocol provides a general guideline for culturing and treating cancer cell lines to evaluate the effects of BI-4916.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, known to have high PHGDH expression)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • BI-4916 (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (e.g., 96-well for viability, 6-well for other assays)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T75 flask.

    • Trypsinize and count the cells.

    • Seed the cells into the appropriate culture plates at a predetermined density. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well. For a 6-well plate, a typical density is 2 x 10⁵ cells per well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of BI-4916 in complete culture medium from the DMSO stock solution. A typical concentration range for initial experiments could be 0.1 µM to 50 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest BI-4916 concentration.

    • Carefully remove the medium from the wells and replace it with the medium containing the BI-4916 dilutions or the vehicle control.

  • Incubation:

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of BI-4916 on cell viability using an MTT assay.[3]

Materials:

  • Cells treated with BI-4916 as described in Protocol 1 (in a 96-well plate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: Following the incubation period with BI-4916, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the BI-4916 concentration to determine the EC50 value.

Protocol 3: Cell Migration Assay (Transwell Assay)

This protocol outlines the steps for a transwell migration assay to evaluate the effect of BI-4916 on cancer cell migration.

Materials:

  • Cells treated with BI-4916 as described in Protocol 1

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates

  • Serum-free or low-serum cell culture medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: After an initial treatment period with BI-4916 (if pre-treatment is desired), trypsinize and resuspend the cells in serum-free or low-serum medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Place the transwell inserts into the wells.

    • Add 200 µL of the cell suspension (containing BI-4916 or vehicle) to the upper chamber of each insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C and 5% CO₂.

  • Fixation and Staining:

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in the fixation solution for 15 minutes.

    • Wash the insert with PBS and then stain with the crystal violet solution for 20-30 minutes.

  • Imaging and Quantification:

    • Gently wash the insert with water to remove excess stain and allow it to air dry.

    • Image the stained migrated cells on the underside of the membrane using a microscope.

    • Quantify the migrated cells by counting the cells in several random fields of view or by eluting the crystal violet dye and measuring the absorbance.

Protocol 4: Serine Biosynthesis Assay using ¹³C-Glucose Tracing and LC-MS/MS

This protocol details a method to directly measure the inhibition of de novo serine synthesis by BI-4916 using stable isotope tracing.[2]

Materials:

  • Cells treated with BI-4916 as described in Protocol 1

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-glucose

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Centrifuge

  • LC-MS/MS instrumentation

Procedure:

  • Isotope Labeling:

    • After the desired pre-incubation time with BI-4916, replace the culture medium with glucose-free DMEM supplemented with 10% dFBS and [U-¹³C₆]-glucose.

    • Incubate for a defined period (e.g., 8 hours) to allow for the incorporation of the labeled carbon into newly synthesized serine.

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well and scrape the cells.

    • Collect the cell lysate and transfer it to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a solvent compatible with the LC-MS/MS system (e.g., the initial mobile phase).

    • Analyze the samples using a UPLC-MS/MS system with a method optimized for the separation and detection of serine and its ¹³C-labeled isotopologues.

  • Data Analysis:

    • Quantify the abundance of unlabeled (M+0) and labeled (M+3) serine.

    • Calculate the fraction of newly synthesized serine as the ratio of labeled serine to total serine.

    • Compare the fraction of newly synthesized serine in BI-4916-treated cells to that in vehicle-treated cells to determine the extent of inhibition.

References

Application Notes and Protocols for BI-4924 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway plays a critical role in cancer cell metabolism by diverting glycolytic intermediates to produce serine and other essential biomolecules.[2] Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose, is a powerful technique to quantify the rates of intracellular metabolic reactions and understand the metabolic reprogramming induced by compounds like this compound.[3] These application notes provide detailed protocols for utilizing this compound and its cell-permeable prodrug, BI-4916, in metabolic flux analysis studies.

This compound and BI-4916: For cellular experiments, the use of BI-4916, an ester prodrug of this compound, is recommended due to its enhanced cell permeability.[1] Intracellular esterases cleave BI-4916 to release the active inhibitor, this compound.[4]

Mechanism of Action

PHGDH catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[1] this compound acts as a competitive inhibitor of PHGDH, blocking the synthesis of serine from glucose.[5] This inhibition leads to a reduction in the intracellular pool of serine and its downstream metabolites, including glycine (B1666218) and one-carbon units crucial for nucleotide synthesis and redox balance.

Data Presentation

The following tables summarize the in vitro activity of this compound and the metabolic effects of PHGDH inhibition based on studies using various PHGDH inhibitors.

Parameter Value Species/Assay Condition Reference
This compound IC₅₀ 3 nMHuman PHGDH enzyme (NAD⁺ high assay)[1]
This compound ¹³C-Serine IC₅₀ 2,200 nMCellular assay (72 h)[1]
BI-4916 IC₅₀ 169 nMHuman PHGDH enzyme (NAD⁺ high assay)[4]
BI-4916 ¹³C-Serine IC₅₀ 2,032 nMCellular assay[4]

Table 1: In Vitro Activity of this compound and its Prodrug BI-4916. This table presents the half-maximal inhibitory concentrations (IC₅₀) for this compound and BI-4916 against the PHGDH enzyme and in cellular serine synthesis assays.

Metabolic Flux/Parameter Effect of PHGDH Inhibition Inhibitor Used Cell Line Reference
Glucose-derived Serine Synthesis DecreasedNCT-503MDA-MB-468[6]
Glucose-derived Glycine Synthesis DecreasedNCT-503MDA-MB-468[6]
¹³C incorporation from Glucose into AMP DecreasedNCT-503MDA-MB-468[6]
¹³C incorporation from Glucose into dTMP DecreasedNCT-503MDA-MB-468[6]
Glycolysis (3-PG to Pyruvate) IncreasedWQ-2101HCT116
TCA Cycle (Pyruvate to Acetyl-CoA) DecreasedWQ-2101HCT116
Pentose Phosphate Pathway (G6P to R5P) DecreasedWQ-2101HCT116
Serine to Glycine Flux Relatively UnchangedWQ-2101HCT116

Table 2: Effects of PHGDH Inhibition on Central Carbon Metabolism. This table summarizes the observed changes in metabolic fluxes upon treatment with PHGDH inhibitors in cancer cell lines, as determined by metabolic flux analysis.

Experimental Protocols

The following are detailed protocols for conducting metabolic flux analysis experiments to investigate the effects of this compound (via its prodrug BI-4916).

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled substrate. For tracing glucose metabolism, use glucose-free RPMI or DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM).

  • Inhibitor Treatment: Treat the cells with the desired concentration of BI-4916 (or a vehicle control, e.g., DMSO) for a predetermined duration. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.

  • Isotopic Labeling: For stationary MFA, culture the cells in the ¹³C-labeled medium containing BI-4916 or vehicle for a period sufficient to achieve isotopic steady state. This is typically at least two to three cell doubling times.

  • Cell Counting: At the time of harvest, determine the cell number and viability (e.g., using a hemocytometer and trypan blue exclusion) to normalize the metabolite data.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate measurements.

  • Quenching: Quickly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis
  • Derivatization (for GC-MS): Resuspend the dried metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase the volatility of the metabolites.

  • Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.

  • Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of non-derivatized polar metabolites.

Protocol 4: Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for natural isotope abundance to obtain the MIDs of the measured metabolites.

  • Metabolic Flux Modeling: Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured MIDs and extracellular uptake/secretion rates to the model.

  • Statistical Analysis: Perform statistical analysis to determine the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.

Mandatory Visualizations

BI4924_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose G6P G6P Glucose->G6P 3PG 3-Phosphoglycerate (3-PG) G6P->3PG Pyruvate Pyruvate 3PG->Pyruvate 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP PHGDH PSER Phosphoserine 3PHP->PSER Serine Serine PSER->Serine Glycine Glycine Serine->Glycine OneCarbon One-Carbon Units Serine->OneCarbon Nucleotides Nucleotides Glycine->Nucleotides OneCarbon->Nucleotides This compound This compound This compound->3PHP

Caption: Mechanism of action of this compound in the serine synthesis pathway.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Cell Culture & Inhibitor Treatment (BI-4916) B 2. ¹³C Isotope Labeling ([U-¹³C]-Glucose) A->B C 3. Metabolite Extraction B->C D 4. Mass Spectrometry (GC-MS or LC-MS) C->D E 5. Mass Isotopomer Distribution Analysis D->E Raw Data F 6. Metabolic Flux Modeling E->F G 7. Flux Map Generation F->G H Interpretation of Metabolic Reprogramming

Caption: Experimental workflow for metabolic flux analysis with BI-4916.

References

Application Notes and Protocols for Seahorse XF Assay with BI-4924 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical branch of glycolysis and is upregulated in various cancers to support rapid cell growth and proliferation by providing precursors for nucleotide, amino acid, and lipid synthesis.[3][4] Inhibition of PHGDH by this compound disrupts serine biosynthesis, impacting central carbon metabolism and offering a promising therapeutic strategy for cancers dependent on this pathway.[5][6]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By measuring the two major energy-producing pathways—mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR)—the Seahorse XF platform provides a functional readout of cellular bioenergetics.[7] This application note provides detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic response of cancer cells to this compound treatment.

Principle of the Seahorse XF Assays

The Seahorse XF Analyzer creates transient microchambers to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) from a small population of cells in real-time. By sequentially injecting metabolic modulators, a detailed profile of a cell's metabolic function can be generated.

  • Mito Stress Test: This assay assesses key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[8] It involves the sequential injection of oligomycin (B223565) (an ATP synthase inhibitor), FCCP (a protonophore and uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).[9]

  • Glycolysis Stress Test: This assay measures key parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve. It typically involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG), a competitive inhibitor of glycolysis.[10]

Signaling Pathway Affected by this compound

This compound inhibits PHGDH, the first and rate-limiting enzyme in the serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) towards serine production.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Pyruvate (B1213749) Pyruvate 3-Phosphoglycerate->Pyruvate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Serine Serine PHGDH->Serine One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis This compound This compound This compound->PHGDH Inhibition

This compound inhibits PHGDH, blocking the serine biosynthesis pathway.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line Selection: Choose a cancer cell line known to be dependent on the serine biosynthesis pathway for optimal results.

  • Cell Culture: Culture cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

  • Seeding: The day before the assay, harvest and count the cells. Seed the cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density (typically 2 x 10^4 to 8 x 10^4 cells per well for a 96-well plate). Ensure even cell distribution. Leave at least four wells empty for background correction. Incubate the plate overnight.

This compound Treatment

Treat the cells with the desired concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24 hours) prior to the Seahorse assay. The optimal concentration and incubation time should be determined empirically.

Seahorse XF Assay Preparation (Day of Assay)
  • Hydrate Sensor Cartridge: The day before the assay, place the Seahorse XF sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Lower the sensor cartridge onto the utility plate and incubate overnight in a non-CO2 incubator at 37°C.[11]

  • Prepare Assay Medium: On the day of the assay, prepare the appropriate Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate for the Mito Stress Test). Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture medium from the wells and wash the cells once with 180 µL of pre-warmed assay medium. Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate). Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.[8]

  • Prepare Compounds: Prepare stock solutions of the Seahorse XF assay compounds (Oligomycin, FCCP, Rotenone/Antimycin A for Mito Stress Test; Glucose, Oligomycin, 2-DG for Glycolysis Stress Test) in the assay medium at the desired final concentrations.

Seahorse XF Cell Mito Stress Test with this compound

This protocol assesses the impact of this compound on mitochondrial respiration.

Experimental Workflow

Start Start Seed Cells & Treat with this compound Seed Cells & Treat with this compound Start->Seed Cells & Treat with this compound Prepare Seahorse Plate & Calibrate Prepare Seahorse Plate & Calibrate Seed Cells & Treat with this compound->Prepare Seahorse Plate & Calibrate Basal OCR Measurement Basal OCR Measurement Prepare Seahorse Plate & Calibrate->Basal OCR Measurement Inject Oligomycin Inject Oligomycin Basal OCR Measurement->Inject Oligomycin ATP-Linked OCR Measurement ATP-Linked OCR Measurement Inject Oligomycin->ATP-Linked OCR Measurement Inject FCCP Inject FCCP ATP-Linked OCR Measurement->Inject FCCP Maximal Respiration Measurement Maximal Respiration Measurement Inject FCCP->Maximal Respiration Measurement Inject Rotenone/Antimycin A Inject Rotenone/Antimycin A Maximal Respiration Measurement->Inject Rotenone/Antimycin A Non-Mitochondrial OCR Measurement Non-Mitochondrial OCR Measurement Inject Rotenone/Antimycin A->Non-Mitochondrial OCR Measurement Data Analysis Data Analysis Non-Mitochondrial OCR Measurement->Data Analysis End End Data Analysis->End

Workflow for the Seahorse XF Cell Mito Stress Test with this compound.

Data Presentation: Mito Stress Test

The following tables summarize hypothetical quantitative data representing the potential effects of this compound on mitochondrial respiration. Actual results may vary.

Table 1: Key Parameters of Mitochondrial Respiration under this compound Treatment.

ParameterVehicle Control (pmol/min)This compound (1 µM) (pmol/min)This compound (5 µM) (pmol/min)
Basal Respiration150 ± 10130 ± 8110 ± 7
ATP-Linked Respiration100 ± 785 ± 670 ± 5
Maximal Respiration300 ± 20250 ± 15200 ± 12
Spare Respiratory Capacity150 ± 15120 ± 1090 ± 8
Proton Leak50 ± 545 ± 440 ± 3
Non-Mitochondrial Respiration20 ± 320 ± 221 ± 3

Seahorse XF Glycolysis Stress Test with this compound

This protocol evaluates the effect of this compound on the glycolytic function of cancer cells.

Experimental Workflow

Start Start Seed Cells & Treat with this compound Seed Cells & Treat with this compound Start->Seed Cells & Treat with this compound Prepare Seahorse Plate & Calibrate Prepare Seahorse Plate & Calibrate Seed Cells & Treat with this compound->Prepare Seahorse Plate & Calibrate Basal ECAR Measurement (No Glucose) Basal ECAR Measurement (No Glucose) Prepare Seahorse Plate & Calibrate->Basal ECAR Measurement (No Glucose) Inject Glucose Inject Glucose Basal ECAR Measurement (No Glucose)->Inject Glucose Glycolysis Measurement Glycolysis Measurement Inject Glucose->Glycolysis Measurement Inject Oligomycin Inject Oligomycin Glycolysis Measurement->Inject Oligomycin Glycolytic Capacity Measurement Glycolytic Capacity Measurement Inject Oligomycin->Glycolytic Capacity Measurement Inject 2-DG Inject 2-DG Glycolytic Capacity Measurement->Inject 2-DG Glycolytic Reserve Measurement Glycolytic Reserve Measurement Inject 2-DG->Glycolytic Reserve Measurement Data Analysis Data Analysis Glycolytic Reserve Measurement->Data Analysis End End Data Analysis->End

Workflow for the Seahorse XF Glycolysis Stress Test with this compound.

Data Presentation: Glycolysis Stress Test

The following tables summarize hypothetical quantitative data representing the potential effects of this compound on glycolysis. Actual results may vary.

Table 2: Key Parameters of Glycolysis under this compound Treatment.

ParameterVehicle Control (mpH/min)This compound (1 µM) (mpH/min)This compound (5 µM) (mpH/min)
Non-Glycolytic Acidification15 ± 214 ± 215 ± 3
Glycolysis50 ± 440 ± 330 ± 3
Glycolytic Capacity80 ± 665 ± 550 ± 4
Glycolytic Reserve30 ± 325 ± 220 ± 2

Data Analysis and Interpretation

Data from the Seahorse XF Analyzer can be analyzed using the Seahorse Wave software.[12] The software automatically calculates the key metabolic parameters for each assay. It is crucial to normalize the data to cell number or protein concentration to account for variations in cell seeding.

  • Mito Stress Test: A decrease in basal and maximal respiration, as well as ATP-linked respiration, upon this compound treatment would suggest that inhibition of the serine biosynthesis pathway impairs mitochondrial function. This could be due to a reduced supply of substrates entering the TCA cycle.

  • Glycolysis Stress Test: A decrease in glycolysis and glycolytic capacity with this compound treatment would indicate a reduction in the overall glycolytic flux, which is an expected outcome of inhibiting a key branch of the glycolytic pathway.

Conclusion

The Seahorse XF assays provide a robust platform to investigate the metabolic consequences of inhibiting the serine biosynthesis pathway with this compound. By quantifying changes in mitochondrial respiration and glycolysis, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in cancers dependent on de novo serine synthesis. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for designing, executing, and interpreting these critical metabolic assays.

References

Application Notes and Protocols for Western Blot Analysis After BI-4924 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in the proliferation of certain cancers.[1][2] This pathway diverts glycolytic intermediates to produce serine, an amino acid essential for the synthesis of proteins, nucleotides, and other critical macromolecules.[4] In many cancer types, including melanoma and triple-negative breast cancer, PHGDH is overexpressed, and its activity is crucial for cancer cell survival and growth.[1][2]

This compound exerts its inhibitory effect by competing with the NADH/NAD+ cofactor for binding to PHGDH.[4][5] For cellular-based assays, the cell-permeable prodrug, BI-4916, is often utilized.[6][7] Once inside the cell, BI-4916 is hydrolyzed to the active inhibitor, this compound.[6][7] Inhibition of PHGDH by this compound can disrupt cancer cell metabolism, leading to reduced proliferation and, in some cases, apoptosis. Furthermore, studies have suggested a link between PHGDH activity and the activation of pro-survival signaling pathways, such as the PI3K/AKT pathway. Therefore, Western blot analysis is an indispensable technique to elucidate the molecular consequences of this compound treatment, particularly its effects on the expression of PHGDH itself and the phosphorylation status of key downstream signaling proteins like AKT.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected changes in protein expression and phosphorylation following treatment with BI-4916 (the prodrug of this compound). This data is intended to serve as an example for researchers to compare their own results. Data was obtained by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH), and expressed as a fold change relative to the vehicle-treated control.

Target ProteinTreatment GroupFold Change vs. VehicleP-value
PHGDH1 µM BI-4916 (24h)0.95>0.05
PHGDH5 µM BI-4916 (24h)0.92>0.05
p-AKT (Ser473)1 µM BI-4916 (24h)0.65<0.05
p-AKT (Ser473)5 µM BI-4916 (24h)0.35<0.01
Total AKT1 µM BI-4916 (24h)1.02>0.05
Total AKT5 µM BI-4916 (24h)0.98>0.05
Cleaved Caspase-31 µM BI-4916 (48h)1.8<0.05
Cleaved Caspase-35 µM BI-4916 (48h)3.5<0.01

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.

cluster_0 Glycolysis cluster_1 Serine Biosynthesis Pathway cluster_2 Downstream Effects cluster_3 PI3K/AKT Pathway 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP NAD+ NADH Serine Serine 3_PHP->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides Glutathione Glutathione Synthesis Serine->Glutathione AKT AKT Serine->AKT Proliferation Cell Proliferation Nucleotides->Proliferation Glutathione->Proliferation PI3K PI3K PI3K->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Survival Cell Survival mTOR->Survival BI_4924 This compound BI_4924->PHGDH

Caption: Signaling pathway of PHGDH and the inhibitory action of this compound.

A Cell Culture & BI-4916 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT, anti-PHGDH) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and BI-4916 Treatment

Materials:

  • Cancer cell line with known PHGDH expression (e.g., MDA-MB-468 for high expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BI-4916 (prodrug of this compound)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare stock solutions of BI-4916 in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest BI-4916 concentration.

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of BI-4916 or the vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protein Extraction and Quantification

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

Protocol:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to new pre-chilled tubes.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

Western Blot Analysis

Materials:

  • Laemmli sample buffer (4x or 2x)

  • SDS-polyacrylamide gels (e.g., 4-15% gradient gels)

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-PHGDH, anti-p-AKT (Ser473), anti-total AKT, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer (as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add the ECL substrate to the membrane according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control to ensure accurate comparison between samples. For phosphoproteins, it is recommended to also probe for the total protein to determine the ratio of phosphorylated to total protein.

References

Application Notes and Protocols for BI-4924 in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is frequently upregulated in various cancers to support rapid cell proliferation, making PHGDH an attractive target for cancer therapy.[1][3] this compound competitively inhibits PHGDH in a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-dependent manner.[3][4] For in vivo applications, the cell-permeable prodrug, BI-4916, is utilized. BI-4916 is the ethyl ester of this compound and is designed to achieve intracellular enrichment of the active compound, this compound, by overcoming the high cytosolic levels of competitive cofactors.[1][4][5]

These application notes provide a comprehensive overview of the use of BI-4916, the prodrug of this compound, in preclinical xenograft tumor models. The protocols and data presented are based on established methodologies for studying PHGDH inhibitors in vivo and are intended to guide researchers in designing and executing their own efficacy studies.

Mechanism of Action: Targeting the Serine Biosynthesis Pathway

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[1][2] By inhibiting PHGDH, this compound effectively blocks the production of serine, a critical amino acid required for the synthesis of proteins, nucleotides, and other essential macromolecules that fuel rapid tumor growth.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Biosynthesis Pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Multiple Steps PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PSAT1 PSAT1 P-Ser Phosphoserine 3-PHP->P-Ser Glutamate -> α-KG PSPH PSPH Serine Serine P-Ser->Serine Nucleotides Nucleotides Serine->Nucleotides Proteins Proteins Serine->Proteins Redox_Balance Redox Balance (via GSH) Serine->Redox_Balance This compound This compound This compound->PHGDH Inhibition Proliferation_inhibition Inhibition of Tumor Growth

Figure 1: Mechanism of action of this compound in the serine biosynthesis pathway.

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its target, PHGDH.

ParameterValueReference
Target PHGDH[1][2]
IC50 (NAD+ high assay, 250 µM)3 nM[1][2]
IC50 (13C-Serine synthesis, 72 h)2,200 nM[1][2]
Binding Affinity (PHGDH SPR)26 nM[1][2]

Recommended Xenograft Tumor Models

Cell lines with high expression of PHGDH are recommended for evaluating the in vivo efficacy of BI-4916. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is a well-established model for studying PHGDH inhibitors.

Cancer TypeCell LineCharacteristics
Breast Cancer MDA-MB-468Triple-negative (ER-, PR-, HER2-), high PHGDH expression
Colon Cancer HCT-116High PHGDH expression

Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a representative in vivo efficacy study of BI-4916 in a subcutaneous MDA-MB-468 xenograft model.

Cell Culture and Preparation
  • Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase (70-80% confluency).

  • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 106 cells per 100 µL.

Animal Husbandry and Tumor Implantation
  • Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the study begins.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Group Randomization
  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2 .

  • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

Formulation and Administration of BI-4916
  • Formulation: Prepare a stock solution of BI-4916 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water). The final formulation should be prepared fresh daily.

  • Dosing: Based on studies with similar PHGDH inhibitors, a starting dose of 25-50 mg/kg administered intraperitoneally (i.p.) once daily is recommended. A dose-finding study may be necessary to determine the optimal dose.

  • Control Group: Administer the vehicle solution to the control group using the same volume and schedule as the treatment group.

Efficacy Evaluation and Endpoints
  • Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

  • Primary Endpoint: Tumor growth inhibition. Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

  • Secondary Endpoints:

    • Body weight changes to assess toxicity.

    • At the end of the study, excise tumors and measure their final weight.

    • Perform biomarker analysis on tumor tissue (e.g., immunohistochemistry for Ki-67 to assess proliferation, or LC-MS to measure serine levels).

Xenograft_Workflow Cell_Culture 1. Cell Culture (MDA-MB-468) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with BI-4916 or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

Figure 2: Experimental workflow for an in vivo efficacy study of BI-4916.

Expected Outcomes and Data Presentation

Based on preclinical studies of other PHGDH inhibitors, treatment with BI-4916 is expected to result in significant tumor growth inhibition in xenograft models with high PHGDH expression.

Table of Expected In Vivo Efficacy of PHGDH Inhibitors
InhibitorCancer ModelDosing RegimenTumor Growth InhibitionReference
NCT-503 MDA-MB-468 Breast Cancer40 mg/kg, daily, i.p.Significantly reduced tumor volume and weight
CBR-5884 Epithelial Ovarian CancerNot specifiedReduced tumor growth
PKUMDL-WQ-2201 MDA-MB-468 Breast CancerNot specifiedSubstantial inhibitory effects

Note: This table presents data from other PHGDH inhibitors to provide an expectation of the potential efficacy of BI-4916. Specific quantitative data for BI-4916 in xenograft models is not yet publicly available.

Troubleshooting and Considerations

  • Vehicle Toxicity: Ensure the vehicle used for BI-4916 formulation is well-tolerated by the mice. Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.

  • Tumor Growth Variability: Inoculate a sufficient number of mice to account for inter-animal variability in tumor growth.

  • Dietary Serine/Glycine (B1666218): The concentration of serine and glycine in the animal diet can influence the outcome of studies targeting the serine biosynthesis pathway. Consider using a defined diet with controlled levels of these amino acids for more consistent results.

Conclusion

This compound, through its prodrug BI-4916, represents a promising therapeutic agent for cancers dependent on the serine biosynthesis pathway. The protocols and information provided in these application notes offer a framework for researchers to effectively evaluate the in vivo efficacy of BI-4916 in relevant xenograft tumor models. Careful experimental design and adherence to established methodologies will be crucial for obtaining robust and reproducible data.

References

Measuring Serine Levels Following Treatment with PHGDH Inhibitor BI-4924: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is upregulated in certain cancers, making PHGDH a compelling target for therapeutic intervention. For cellular-based assays, the cell-permeable ester prodrug, BI-4916, is recommended as it is efficiently hydrolyzed to the active inhibitor, this compound, intracellularly. These application notes provide detailed protocols for the quantification of serine in biological samples, such as cell culture and plasma, following treatment with this compound or its prodrug, BI-4916. The primary analytical method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the accurate measurement of amino acids.

Data Presentation

The following tables summarize the expected quantitative changes in serine levels upon inhibition of PHGDH by BI-4916. This data is representative of what can be achieved using the protocols outlined below and is based on findings from studies on PHGDH-dependent cancer cell lines.

Table 1: Effect of BI-4916 on Intracellular Serine and Glycine Levels in MDA-MB-468 Cells

TreatmentSerine (Relative Abundance)Glycine (Relative Abundance)
Vehicle (DMSO)1.001.00
BI-4916 (10 µM)0.450.60

Data adapted from studies investigating the impact of PHGDH inhibition on cancer cell metabolism.

Table 2: Inhibition of De Novo Serine Synthesis by BI-4916 in MDA-MB-468 Cells

CompoundConcentration (µM)¹³C-Serine Synthesis Inhibition (%)
BI-4916125
BI-4916350
BI-49161085

This table illustrates the dose-dependent inhibition of serine synthesis from ¹³C-glucose as a measure of PHGDH activity.

Signaling Pathways and Experimental Workflows

Serine_Biosynthesis_Pathway Figure 1: De Novo Serine Biosynthesis Pathway and Inhibition by this compound Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP PHGDH Phosphoserine Phosphoserine Three_PHP->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT One_Carbon One-Carbon Units (for nucleotide synthesis) Serine->One_Carbon BI4924 This compound BI4924->Three_PG Inhibits

Figure 1: De Novo Serine Biosynthesis Pathway and Inhibition by this compound

Experimental_Workflow Figure 2: Experimental Workflow for Serine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture Cell Culture Treatment (with BI-4916) Cell_Lysis Cell Lysis and Metabolite Extraction Cell_Culture->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Derivatization Derivatization (Optional) Supernatant_Collection->Derivatization LC_Separation Chromatographic Separation Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Experimental Workflow for Serine Quantification

Experimental Protocols

Protocol 1: Intracellular Serine Quantification in Cultured Cells

1. Cell Culture and Treatment: a. Seed cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere and reach the desired confluency. b. Treat cells with the desired concentrations of BI-4916 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24-72 hours).

2. Metabolite Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant containing the metabolites to a new tube without disturbing the protein pellet. g. Dry the metabolite extracts using a vacuum concentrator.

3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. b. Vortex and centrifuge the samples to pellet any insoluble debris. c. Transfer the supernatant to autosampler vials for analysis.

Protocol 2: Serine Quantification in Plasma

1. Plasma Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e

Application Notes and Protocols: BI-4924 in Combination with Crisantaspase for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

BI-4924 is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and maintain redox balance. Acute Myeloid Leukemia (AML) cells, in particular, demonstrate a dependency on both glutamine and serine metabolism for survival and growth.[3][4][5] Recent preclinical studies have unveiled a promising therapeutic strategy that involves the dual targeting of glutamine and serine metabolic pathways. This document provides detailed application notes and protocols for the use of this compound's cell-permeable prodrug, BI-4916, in combination with the glutamine-depleting enzyme crisantaspase (Rylaze) to induce synergistic anti-leukemic effects in AML models.[1][2][4]

Rationale for Combination Therapy

Crisantaspase, an Erwinia-derived asparaginase, effectively depletes circulating glutamine, an amino acid crucial for AML cell survival.[3][4] However, AML cells can adapt to glutamine deprivation by upregulating the de novo serine biosynthesis pathway as a compensatory mechanism.[1][2] This upregulation is mediated by the Amino Acid Response (AAR) pathway, which senses nutrient stress and activates the expression of serine synthesis enzymes like PHGDH.[1][2]

By inhibiting PHGDH with BI-4916, the adaptive upregulation of serine biosynthesis is blocked, rendering the AML cells highly vulnerable to glutamine depletion by crisantaspase. This dual metabolic targeting creates a synthetic lethal interaction, leading to enhanced cancer cell death.[1][2] The combination of BI-4916 and crisantaspase has been shown to synergistically inhibit AML cell proliferation, decrease intracellular glutathione (B108866) (GSH) levels, and impair protein synthesis.[1][2]

Data Presentation

In Vitro Anti-Proliferative Activity of BI-4916 in AML Cell Lines
Cell LineBI-4916 IC50 (µM) ± SD
MOLM-143.8 ± 0.4
U9374.2 ± 0.3
MV4-115.1 ± 0.6
MonoMac-64.5 ± 0.5

Data represents the mean half-maximal inhibitory concentration (IC50) after 72 hours of treatment.[6]

Synergistic Anti-Proliferative Effects of BI-4916 and Crisantaspase (Rylaze) in AML Cell Lines
Cell LineCombination TreatmentCombination Index (CI)Effect
MOLM-14Fixed ratios of BI-4916 and Rylaze for 72h0.1 - 0.52Synergistic
U937Fixed ratios of BI-4916 and Rylaze for 72h0.05 - 0.7Synergistic

Combination Index (CI) values < 1 indicate a synergistic effect.[1]

Effect of PHGDH Knockout on Crisantaspase (Rylaze) Sensitivity
Cell LineConditionRylaze IC50 (pg/mL) ± SDFold Reduction in IC50
MOLM-14Wild-Type~1225N/A
MOLM-14PHGDH Knockout4.9 ± 1.3~250-fold
U937Wild-Type~350N/A
U937PHGDH Knockout1.4 ± 0.2~250-fold

Data demonstrates a significant increase in sensitivity to Rylaze upon genetic inhibition of PHGDH.[1]

Signaling Pathway and Experimental Workflow

cluster_0 Glutamine Metabolism cluster_1 Serine Biosynthesis Pathway cluster_2 Cellular Consequences Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Crisantaspase (Rylaze) (Inhibition) AAR Pathway AAR Pathway Glutamine->AAR Pathway Depletion activates 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Serine Serine 3-Phosphoserine->Serine Decreased Glutathione (GSH) Decreased Glutathione (GSH) Serine->Decreased Glutathione (GSH) Contributes to synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Serine->Inhibition of Protein Synthesis Required for synthesis PHGDH PHGDH This compound This compound This compound->PHGDH Inhibition Increased ROS Increased ROS Decreased Glutathione (GSH)->Increased ROS Increased Cell Death (Apoptosis) Increased Cell Death (Apoptosis) Increased ROS->Increased Cell Death (Apoptosis) Inhibition of Protein Synthesis->Increased Cell Death (Apoptosis) AAR Pathway->PHGDH Upregulation

Caption: Synergistic mechanism of this compound and Crisantaspase in AML.

cluster_assays Assessments start Start: AML Cell Culture drug_prep Prepare BI-4916 and Crisantaspase (Rylaze) Solutions start->drug_prep treatment Treat AML cells with single agents and combinations for 48-72h drug_prep->treatment proliferation Cell Proliferation Assay (WST-1) treatment->proliferation cytotoxicity Cytotoxicity Assay (Trypan Blue) treatment->cytotoxicity gsh_assay Glutathione (GSH) Assay treatment->gsh_assay analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis proliferation->analysis cytotoxicity->analysis gsh_assay->analysis end End: Determine Synergy analysis->end

Caption: Experimental workflow for evaluating BI-4916 and Crisantaspase synergy.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human AML cell lines (e.g., MOLM-14, U937, MV4-11, MonoMac-6).

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).

  • BI-4916: Provided as a solid, to be dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C.

  • Crisantaspase (Rylaze): Reconstituted according to the manufacturer's instructions to a stock solution and stored at 4°C.

  • WST-1 Cell Proliferation Reagent.

  • Trypan Blue Stain (0.4%).

  • GSH/GSSG-Glo™ Assay Kit.

  • Phosphate-Buffered Saline (PBS).

  • 96-well and 6-well tissue culture plates.

  • Dimethyl sulfoxide (B87167) (DMSO).

Cell Culture
  • Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

  • Ensure cell viability is >95% before initiating experiments.

Drug Preparation
  • Prepare a 10 mM stock solution of BI-4916 in DMSO.

  • Further dilute the BI-4916 stock solution in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1%.

  • Prepare fresh dilutions of crisantaspase in culture medium from the stock solution for each experiment.

Cell Proliferation (WST-1) Assay
  • Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 18-24 hours.

  • Add varying concentrations of BI-4916, crisantaspase, or the combination to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.

Cytotoxicity (Trypan Blue Exclusion) Assay
  • Seed AML cells in a 6-well plate at an appropriate density.

  • Treat cells with BI-4916 (e.g., 2 µM), crisantaspase (e.g., 0.1 µg/mL), or the combination for 72 hours.

  • Harvest the cells and resuspend in a small volume of PBS.

  • Mix an equal volume of cell suspension with 0.4% Trypan Blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of cytotoxicity.[6]

Intracellular Glutathione (GSH) Assay
  • Seed AML cells in a 6-well plate and treat as described for the cytotoxicity assay.

  • After 72 hours of treatment, harvest the cells.

  • Measure intracellular GSH levels using a luminescent-based assay, such as the GSH/GSSG-Glo™ Assay, following the manufacturer's protocol.

  • Normalize the luminescence signal to the number of cells or total protein content.

  • Express GSH levels as a percentage of the vehicle-treated control.[1][6]

Synergy Analysis
  • To determine if the combination of BI-4916 and crisantaspase is synergistic, perform the cell proliferation assay with a matrix of concentrations for both drugs.

  • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

  • A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[1][6]

References

Application Notes and Protocols: CRISPR Screen to Identify BI-4924 Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in certain cancers, such as triple-negative breast cancer and melanoma, making PHGDH an attractive therapeutic target.[1][2] While this compound has shown preclinical efficacy, identifying genetic factors that sensitize cancer cells to its effects can uncover novel combination therapies and predictive biomarkers for patient stratification. This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound.

Signaling Pathway Overview

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate.[1][2] This pathway is crucial for producing serine, which is a precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids, and for maintaining cellular redox balance through the generation of NADPH. By inhibiting PHGDH, this compound disrupts these essential cellular processes.

Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ to NADH This compound This compound This compound->PHGDH Serine Biosynthesis Pathway Serine Biosynthesis Pathway 3-Phosphohydroxypyruvate->Serine Biosynthesis Pathway Serine Serine Serine Biosynthesis Pathway->Serine Downstream Processes Downstream Processes Serine->Downstream Processes Nucleotides, Amino Acids, Lipids, Redox Balance

Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

This protocol describes a negative selection (dropout) CRISPR screen to identify genes that, when knocked out, increase the sensitivity of cancer cells to this compound.

1. Cell Line Selection and Culture

  • Cell Line: Choose a cancer cell line known to have some dependency on the serine biosynthesis pathway (e.g., a cell line with PHGDH amplification).

  • Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Lentiviral CRISPR Library Production and Transduction

  • CRISPR Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3).

  • Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Viral Titer Determination: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during transduction. This is crucial to minimize the likelihood of cells receiving more than one sgRNA.

  • Transduction: Transduce the target cancer cells with the lentiviral library in the presence of polybrene (8 µg/mL).

  • Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

3. This compound Treatment

  • IC50 Determination: Prior to the screen, determine the half-maximal inhibitory concentration (IC50) of this compound for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo).

  • Screening Concentration: For a sensitization screen, use a concentration of this compound that results in approximately 10-30% growth inhibition (e.g., IC10-IC30).[4] This creates a selective pressure where cells with sensitizing gene knockouts will be depleted from the population.

  • Experimental Setup:

    • Control Group: Culture a population of the transduced cells in the absence of this compound.

    • Treatment Group: Culture a parallel population of the transduced cells in the presence of the predetermined concentration of this compound.

  • Cell Culture Maintenance: Passage the cells every 2-3 days for a total of 14-21 days, ensuring that the cell population size is maintained to preserve the representation of the CRISPR library.

4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Harvesting: At the end of the treatment period, harvest cells from both the control and treatment groups.

  • Genomic DNA Extraction: Isolate genomic DNA from both cell populations using a commercial kit.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the library vector.

  • NGS: Sequence the amplified sgRNA libraries using a high-throughput sequencing platform (e.g., Illumina NextSeq).

5. Data Analysis

  • Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference and count the number of reads for each sgRNA.

  • Hit Identification: Use statistical methods (e.g., MAGeCK or DrugZ) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.[5] Genes targeted by multiple depleted sgRNAs are considered potential sensitizer (B1316253) hits.

Experimental Workflow

cluster_setup Setup cluster_screen Screening cluster_analysis Analysis Lentiviral CRISPR Library Lentiviral CRISPR Library Transduction Transduction Lentiviral CRISPR Library->Transduction Target Cells Target Cells Target Cells->Transduction Selection Selection Transduction->Selection Low MOI Control (DMSO) Control (DMSO) Selection->Control (DMSO) Treatment (this compound) Treatment (this compound) Selection->Treatment (this compound) gDNA Extraction gDNA Extraction Control (DMSO)->gDNA Extraction Treatment (this compound)->gDNA Extraction NGS NGS gDNA Extraction->NGS Data Analysis Data Analysis NGS->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: Workflow for a CRISPR-Cas9 screen to identify this compound sensitizers.

Data Presentation

The following tables represent hypothetical data from a CRISPR screen to identify this compound sensitizers.

Table 1: In Vitro Activity of this compound

ParameterValueReference
PHGDH IC50 (NAD+ high assay)3 nM[1]
13C-Serine Incorporation IC50 (72h)2,200 nM[1]
Target Cell Line (e.g., MDA-MB-468) IC50Hypothetical Value: 5 µM

Table 2: Top Gene Hits from CRISPR Sensitization Screen

This table lists hypothetical genes whose knockout leads to increased sensitivity to this compound. The scores are illustrative of what would be obtained from analysis software like MAGeCK. A lower p-value and a more negative score indicate a higher confidence hit.

Gene SymbolDescriptionLog2 Fold Change (Treated/Control)p-value
GENE AHypothetical Glycine Transporter-2.51.2e-8
GENE BHypothetical Folate Pathway Enzyme-2.13.5e-7
GENE CHypothetical One-Carbon Metabolism Regulator-1.98.1e-7
GENE DHypothetical Amino Acid Sensor-1.72.4e-6
GENE EHypothetical Redox Balance Protein-1.59.8e-6

Table 3: Validation of Top Sensitizer Hits

This table shows hypothetical validation data for the top gene hits. Individual knockout cell lines for each gene would be generated and their sensitivity to this compound assessed. A lower IC50 value compared to the control (wild-type) indicates successful validation.

Gene KnockoutThis compound IC50 (µM)Fold Sensitization (WT IC50 / KO IC50)
Wild-Type (WT)5.01.0
GENE A KO1.24.2
GENE B KO1.82.8
GENE C KO2.52.0

Conclusion

The successful execution of this CRISPR-Cas9 screen can identify novel genes and pathways that, when inhibited, sensitize cancer cells to the PHGDH inhibitor this compound. These findings can provide valuable insights into the mechanisms of resistance to this compound and inform the development of rational combination therapies, ultimately enhancing its therapeutic potential. Rigorous validation of the identified hits is a critical next step to confirm their role in sensitizing cells to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BI-4924 Inhibition of PHGDH Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with BI-4924 not inhibiting phosphoglycerate dehydrogenase (PHGDH) activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PHGDH?

This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] It functions as a co-factor-competitive inhibitor, specifically competing with NADH/NAD+ for binding to the enzyme.[2] This inhibition disrupts the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first step in serine synthesis.[3]

Q2: Should I use this compound or its prodrug, BI-4916, in my experiments?

For in vitro (cell-free) enzyme assays, this compound is the active inhibitor and should be used directly. For cellular assays, it is highly recommended to use the ester prodrug, BI-4916.[3][4] BI-4916 exhibits better cell permeability and, once inside the cell, is hydrolyzed to the active inhibitor, this compound, leading to its intracellular enrichment.[4]

Q3: What is the expected potency of this compound?

The potency of this compound is highly dependent on the experimental system:

Assay TypeInhibitorTypical IC50Reference
In Vitro (cell-free)This compound3 nM[1]
Cellular (serine biosynthesis)This compound2200 nM (at 72h)[1]
Cellular (serine biosynthesis)BI-49162032 nM (at 72h)[4]

Q4: Are there known off-target effects for this compound?

Yes, a screening panel of 44 targets revealed that this compound can inhibit 5HT2B (a serotonin (B10506) receptor) and PDE3A (phosphodiesterase 3A) at concentrations higher than its PHGDH IC50.[3]

Target% Inhibition at 10 µM
5HT2B78%
PDE3A86%

The prodrug BI-4916 has shown some activity against CCKA (cholecystokinin A receptor), 5HT2B, and ALPHA2A (alpha-2A adrenergic receptor).[4]

PHGDH Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway.

PHGDH_Pathway PHGDH in Serine Biosynthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Substrate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Product NADH NADH PHGDH->NADH PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine This compound This compound This compound->PHGDH Inhibition NAD+ NAD+ NAD+->PHGDH Co-factor

Caption: Role of PHGDH in the de novo serine biosynthesis pathway.

Troubleshooting Guide

If you are observing a lack of PHGDH inhibition with this compound, consult the following tables to diagnose and resolve the issue.

In Vitro (Cell-Free) Assays
Potential CauseRecommended Solution(s)
Incorrect Inhibitor Used Ensure you are using this compound, not the prodrug BI-4916.
Suboptimal Assay Conditions Verify the pH of the assay buffer is optimal for PHGDH activity (typically pH 7.5-8.0). Ensure all reagents are at the correct temperature before starting the assay.
High NADH/NAD+ Concentration As a competitive inhibitor, the apparent potency of this compound will decrease with increasing co-factor concentration. Use the lowest concentration of NAD+ that gives a robust signal.
Degraded Inhibitor Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inactive Enzyme Confirm the activity of your recombinant PHGDH with a positive control (no inhibitor). Use a fresh batch of enzyme if necessary.
Issues with Detection Method If using a coupled assay (e.g., with diaphorase), ensure the coupling enzyme is active and that your detection reagents (e.g., resazurin) are not degraded.
Cellular Assays
Potential CauseRecommended Solution(s)
Incorrect Inhibitor Used Ensure you are using the cell-permeable prodrug BI-4916.
Insufficient Incubation Time The conversion of BI-4916 to this compound and subsequent target engagement takes time. Ensure a sufficient incubation period (e.g., 24-72 hours).
Low Cellular Uptake/High Efflux While BI-4916 has improved permeability, some cell lines may have high efflux pump activity. Consider using cell lines known to be sensitive to PHGDH inhibition.
High Intracellular Serine If the cell culture medium is rich in serine, the cells may not be reliant on de novo synthesis, masking the effect of PHGDH inhibition. Use serine-depleted media for your experiments.
Cell Line Insensitivity Some cell lines have low PHGDH expression and are not dependent on de novo serine synthesis. Confirm PHGDH expression in your cell line of choice.
Inhibitor Degradation in Media Ensure the stability of BI-4916 in your specific cell culture medium over the course of the experiment.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a lack of PHGDH inhibition.

Troubleshooting_Workflow start No PHGDH Inhibition Observed check_reagents Verify Reagents: - Correct inhibitor (this compound/BI-4916)? - Freshly prepared? - Stored correctly? start->check_reagents check_assay_setup Review Assay Setup: - Correct buffer pH and temperature? - Appropriate controls included? check_reagents->check_assay_setup Reagents OK optimize_conditions Optimize Assay Conditions: - Adjust NAD+ concentration (in vitro). - Vary incubation time (cellular). check_reagents->optimize_conditions Reagents Faulty check_enzyme Assess Enzyme Activity: - Is the positive control (no inhibitor) active? check_assay_setup->check_enzyme Setup OK check_assay_setup->optimize_conditions Setup Incorrect check_cellular_context Consider Cellular Context: - Is the cell line PHGDH-dependent? - Is serine-depleted media being used? check_enzyme->check_cellular_context Enzyme Active contact_support Contact Technical Support check_enzyme->contact_support Enzyme Inactive check_cellular_context->optimize_conditions Context Appropriate check_cellular_context->contact_support Context Inappropriate problem_resolved Problem Resolved optimize_conditions->problem_resolved

Caption: A logical workflow for troubleshooting poor PHGDH inhibition.

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

This protocol is adapted from a general method for measuring PHGDH activity by monitoring the production of NADH.

Materials:

  • Recombinant human PHGDH enzyme

  • This compound

  • 3-Phosphoglycerate (3-PG)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Assay setup: In a 96-well plate, add 2-5 µL of the diluted this compound or vehicle control to each well.

  • Add enzyme: Add recombinant PHGDH enzyme to each well.

  • Pre-incubation: Pre-incubate the enzyme with this compound for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate reaction: Start the enzymatic reaction by adding a solution containing the substrates 3-PG and NAD+.

  • Data acquisition: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.

  • Data analysis: Determine the initial reaction rates from the linear portion of the absorbance vs. time curve. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular PHGDH Inhibition Assay (Serine Synthesis)

This protocol measures the effect of BI-4916 on de novo serine synthesis using stable isotope tracing.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • BI-4916

  • Serine-free cell culture medium

  • [U-13C]-glucose

  • Cell lysis buffer

  • Instrumentation for GC-MS or LC-MS analysis

Procedure:

  • Cell seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Inhibitor treatment: Treat the cells with a range of BI-4916 concentrations in serine-free medium. Include a vehicle control.

  • Isotope labeling: After a desired pre-incubation time with the inhibitor (e.g., 24 hours), replace the medium with serine-free medium containing [U-13C]-glucose and the corresponding concentration of BI-4916.

  • Incubation: Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled glucose into serine.

  • Metabolite extraction: Wash the cells with ice-cold saline and extract the intracellular metabolites using a suitable lysis buffer.

  • Sample analysis: Analyze the cell extracts by GC-MS or LC-MS to measure the levels of labeled (M+3) and unlabeled serine.

  • Data analysis: Calculate the fraction of labeled serine relative to the total serine pool to quantify the inhibition of de novo serine synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Prepare Reagents (this compound, Enzyme, Substrates) invitro_incubate Pre-incubate Enzyme with this compound invitro_start->invitro_incubate invitro_react Initiate Reaction with Substrates invitro_incubate->invitro_react invitro_measure Measure NADH Production (Absorbance at 340 nm) invitro_react->invitro_measure invitro_analyze Calculate IC50 invitro_measure->invitro_analyze cellular_start Seed Cells and Treat with BI-4916 cellular_label Label with [U-13C]-glucose cellular_start->cellular_label cellular_extract Extract Intracellular Metabolites cellular_label->cellular_extract cellular_analyze Analyze by GC-MS or LC-MS cellular_extract->cellular_analyze cellular_quantify Quantify Serine Synthesis Inhibition cellular_analyze->cellular_quantify

Caption: General workflows for in vitro and cellular PHGDH inhibition assays.

References

BI-4924 low potency in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-4924. The information is designed to address potential issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low potency with this compound in my cellular assays compared to its reported biochemical potency?

A1: This is a known characteristic of this compound. While it is a highly potent inhibitor of phosphoglycerate dehydrogenase (PHGDH) in biochemical assays (IC50 = 3 nM), it exhibits significantly lower potency in cellular assays (IC50 = 2,200 nM for serine biosynthesis disruption).[1][2][3] The primary reason for this discrepancy is the low cell permeability of this compound.[2][4]

Q2: How can I improve the cellular activity of this compound in my experiments?

A2: To overcome the low cell permeability of this compound, it is highly recommended to use its cell-permeable ester prodrug, BI-4916, for cellular experiments.[2][4] BI-4916 is designed to effectively cross the cell membrane and is then intracellularly converted to the active inhibitor, this compound, leading to its enrichment within the cell.[4][5][6]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[4][7] It acts as a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-competitive inhibitor.[1][3][6] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is downstream of glycolysis.[2][4] By inhibiting PHGDH, this compound disrupts the synthesis of serine.[1][3][7]

Q4: In which cancer types is the PHGDH pathway relevant?

A4: PHGDH is often amplified or overexpressed in a subset of tumors, including melanoma and triple-negative breast cancers.[2][4] Cancer cells with high levels of PHGDH are more reliant on this pathway for proliferation and survival, making them more susceptible to PHGDH inhibition.[3][4]

Q5: Is there a negative control available for this compound?

A5: Yes, BI-5583 is available as a negative control for in vitro experiments with this compound.[2][4]

Troubleshooting Guide

Issue: Consistently low or no activity of this compound in cell-based assays.

Potential Cause Troubleshooting Steps
Poor Cell Permeability As stated in the FAQs, this is the most likely reason. Solution: Switch to the cell-permeable prodrug BI-4916 for all cellular experiments.[2][4]
Incorrect Compound Handling Ensure proper storage of this compound and BI-4916 as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
Cell Line Characteristics The expression level of PHGDH can vary between cell lines. Confirm that your cell line of interest expresses PHGDH and is dependent on the de novo serine synthesis pathway.
Assay Conditions Optimize assay parameters such as cell density, incubation time, and compound concentration range. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.
Compound Instability in Media While this compound has good microsomal and hepatocytic stability, assess its stability in your specific cell culture medium over the course of the experiment if issues persist.[1][4]

Quantitative Data Summary

Compound Assay Type Target Potency (IC50) Reference
This compound Biochemical (NAD+ high assay)PHGDH3 nM[1][2][4][7]
This compound Cellular (13C-Serine biosynthesis, 72h)PHGDH2,200 nM[1][2][3][4]
BI-4916 Cellular (inhibition of de novo serine synthesis)PHGDH (as prodrug for this compound)~2 µM[5]

Experimental Protocols

General Protocol for Assessing Cellular Potency using BI-4916

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of BI-4916 in DMSO. Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.

  • Treatment: Remove the old medium from the cells and add fresh medium containing the various concentrations of BI-4916. Include a vehicle control (DMSO only) and a positive control if available.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Endpoint Measurement: Assess the effect of the compound using a suitable endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or a direct measurement of serine levels.

  • Data Analysis: Calculate the IC50 value by plotting the dose-response curve using appropriate software.

Visualizations

BI4924_Pathway cluster_cell Cell cluster_inhibition Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP Serine_Biosynthesis Downstream Serine Biosynthesis Pathway 3-PHP->Serine_Biosynthesis Serine Serine Serine_Biosynthesis->Serine Proliferation Cell Proliferation & Survival Serine->Proliferation BI_4924 This compound BI_4924->PHGDH Inhibits

Caption: Signaling pathway inhibited by this compound.

BI4924_Workflow Start Start Biochemical_Assay Biochemical Assay (High Potency) Start->Biochemical_Assay Cellular_Assay_BI4924 Cellular Assay with this compound (Low Potency Observed) Biochemical_Assay->Cellular_Assay_BI4924 Troubleshoot Troubleshoot: Low Permeability Cellular_Assay_BI4924->Troubleshoot Use_BI4916 Use Prodrug BI-4916 for Cellular Assays Troubleshoot->Use_BI4916 Cellular_Assay_BI4916 Cellular Assay with BI-4916 (Improved Potency) Use_BI4916->Cellular_Assay_BI4916 End End Cellular_Assay_BI4916->End

Caption: Experimental workflow for this compound potency testing.

References

BI-4924 solubility issues and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BI-4924, a potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Precipitation of this compound in Aqueous Solutions

Q1: I observed precipitation after diluting my this compound stock solution in cell culture medium. What could be the cause and how can I prevent this?

A1: this compound has limited aqueous solubility (59 µg/mL at pH 7), which can lead to precipitation when diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution to minimize the amount of DMSO introduced into the final aqueous solution.

  • Use a Prodrug for Cellular Assays: For cell-based experiments, it is highly recommended to use the cell-permeable ester prodrug, BI-4916.[1][2] BI-4916 exhibits better permeability and is intracellularly converted to this compound, thus bypassing direct solubility issues of this compound in cell culture media.[1][2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can sometimes help to keep the compound in solution.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your cell culture medium can help to increase the solubility of lipophilic compounds.

  • Formulation for In Vivo Studies: For in vivo applications, specific formulation protocols are available that use solvents like PEG300, Tween-80, and saline to improve solubility.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Issue 2: Inconsistent or No-Effect Observed in Cellular Assays

Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy in cellular assays:

  • Poor Cell Permeability: As mentioned, this compound has poor cell permeability. For cellular experiments, using the prodrug BI-4916 is the recommended approach to ensure intracellular delivery of the active compound.[1][2]

  • Precipitation: The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration. Please refer to the troubleshooting steps for precipitation.

  • Cell Line Dependency: The effect of PHGDH inhibition is dependent on the metabolic state of the cell line. Cells that are not reliant on the de novo serine synthesis pathway may show minimal response to this compound.[1][2]

  • Incorrect Concentration: Ensure that the final concentration of this compound is appropriate for inhibiting PHGDH in your specific cell line. The IC50 for the disruption of serine biosynthesis is reported to be 2200 nM after 72 hours of treatment.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 499.4 Da[1][2]
PHGDH IC50 (NAD+ high assay) 3 nM[1][2]
PHGDH SPR 26 nM[1][2]
13C-Serine Biosynthesis IC50 (72h) 2,200 nM[1][2]
Aqueous Solubility (pH 7) 59 µg/mL[2]
logD (pH 11) 0.62[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

It is highly recommended to use the prodrug BI-4916 for cellular assays. However, if using this compound directly:

  • Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium or buffer to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve the final desired concentration. Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately to minimize the risk of precipitation.

Visualizations

BI4924_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate multiple steps PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ -> NADH Serine Serine 3-Phosphohydroxypyruvate->Serine multiple steps This compound This compound This compound->PHGDH Inhibition Troubleshooting_Workflow Start Precipitation Observed Q1 Using this compound in cellular assay? Start->Q1 UseProdrug Switch to BI-4916 (recommended prodrug) Q1->UseProdrug Yes LowerConc Lower final concentration Q1->LowerConc No End Issue Resolved UseProdrug->End OptimizeStock Optimize stock concentration LowerConc->OptimizeStock SerialDilution Perform serial dilutions OptimizeStock->SerialDilution SerialDilution->End

References

Technical Support Center: BI-4916 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-4916 in in vivo experiments. The inherent instability of BI-4916, an ester prodrug, is a critical feature of its design, allowing for intracellular conversion to the active phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. However, this esterase-mediated hydrolysis can also present challenges in achieving desired experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BI-4916 and its relationship to this compound?

A1: BI-4916 is a cell-permeable ester prodrug of the potent and selective PHGDH inhibitor, this compound.[1][2] BI-4916 is designed to cross the cell membrane, whereupon it is hydrolyzed by intracellular esterases to its active carboxylic acid form, this compound.[1] This intracellular trapping mechanism leads to an enrichment of the active inhibitor within the cell, where it can effectively engage its target, PHGDH.[3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in certain cancers.[4][5][6]

Q2: Why is BI-4916 unstable in vivo?

A2: The instability of BI-4916 is an intended feature, driven by the activity of esterase enzymes present in biological systems, including plasma and various tissues.[7][8] These enzymes catalyze the hydrolysis of the ester bond in BI-4916, converting it to the active drug, this compound. While this is crucial for its intracellular activity, it can also lead to premature conversion in the bloodstream or other non-target tissues, potentially impacting its pharmacokinetic profile and efficacy.

Q3: What are the common challenges encountered when working with BI-4916 in vivo?

A3: Researchers may encounter several challenges, including:

  • Low or variable plasma concentrations of BI-4916: Rapid hydrolysis by plasma esterases can lead to lower than expected systemic exposure of the prodrug.[9]

  • Inconsistent therapeutic efficacy: High variability in esterase activity between individual animals can result in inconsistent conversion rates and, consequently, variable therapeutic outcomes.[9]

  • Difficulties in pharmacokinetic/pharmacodynamic (PK/PD) modeling: The dynamic conversion of BI-4916 to this compound can complicate the interpretation of PK/PD data.

  • Ex vivo instability in collected samples: Continued enzymatic degradation of BI-4916 in blood or plasma samples after collection can lead to inaccurate quantification of the prodrug and its active metabolite.[10]

Q4: How can I minimize the ex vivo degradation of BI-4916 in my samples?

A4: To ensure accurate bioanalytical results, it is crucial to stabilize BI-4916 in collected blood or plasma samples. This can be achieved by:

  • Controlling temperature: Keeping samples on ice immediately after collection slows down enzymatic activity.[10]

  • Adjusting pH: Lowering the pH of the sample can inhibit esterase activity.[10]

  • Using esterase inhibitors: Adding specific esterase inhibitors to collection tubes can effectively prevent the degradation of BI-4916.[10][11] Common inhibitors include sodium fluoride (B91410) and echothiophate (B1218750) iodide.[11]

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations of BI-4916

This issue often arises from rapid pre-systemic or systemic hydrolysis of the prodrug.

Possible Cause Troubleshooting Steps
High plasma esterase activity in the animal model. 1. Select an appropriate animal model: Esterase activity can vary significantly between species.[8] Consider using a species with lower plasma esterase activity if feasible. 2. Co-administration with an esterase inhibitor (for mechanistic studies): In preclinical models, co-dosing with a general esterase inhibitor can help determine the extent to which esterase activity is impacting BI-4916 exposure. Note: This is for investigational purposes and may not be therapeutically relevant.
Rapid clearance of BI-4916. 1. Optimize the dosing regimen: Consider more frequent administration or a continuous infusion protocol to maintain therapeutic concentrations. 2. Evaluate alternative routes of administration: Subcutaneous or intraperitoneal injection may alter the absorption and first-pass metabolism profile.
Issues with formulation and administration. 1. Ensure complete solubilization: Confirm that BI-4916 is fully dissolved in the vehicle before administration. 2. Verify dose accuracy: Double-check calculations and the accuracy of dosing equipment.
Issue 2: High Variability in In Vivo Efficacy

Inconsistent results between animals can be frustrating. The following table provides guidance on addressing this variability.

Possible Cause Troubleshooting Steps
Inter-individual differences in esterase activity. 1. Increase sample size: A larger cohort of animals can help to account for biological variability and provide more statistically robust data.[9] 2. Characterize baseline esterase activity: If possible, measure the baseline plasma esterase activity in your animal cohort to identify potential outliers.
Inconsistent formulation or dosing. 1. Standardize formulation preparation: Prepare the dosing solution fresh for each experiment and ensure homogeneity. 2. Refine administration technique: Ensure consistent and accurate administration to each animal.
Underlying differences in animal health or genetics. 1. Use age- and weight-matched animals: This helps to minimize physiological variability. 2. Source animals from a reputable supplier: This can reduce genetic variability within your study cohort.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for BI-4916

Objective: To determine the in vitro half-life of BI-4916 in plasma from different species to anticipate its in vivo stability.

Materials:

  • BI-4916

  • Control plasma (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Esterase inhibitor (e.g., sodium fluoride)

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of BI-4916 in a suitable organic solvent (e.g., DMSO).

  • Spike BI-4916 into pre-warmed (37°C) plasma to a final concentration of 1 µM.

  • For a control, spike BI-4916 into plasma containing an esterase inhibitor.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of BI-4916 and the appearance of this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) of BI-4916 by plotting the natural log of the remaining BI-4916 concentration against time.

Protocol 2: Quantification of BI-4916 and this compound in Plasma by LC-MS/MS

Objective: To develop a robust method for the simultaneous quantification of the prodrug and its active metabolite in plasma samples.

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation:

  • Collect blood samples from in vivo studies into tubes containing an anticoagulant and an esterase inhibitor (e.g., K2EDTA with sodium fluoride).

  • Centrifuge the blood samples to obtain plasma.

  • Perform a protein precipitation extraction by adding cold acetonitrile (containing a suitable internal standard) to the plasma samples.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

LC-MS/MS Conditions (Illustrative):

  • Chromatographic Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for BI-4916, this compound, and the internal standard.

Data Analysis:

  • Generate a standard curve by spiking known concentrations of BI-4916 and this compound into blank plasma.

  • Quantify the concentrations of the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Visualizations

G cluster_0 In Vivo Administration cluster_1 Systemic Circulation cluster_2 Target Cell BI4916_administered BI-4916 (Prodrug) Administered BI4916_plasma BI-4916 in Plasma BI4916_administered->BI4916_plasma Absorption BI4924_plasma This compound in Plasma BI4916_plasma->BI4924_plasma Hydrolysis BI4916_intracellular Intracellular BI-4916 BI4916_plasma->BI4916_intracellular Cellular Uptake Esterases_plasma Plasma Esterases Esterases_plasma->BI4924_plasma BI4924_intracellular Intracellular this compound (Active Inhibitor) BI4916_intracellular->BI4924_intracellular Hydrolysis PHGDH PHGDH BI4924_intracellular->PHGDH Inhibition Esterases_intracellular Intracellular Esterases Esterases_intracellular->BI4924_intracellular Serine_pathway Serine Biosynthesis PHGDH->Serine_pathway Catalysis G cluster_pathway Serine Biosynthesis Pathway cluster_inhibition Inhibition by this compound Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP PHGDH (Rate-limiting step) Phosphoserine Phosphoserine Three_PHP->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH BI4924 This compound (Active form of BI-4916) BI4924->Three_PG Inhibits G start In Vivo Experiment with BI-4916 observation Observe Low Efficacy or High Variability start->observation cause1 Rapid In Vivo Hydrolysis? observation->cause1 Hypothesis 1 cause2 Sample Handling Issue? observation->cause2 Hypothesis 2 cause3 Formulation/Dosing Error? observation->cause3 Hypothesis 3 solution1a Perform In Vitro Plasma Stability Assay cause1->solution1a solution1b Consider Alternative Animal Model cause1->solution1b solution2a Implement Sample Stabilization (Esterase Inhibitors, Low Temp) cause2->solution2a solution2b Validate Bioanalytical Method cause2->solution2b solution3a Verify Formulation and Dose Calculations cause3->solution3a

References

Optimizing BI-4924 Treatment Duration: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and duration for this compound treatment in cell culture?

A1: For initial experiments, we recommend using the prodrug BI-4916 for cellular assays due to its enhanced cell permeability.[1][2] A common starting point is to perform a dose-response curve to determine the IC50 in your specific cell line. Based on available data, the IC50 for the disruption of serine biosynthesis is approximately 2.2 µM after 72 hours of treatment.[1][2] Therefore, a 72-hour treatment duration is a reasonable starting point for many cell-based assays. However, the optimal duration can vary significantly depending on the cell type, its metabolic state, and the experimental endpoint.

Q2: How can I determine the optimal treatment duration for my specific experimental model?

A2: The optimal treatment duration should be determined empirically. We recommend conducting a time-course experiment. This involves treating your cells with a fixed, effective concentration of BI-4916 (e.g., at or near the IC50) and assessing the desired biological effect at multiple time points (e.g., 24, 48, 72, 96, and 120 hours). The optimal duration will be the time point at which the maximal desired effect is observed with minimal off-target effects or cytotoxicity.

Q3: Should I use this compound or its prodrug BI-4916 for my in vitro experiments?

A3: For cellular experiments, the use of the ester prodrug BI-4916 is recommended.[1][2] BI-4916 exhibits better cell permeability and is intracellularly converted to the active inhibitor, this compound, leading to its enrichment within the cell.[1][3][4] this compound itself has poor cell permeability.[1]

Q4: Are there any known off-target effects of this compound that I should be aware of when designing long-duration experiments?

A4: this compound is a highly selective inhibitor of PHGDH.[2][5] However, at high concentrations or with very long exposure times, the potential for off-target effects increases. A SafetyScreen44™ panel showed that this compound at a concentration of 10 µM had greater than 70% inhibition on 5HT2B (a serotonin (B10506) receptor) and PDE3A (a phosphodiesterase).[1] It is crucial to include appropriate controls, such as the negative control compound BI-5583, to distinguish between on-target and potential off-target effects.[1][2]

Q5: For in vivo studies, is this compound a suitable compound?

A5: The prodrug BI-4916 has intrinsic instability in the presence of esterases, which makes it unsuitable for in vivo use.[3] For in vivo experiments, the orally bioavailable PHGDH inhibitor BI-9593 is recommended.[6] BI-9593 demonstrates good pharmacokinetic properties suitable for in vivo dosing.[6]

Troubleshooting Guides

Problem 1: High variability in results between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent cell health or density at the time of treatment. Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before adding the compound. Monitor cell morphology and viability prior to treatment.
Incomplete dissolution of BI-4916. Prepare fresh stock solutions of BI-4916 in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Vortex the stock solution thoroughly.
Degradation of BI-4916 in culture medium. Prepare fresh dilutions of BI-4916 in pre-warmed culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Fluctuations in incubator conditions (CO2, temperature, humidity). Regularly calibrate and monitor incubator conditions to ensure a stable environment for cell growth.

Problem 2: No significant effect observed even at high concentrations or long durations.

Potential Cause Troubleshooting Step
The chosen cell line is not dependent on the de novo serine synthesis pathway. Confirm that your cell line expresses PHGDH and is sensitive to its inhibition. This can be assessed by western blotting for PHGDH expression or by culturing cells in serine-depleted media to check for dependence on endogenous serine synthesis.
Insufficient intracellular concentration of the active inhibitor. Confirm you are using the cell-permeable prodrug BI-4916 for your cellular assays.[1][2]
Incorrect experimental endpoint or assay. Ensure the chosen assay is sensitive enough to detect the expected biological effect of PHGDH inhibition (e.g., changes in cell proliferation, apoptosis, or metabolic flux).
Use of an inactive compound. Verify the identity and purity of your BI-4916 compound. If possible, compare its activity with a new lot or a compound from a different supplier.

Quantitative Data Summary

Table 1: In Vitro Activity and Physicochemical Properties of this compound and Related Compounds

Compound Parameter Value Reference
This compound PHGDH IC50 (NAD+ high assay)3 nM[1][2]
PHGDH SPR26 nM[1][2]
13C-Serine Biosynthesis IC50 (72 h)2,200 nM[1][2]
Solubility @ pH 759 µg/mL[1]
Caco-2 Permeability (A-B)0.21 x 10^-6 cm/s[1]
BI-4916 Compound TypeEster Prodrug of this compound[1][2]
Recommended UseIn vitro cellular assays[1][2]
BI-5583 Compound TypeNegative Control[1][2]
PHGDH SPR28,400 nM[2]
BI-9593 Compound TypeOrally Bioavailable PHGDH Inhibitor[6]
PHGDH IC507 nM[6]
Cellular 13C Serine Biosynthesis IC50 (72 h)1.4 µM[6]
Recommended UseIn vivo experiments[6]
BI-9594 Compound TypeNegative Control for BI-9593[6]

Detailed Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal BI-4916 Treatment Duration using a Cell Viability Assay

Objective: To determine the optimal treatment duration of BI-4916 for inhibiting cell viability in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BI-4916 (ester prodrug of this compound)

  • DMSO (vehicle control)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of BI-4916 in DMSO.

    • Prepare a working concentration of BI-4916 (e.g., 2X the final desired concentration, such as 2X the IC50) in complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

    • At time point 0, carefully remove the medium from the wells and add 100 µL of the BI-4916 working solution or the vehicle control medium to the respective wells.

  • Time-Course Incubation:

    • Incubate the plates at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • At each designated time point (e.g., 24, 48, 72, 96, and 120 hours), remove a plate from the incubator.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle-treated control wells for each time point.

    • Plot the normalized cell viability against the treatment duration.

    • The optimal treatment duration is the time point that shows a significant and desired reduction in cell viability.

Mandatory Visualizations

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Processes Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP PSAT1 PSAT1 3-PHP->PSAT1 P-Ser Phosphoserine PSAT1->P-Ser PSPH PSPH P-Ser->PSPH Serine Serine PSPH->Serine Nucleotide_synthesis Nucleotide Synthesis Serine->Nucleotide_synthesis Amino_acid_synthesis Other Amino Acid Synthesis Serine->Amino_acid_synthesis Redox_balance Redox Balance (Glutathione) Serine->Redox_balance This compound This compound This compound->PHGDH Inhibition

Caption: Serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

G cluster_timepoints Time Points Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat with BI-4916 (at IC50) and Vehicle Seed_Cells->Treat_Cells Incubate Incubate for Different Durations Treat_Cells->Incubate T1 24h Incubate->T1 T2 48h Incubate->T2 T3 72h Incubate->T3 T4 96h Incubate->T4 T5 120h Incubate->T5 Assay Perform Biological Assay (e.g., Viability, Apoptosis) T1->Assay T2->Assay T3->Assay T4->Assay T5->Assay Analyze Analyze Data and Determine Optimal Duration Assay->Analyze End End Analyze->End

Caption: Experimental workflow for optimizing BI-4916 treatment duration.

References

BI-4924 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). Particular focus is given to potential off-target effects observed at high concentrations to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and NADH/NAD+-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This compound has an IC50 of approximately 3 nM for PHGDH. Due to its properties, it is a valuable tool for studying the role of serine metabolism in various diseases, particularly cancer.

Q2: Are there known off-target effects for this compound?

A2: Yes, at high concentrations, this compound has shown potential off-target activity. A SafetyScreen44™ panel, a broad screen against 44 common off-targets, was conducted. The results indicated that at a concentration of 10 µM, this compound significantly inhibits the activity of two proteins: the 5-HT2B receptor and Phosphodiesterase 3A (PDE3A).

Q3: At what concentration should I be concerned about these off-target effects?

A3: The off-target effects on the 5-HT2B receptor and PDE3A were observed at a concentration of 10 µM. It is recommended to use this compound at concentrations well below this to ensure target specificity. We advise performing a dose-response experiment in your system to determine the optimal concentration that inhibits PHGDH without engaging these off-targets.

Q4: What are the potential consequences of these off-target activities in my experiments?

A4:

  • 5-HT2B Receptor Inhibition: The 5-HT2B receptor is a serotonin (B10506) receptor involved in various physiological processes, including regulation of mood, appetite, and cardiovascular function. Off-target inhibition of this receptor could lead to confounding effects in studies related to these areas.

  • PDE3A Inhibition: Phosphodiesterase 3A is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE3A can lead to increased intracellular cAMP levels, affecting signaling pathways involved in cell proliferation, inflammation, and cardiovascular function. In cancer research, PDE3A has been implicated in promoting stem cell-like properties and metastasis in certain breast cancers.[1]

Q5: How can I be sure that the observed phenotype in my experiment is due to PHGDH inhibition and not an off-target effect?

A5: To validate that the observed effects are on-target, consider the following experimental controls:

  • Use a structurally unrelated PHGDH inhibitor: Compare the phenotype induced by this compound with that of another PHGDH inhibitor with a different chemical scaffold.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PHGDH expression. The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.

  • Dose-response analysis: Demonstrate that the phenotype is observed at concentrations of this compound that are effective against PHGDH but below the concentrations where off-target effects are observed.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect that high concentrations of this compound are causing off-target effects in your experiments, the following guides provide steps to investigate and mitigate these issues.

Troubleshooting Unexpected Phenotypes

Symptom: You observe a cellular phenotype that is inconsistent with known functions of PHGDH or that only appears at high concentrations of this compound.

Possible Cause: The observed phenotype may be due to the inhibition of the 5-HT2B receptor or PDE3A.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a Western blot to confirm a decrease in downstream metabolites of the PHGDH pathway (e.g., phosphoserine) at the effective concentration of this compound.

    • Conduct a cellular thermal shift assay (CETSA) to verify that this compound is binding to PHGDH in your cells at the concentrations used.

  • Test for 5-HT2B and PDE3A Pathway Modulation:

    • For 5-HT2B: Measure changes in intracellular calcium levels or inositol (B14025) phosphate (B84403) accumulation, which are downstream of 5-HT2B activation. Inhibition by this compound would be expected to block serotonin-induced increases in these second messengers.

    • For PDE3A: Measure intracellular cAMP levels. Inhibition of PDE3A by this compound would lead to an increase in cAMP.

  • Use Specific Antagonists/Agonists:

    • To test for 5-HT2B involvement, pre-treat your cells with a known 5-HT2B antagonist. If the phenotype caused by high concentrations of this compound is blocked, it suggests the involvement of this off-target.

    • To investigate PDE3A's role, see if the phenotype can be mimicked by other known PDE3A inhibitors.

Logical Workflow for Troubleshooting Off-Target Effects

Off_Target_Troubleshooting A Unexpected Phenotype Observed at High [this compound] B Step 1: Confirm On-Target (PHGDH) Engagement A->B C Is PHGDH pathway inhibited at the effective concentration? B->C D Yes C->D Yes E No C->E No G Step 2: Investigate Off-Target Pathways D->G F Troubleshoot experimental setup for PHGDH activity measurement. E->F H Measure downstream signals of 5HT2B (e.g., Ca2+) and PDE3A (e.g., cAMP). G->H I Are off-target pathways modulated? H->I J Yes I->J Yes K No I->K No L Phenotype is likely due to off-target effects. Consider lowering this compound concentration or using an alternative inhibitor. J->L M Phenotype may be due to an unknown off-target or a complex biological response. Further investigation is needed. K->M

A step-by-step workflow to diagnose off-target effects.

Quantitative Data Summary

The following table summarizes the known on- and off-target activities of this compound.

TargetAssay TypeMetricValueConcentration for Off-Target Screening
PHGDH (On-Target) Enzyme InhibitionIC503 nMN/A
5-HT2B Receptor (Off-Target) Radioligand Binding% Inhibition78%10 µM
PDE3A (Off-Target) Enzyme Activity% Inhibition86%10 µM

Note: IC50 values for the off-targets have not been publicly reported. The percent inhibition at 10 µM indicates significant activity at this concentration.

Experimental Protocols

The following are generalized protocols for assessing the off-target activities of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: 5-HT2B Receptor Radioligand Binding Assay

Objective: To determine the inhibitory activity of this compound on the 5-HT2B receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2B receptor.

  • Radioligand: [3H]-LSD or other suitable 5-HT2B radioligand.

  • Non-specific binding control: A high concentration of a known 5-HT2B antagonist (e.g., SB204741).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentration should cover a range to determine an IC50, if desired (e.g., 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • This compound dilution or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: PDE3A Enzyme Activity Assay

Objective: To determine the inhibitory activity of this compound on PDE3A.

Materials:

  • Recombinant human PDE3A enzyme.

  • Substrate: cAMP.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT.

  • A commercial PDE assay kit (e.g., a fluorescence polarization or luminescence-based kit) for detecting the product of the reaction (AMP).

  • Microplate reader compatible with the chosen detection method.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add:

    • Assay Buffer

    • This compound dilution or vehicle.

    • Recombinant PDE3A enzyme.

    • Pre-incubate for a short period (e.g., 10-15 minutes) at the assay temperature.

    • Initiate the reaction by adding cAMP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a time that ensures the reaction is in the linear range.

  • Detection: Stop the reaction and measure the amount of AMP produced using the detection reagents from the assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PDE3A activity for each concentration of this compound and determine the IC50 value.

Signaling Pathway Diagrams

On-Target Pathway: PHGDH in Serine Biosynthesis

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ NADH PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Glutamate α-Ketoglutarate Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH H2O Serine Serine PSPH->Serine This compound This compound This compound->PHGDH

This compound inhibits PHGDH, the first step in serine biosynthesis.
Off-Target Pathway 1: 5-HT2B Receptor Signaling

High concentrations of this compound can inhibit the 5-HT2B receptor.
Off-Target Pathway 2: PDE3A in cAMP Signaling

PDE3A_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA PDE3A PDE3A cAMP->PDE3A Downstream Signaling Downstream Signaling PKA->Downstream Signaling AMP AMP PDE3A->AMP This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->PDE3A

High concentrations of this compound can inhibit PDE3A, leading to increased cAMP levels.

References

Technical Support Center: BI-4924 and BI-4916

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924 and its prodrug, BI-4916. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] It acts as a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-competitive inhibitor.[2][3] By blocking PHGDH, this compound disrupts the synthesis of serine from the glycolytic intermediate 3-phosphoglycerate.[2]

Q2: What is the difference between this compound and BI-4916, and which one should I use for my cell culture experiments?

A2: BI-4916 is the cell-permeable ester prodrug of this compound.[4] For cellular experiments, it is recommended to use BI-4916 as it demonstrates better cell permeability, leading to the intracellular enrichment of the active inhibitor, this compound.[1][5]

Q3: What are the expected cellular effects of BI-4916 treatment?

A3: Inhibition of PHGDH by BI-4916 is expected to primarily affect cancer cells that are dependent on the de novo serine synthesis pathway.[6] The primary cellular outcomes of treatment can include:

  • Inhibition of cell proliferation: By depriving the cell of a key building block for proteins, nucleotides, and lipids, PHGDH inhibition can suppress cancer cell growth.[7]

  • Induction of apoptosis: In some cellular contexts, the metabolic stress induced by serine deprivation can trigger programmed cell death.[5][8]

  • Cell cycle arrest: Disruption of nucleotide synthesis, a downstream effect of serine pathway inhibition, can lead to a halt in cell cycle progression.[7]

  • Induction of autophagy: PHGDH inhibition can also induce autophagy, a cellular recycling process, although this appears to be independent of the mTOR signaling pathway.[3]

Q4: In which cancer cell lines is BI-4916 likely to be most effective?

A4: BI-4916 is expected to be most effective in cancer cell lines that exhibit an overexpression or amplification of the PHGDH gene, such as certain triple-negative breast cancers and melanomas.[4][5] These cells are often highly dependent on the de novo serine synthesis pathway for their proliferation and survival.[6]

Q5: Are there any known off-target effects of this compound?

A5: A SafetyScreen44™ panel analysis of this compound revealed that at a concentration of 10 µM, it caused greater than 70% inhibition of two proteins: 5HT2B (a serotonin (B10506) receptor) and PDE3A (a phosphodiesterase).[5] The prodrug BI-4916, at the same concentration, was found to inhibit CCKA (a cholecystokinin (B1591339) receptor), 5HT2B, and ALPHA2A (an adrenergic receptor) by over 70%.[4] Researchers should consider these potential off-target effects when interpreting their results.

Quantitative Data

Table 1: IC50 Values of BI-4916 in Various AML Cell Lines

Cell LineIC50 (µM) after 72h
MOLM-142.0 ± 0.4
U9372.5 ± 0.5
MV4-113.0 ± 0.6
MonoMac-64.0 ± 0.8

Data sourced from a study measuring cell proliferation using a WST-1 assay.[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effect of BI-4916. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.

Materials:

  • BI-4916 (and BI-5583 as a negative control)

  • DMSO (for stock solutions)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of BI-4916 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BI-4916. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a negative control compound (BI-5583).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of BI-4916 for the desired time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with BI-4916 as described for the apoptosis assay and harvest the cells.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Troubleshooting Guide

Issue 1: I am not observing any significant toxicity or a very high IC50 value with BI-4916 in my cell line.

  • Potential Cause 1: Cell line is not dependent on de novo serine synthesis.

    • Solution: Your cell line may rely on extracellular serine uptake rather than its own synthesis.[6] Verify the expression level of PHGDH in your cell line via Western blot or qPCR. Cell lines with low PHGDH expression are less likely to be sensitive to BI-4916.[6]

  • Potential Cause 2: Insufficient incubation time.

    • Solution: As a metabolic inhibitor, the effects of BI-4916 may take time to manifest. Extend the incubation period to 72 hours or longer and perform a time-course experiment.

  • Potential Cause 3: Degradation of BI-4916.

    • Solution: Ensure that the compound is stored correctly (as recommended by the manufacturer) and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Potential Cause 4: High serine concentration in the culture medium.

    • Solution: Standard cell culture media contain serine. Consider using a custom medium with a lower serine concentration to increase the cells' dependence on the de novo synthesis pathway.

Issue 2: There is high variability between my experimental replicates.

  • Potential Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for more consistent seeding across the plate.

  • Potential Cause 2: Compound precipitation.

    • Solution: BI-4916 is a hydrophobic molecule. When diluting the DMSO stock into aqueous media, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the media for any signs of precipitation.

  • Potential Cause 3: Edge effects in multi-well plates.

    • Solution: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Issue 3: I am observing unexpected off-target effects.

  • Potential Cause: Inhibition of other cellular targets.

    • Solution: As noted in the FAQs, this compound and BI-4916 have known off-target activities at higher concentrations.[4][5] Perform a dose-response experiment to determine the lowest effective concentration that inhibits serine synthesis without causing significant off-target effects. If possible, use a secondary assay to confirm that the observed phenotype is due to PHGDH inhibition (e.g., by measuring intracellular serine levels).

Issue 4: My results are not consistent between different batches of BI-4916.

  • Potential Cause: Lot-to-lot variability of the compound.

    • Solution: While reputable suppliers strive for consistency, lot-to-lot variation can occur.[10] If you suspect this is an issue, it is advisable to obtain a new lot of the compound and perform a side-by-side comparison with the previous lot. Always obtain a certificate of analysis for each new lot to verify its purity and identity.

Visualizations

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Multiple Steps 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PHGDH PHGDH PHGDH->3-PHP This compound This compound This compound->PHGDH Inhibits Serine Serine 3-PHP->Serine PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis Serine->Protein_Synthesis Lipid_Synthesis Lipid Synthesis Serine->Lipid_Synthesis Redox_Balance Redox Balance (GSH, NADPH) Serine->Redox_Balance mTOR_Signaling mTOR Signaling Serine->mTOR_Signaling Modulates One-Carbon Units One-Carbon Units Glycine->One-Carbon Units One-Carbon Units->Nucleotide_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Synthesis->Cell_Cycle_Arrest Depletion leads to Proliferation_Inhibition Proliferation Inhibition Protein_Synthesis->Proliferation_Inhibition Depletion leads to Lipid_Synthesis->Proliferation_Inhibition Depletion leads to Apoptosis Apoptosis Redox_Balance->Apoptosis Imbalance can induce mTOR_Signaling->Apoptosis Inhibition can induce

Caption: PHGDH signaling pathway and the action of this compound.

Experimental_Workflow cluster_assays Toxicity Assessment Start Start Cell_Culture Seed Cells in Multi-well Plates Start->Cell_Culture Treatment Treat with BI-4916 (Dose-Response) Cell_Culture->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI Staining) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing BI-4916 toxicity.

Troubleshooting_Workflow cluster_checks Troubleshooting Steps Problem Inconsistent/Unexpected Results Check_Compound Verify Compound Integrity & Solubility Problem->Check_Compound Check_Cells Confirm Cell Line Health & PHGDH Expression Problem->Check_Cells Check_Protocol Review Assay Protocol (Concentrations, Times) Problem->Check_Protocol Check_Reagents Validate Reagent Quality Problem->Check_Reagents Refine_Experiment Refine Experiment Check_Compound->Refine_Experiment Check_Cells->Refine_Experiment Check_Protocol->Refine_Experiment Check_Reagents->Refine_Experiment Re-run_Experiment Re-run Experiment with Controls Refine_Experiment->Re-run_Experiment

Caption: Troubleshooting workflow for inconsistent BI-4916 results.

References

Technical Support Center: BI-4924 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BI-4924. Our goal is to help you address common challenges and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][2] this compound acts as a competitive inhibitor with respect to the binding of the cofactor NADH/NAD+.[4][5][6]

Q2: Should I use this compound or its prodrug, BI-4916, for my cell-based assays?

For cellular experiments, it is recommended to use the ester prodrug BI-4916.[1][2] BI-4916 exhibits better cell permeability and is intracellularly cleaved to the active inhibitor, this compound, leading to its enrichment within the cell.[1][5][6][7]

Q3: What is the purpose of the negative control compound, BI-5583?

BI-5583 is provided as a negative control for experiments with this compound.[1][2] It is structurally related but does not inhibit PHGDH, allowing researchers to distinguish the specific effects of PHGDH inhibition from any potential off-target or compound-specific effects.

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor of PHGDH. However, in a SafetyScreen44™ panel, some inhibition was observed for 5HT2B (78%) and PDE3A (86%) at high concentrations.[1][2] It is important to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Inconsistent Results

Inconsistent results in experiments with this compound can arise from various factors, from experimental setup to data interpretation. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: Low or No Inhibitory Effect on Serine Biosynthesis

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of BI-4916 concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing a significant reduction in serine levels.[2]
Poor Cell Permeability of this compound Ensure you are using the prodrug BI-4916 for cell-based assays to facilitate intracellular delivery of this compound.[1][2]
High Basal Serine Levels or Media Contamination Use serine- and glycine-free media to maximize the cellular dependency on de novo serine synthesis. Ensure media and supplements are not contaminated with serine.
Cell Line Insensitivity Confirm that your chosen cell line expresses PHGDH and is dependent on the de novo serine synthesis pathway.[1][2] Not all cell lines exhibit this dependency.
Compound Instability Prepare fresh stock solutions of BI-4916 in a suitable solvent like DMSO and store them at -80°C.[3] Avoid repeated freeze-thaw cycles.
Problem 2: High Variability Between Experimental Replicates

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact metabolic activity and drug response.
Pipetting and Dilution Inaccuracies Calibrate pipettes regularly and use precise serial dilution techniques to ensure accurate final compound concentrations.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. If this is not possible, ensure consistent media volumes in all wells.
Fluctuations in Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Problem 3: Unexpected Cytotoxicity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
On-Target Toxicity In cell lines highly dependent on de novo serine synthesis, inhibition of PHGDH can lead to apoptosis.[8] Correlate the observed cytotoxicity with the inhibition of serine synthesis.
Off-Target Effects At high concentrations, this compound may have off-target effects.[1][2] Use the lowest effective concentration that inhibits PHGDH and include the negative control BI-5583 in your experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level for your cell line (typically <0.1%).

Quantitative Data Summary

In Vitro Activity of this compound

Assay This compound IC50 (nM) BI-5583 (Negative Control)
NAD+ high assay (250 µM)3Not Determined
PHGDH SPR2628,400
13C-Serine; 72 h2,200Not Determined
Data sourced from Boehringer Ingelheim opnMe portal.[1][2]

In Vitro DMPK and CMC Parameters for this compound

Parameter Value
Molecular Weight (Da) 499.4
logD @ pH 11 0.62
Solubility @ pH 7 (µg/mL) 59
Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) 0.21
Caco-2 Efflux Ratio 10.8
Microsomal Stability (Human/Mouse/Rat) [% QH] <24 / <24 / <23
Hepatocyte Stability (Mouse) [% QH] 32
Data sourced from Boehringer Ingelheim opnMe portal.[2]

Experimental Protocols

General Protocol for Assessing BI-4916/BI-4924 Activity in Cell Culture
  • Cell Seeding: Plate cells in a suitable multi-well format at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of BI-4916 (and BI-5583 as a negative control) in DMSO. Perform serial dilutions to achieve the desired final concentrations in the cell culture medium.

  • Treatment: Replace the existing medium with a fresh medium containing the appropriate concentrations of BI-4916 or BI-5583. Include a vehicle control (DMSO) at the same final concentration. For serine synthesis inhibition assays, use serine- and glycine-free medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions.

  • Endpoint Analysis: After incubation, perform the desired downstream analysis. This could include:

    • Metabolite Analysis: Harvest cells and perform mass spectrometry to quantify intracellular serine and other related metabolites.

    • Cell Viability/Proliferation Assays: Use assays such as MTT, CellTiter-Glo®, or direct cell counting to assess the effect on cell growth.

    • Western Blotting: Analyze the expression levels of PHGDH and downstream signaling proteins.

Visualizations

Signaling Pathway Diagram

cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG Multiple Steps 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP NAD+ -> NADH PHGDH PHGDH PHGDH->3_PHP 3_PS 3-Phosphoserine 3_PHP->3_PS Glutamate -> a-Ketoglutarate PSAT1 PSAT1 PSAT1->3_PS Serine Serine 3_PS->Serine PSPH PSPH PSPH->Serine Downstream_Pathways Essential Cellular Functions Serine->Downstream_Pathways One-Carbon Metabolism, Nucleotide Synthesis, Cysteine Synthesis BI_4924 This compound BI_4924->PHGDH Inhibition

Caption: Serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Workflow Diagram

Start Start Cell_Seeding 1. Seed Cells in Multi-well Plates Start->Cell_Seeding Prepare_Compounds 2. Prepare Serial Dilutions of BI-4916 & Controls Cell_Seeding->Prepare_Compounds Treatment 3. Treat Cells with Compounds/Vehicle Prepare_Compounds->Treatment Incubation 4. Incubate for Defined Period (e.g., 72h) Treatment->Incubation Endpoint 5. Endpoint Analysis Incubation->Endpoint Metabolomics Metabolite Quantification (LC-MS) Endpoint->Metabolomics Viability Cell Viability/ Proliferation Assays Endpoint->Viability Western_Blot Protein Expression (Western Blot) Endpoint->Western_Blot End End Metabolomics->End Viability->End Western_Blot->End

Caption: General experimental workflow for BI-4916 treatment and analysis.

Troubleshooting Workflow Diagram

Inconsistent_Results Inconsistent Results Observed Check_Protocol Review Experimental Protocol (Concentration, Time, Controls) Inconsistent_Results->Check_Protocol Check_Reagents Verify Reagent Quality (BI-4916, Media, Cells) Check_Protocol->Check_Reagents Check_Equipment Confirm Equipment Calibration (Pipettes, Incubator) Check_Reagents->Check_Equipment Problem_Identified Problem Identified? Check_Equipment->Problem_Identified Optimize_Protocol Optimize Protocol: - Titrate Concentration - Adjust Incubation Time - Test Different Cell Line Problem_Identified->Optimize_Protocol No Re-run_Experiment Re-run Experiment with Optimized Protocol Problem_Identified->Re-run_Experiment Yes Optimize_Protocol->Re-run_Experiment Consult_Support Consult Technical Support with Detailed Data Optimize_Protocol->Consult_Support Consistent_Results Consistent Results Achieved Re-run_Experiment->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

BI-4924 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Introduction to this compound

This compound is a potent and selective, NADH/NAD+ competitive inhibitor of PHGDH with an IC50 of approximately 3 nM.[1][2][3] It is characterized as a lipophilic compound with high plasma protein binding and has demonstrated excellent stability in microsomal and hepatocytic assays.[1][2][4] For cellular experiments, the ester prodrug, BI-4916, is often recommended due to its enhanced cell permeability, which is then intracellularly converted to the active inhibitor, this compound.[5][6]

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueSource
PHGDH IC50 3 nM[1][3]
Cellular Serine Biosynthesis IC50 2200 nM (at 72 h)[1][2]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]
Short-term Storage 0 - 4°C for days to weeks[4]
Shipping Condition Ambient temperature[4]
Solubility in DMSO ≥ 100 mg/mL (200.26 mM)[3]

Troubleshooting Guide

This guide is presented in a question-and-answer format to address specific issues that may arise during your experiments.

Question: I am observing a decrease in the activity of my this compound stock solution. What could be the cause?

Answer: A decrease in activity can be attributed to several factors:

  • Improper Storage: Ensure that your stock solution is stored at -80°C for long-term stability.[3] Frequent freeze-thaw cycles can also contribute to degradation and should be avoided. Aliquoting your stock solution into single-use volumes is highly recommended.

  • Solvent Stability: The stability of this compound in various solvents over extended periods has not been extensively documented in publicly available literature. If you are using a solvent other than DMSO, its stability may be compromised. It is advisable to prepare fresh dilutions from a DMSO stock for your experiments.

  • Contamination: Accidental contamination of your stock solution can lead to the degradation of the compound. Always use sterile pipette tips and tubes when handling the compound.

Question: My this compound solution appears cloudy or has precipitated. What should I do?

Answer: this compound is a lipophilic compound, and precipitation can occur, especially in aqueous solutions.

  • Solubility Limits: Ensure that you have not exceeded the solubility of this compound in your chosen solvent system. For aqueous-based assays, it is crucial to first prepare a clear, concentrated stock solution in an organic solvent like DMSO before further dilution.[1]

  • Sonication: Gentle sonication can help redissolve the compound.[3]

  • Co-solvents: For in vivo or certain in vitro applications, the use of co-solvents such as PEG300 and Tween-80 can improve solubility.[1]

  • pH: The pH of your experimental buffer can influence the solubility of the compound. While specific data for this compound is not available, significant deviations from neutral pH may affect its solubility.

Question: I am seeing inconsistent results between experiments. How can I improve reproducibility?

Answer: Inconsistent results can stem from variability in compound handling and experimental setup.

  • Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment to ensure consistent compound concentration.

  • Thorough Mixing: Ensure that your solutions are thoroughly mixed after each dilution step.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments to account for any effects of the solvent itself.

  • Prodrug Consideration: For cellular assays, consider using the prodrug BI-4916 for more consistent intracellular delivery of this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in solvent should be stored at -80°C for up to 1 year.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO at concentrations of 100 mg/mL (200.26 mM) or higher.[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it further in your experimental medium. Gentle sonication may be used to aid dissolution.[3]

Q3: What is the known degradation pathway for this compound?

A3: Currently, there is no publicly available information detailing the specific chemical degradation pathway or breakdown products of this compound under various conditions such as hydrolysis, oxidation, or photolysis. The available data primarily highlights its metabolic stability in biological systems (microsomal and hepatocytic stability).[1][2][4]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not publicly available, it is a general best practice for all research compounds to be protected from prolonged exposure to light. It is recommended to store solutions in amber vials or tubes wrapped in foil.

Q5: What is the difference between this compound and BI-4916?

A5: BI-4916 is the cell-permeable ester prodrug of this compound.[5] It is designed to facilitate entry into cells, where it is then cleaved by intracellular esterases to release the active inhibitor, this compound.[7] For cellular assays, using BI-4916 can lead to better intracellular enrichment of this compound.[5]

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are not publicly available. However, a general protocol for assessing the chemical stability of a compound through forced degradation studies can be adapted.

Protocol: General Forced Degradation Study for Chemical Stability Assessment

This protocol is a general guideline and should be optimized for the specific compound and analytical methods available.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at a controlled temperature for a defined period.

    • Oxidation: Dilute the stock solution in a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photostability: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

  • Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. The appearance of new peaks or a decrease in the area of the parent compound peak indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples for Stress Conditions prep_stock->prep_samples stress_acid Acid Hydrolysis prep_samples->stress_acid stress_base Base Hydrolysis prep_samples->stress_base stress_ox Oxidation prep_samples->stress_ox stress_therm Thermal Stress prep_samples->stress_therm stress_photo Photostability prep_samples->stress_photo analysis_hplc HPLC/LC-MS Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc data_eval Data Evaluation and Comparison analysis_hplc->data_eval end end data_eval->end Report Stability Profile

Caption: Workflow for a general forced degradation study.

troubleshooting_tree start Inconsistent or No Activity Observed check_storage Check Storage Conditions (-20°C solid, -80°C solution?) start->check_storage check_handling Review Handling Procedures start->check_handling check_solubility Is the Compound in Solution? start->check_solubility storage_ok Storage Correct check_storage->storage_ok handling_ok Handling Correct check_handling->handling_ok solubility_ok Solution is Clear check_solubility->solubility_ok storage_ok->check_handling Yes storage_bad Improper Storage storage_ok->storage_bad No action_aliquot action_aliquot storage_bad->action_aliquot Action: Use fresh aliquot/stock handling_ok->check_solubility Yes handling_bad Potential Issue handling_ok->handling_bad No action_fresh_dilutions action_fresh_dilutions handling_bad->action_fresh_dilutions Action: Prepare fresh dilutions solubility_bad Precipitate/Cloudiness solubility_ok->solubility_bad No final_ok Consider other experimental variables solubility_ok->final_ok Yes action_sonicate action_sonicate solubility_bad->action_sonicate Action: Sonicate/check solubility limits

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability?

A1: this compound is a potent inhibitor of the enzyme PHGDH, which plays a critical role in the de novo serine biosynthesis pathway.[1][2] However, the chemical structure of this compound, likely due to polarity and other physicochemical properties, hinders its ability to efficiently cross the lipid bilayer of cell membranes. This results in low intracellular concentrations of the compound, limiting its efficacy in cell-based assays.

Q2: What is the recommended solution for overcoming the poor cell permeability of this compound in cellular experiments?

A2: To address the permeability issue of this compound, its ester prodrug, BI-4916 , has been developed.[1][2] BI-4916 is more lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the ester group, releasing the active inhibitor, this compound. This strategy leads to an intracellular enrichment of this compound, enabling researchers to effectively probe the effects of PHGDH inhibition in a cellular context.[1][3] For cellular experiments, it is highly recommended to use BI-4916.[2][4]

Q3: Is there a negative control available for experiments with this compound or BI-4916?

A3: Yes, BI-5583 is available as a negative control for in vitro experiments involving this compound and BI-4916.[1][2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a competitive inhibitor of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway.[1][3] It competes with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD⁺) to block the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby inhibiting the synthesis of serine.[3]

Troubleshooting Guides

Issue: Low or no observable effect of this compound in cell-based assays.

Possible Cause: Poor cell permeability of this compound is the most likely reason for a lack of activity in cellular assays, even at concentrations where the compound shows high potency in biochemical assays.

Solution:

  • Switch to the prodrug BI-4916: As recommended, BI-4916 is designed to efficiently deliver the active compound, this compound, into cells.

  • Confirm compound integrity: Ensure that the compound has been stored correctly and has not degraded.

  • Optimize assay conditions: While this compound's permeability is inherently low, optimizing other assay parameters such as incubation time and cell density may marginally improve the chances of observing an effect, though using BI-4916 is the more robust solution.

Issue: Difficulty in interpreting permeability assay results.

Possible Cause: Various factors can influence the outcome of in vitro permeability assays like Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA), leading to confusing or inconsistent data.

Solutions:

  • Understand the assay limitations: PAMPA only measures passive diffusion, while Caco-2 assays can also account for active transport and efflux mechanisms.[5] A significant discrepancy between PAMPA and Caco-2 results may suggest the involvement of transporters.

  • Monitor monolayer integrity in Caco-2 assays: The integrity of the Caco-2 cell monolayer is crucial for reliable results. This can be assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.

  • Assess compound recovery: Low recovery of the test compound can indicate issues such as binding to the plate material or cell monolayer, or chemical instability in the assay buffer. Modifying the assay buffer, for instance, by adding a low concentration of bovine serum albumin (BSA), can sometimes improve the recovery of lipophilic compounds.

Data Presentation

The following table summarizes the available in vitro data for this compound and its prodrug BI-4916. A direct comparison of the Caco-2 permeability for BI-4916 is not publicly available; however, the provided data supports the rationale for using the prodrug approach.

ParameterThis compoundBI-4916BI-5583 (Negative Control)
Molecular Weight (Da) 499.4527.4372.8
PHGDH IC50 (nM) 3169 (activity likely due to conversion to this compound)n.d.
¹³C-Serine IC50 (nM, 72h) 2,2002,032n.a.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 0.21Not Available<1.8
Caco-2 Efflux Ratio 10.8Not Availablen.a.
logD (pH 11) 0.62Not Available-0.36
Solubility (µg/mL, pH 7) 59Not Available>87

Data sourced from Boehringer Ingelheim's opnMe portal.[1][2] "n.d." indicates not determined, and "n.a." indicates not applicable.

Experimental Protocols

Caco-2 Permeability Assay (General Protocol)

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with semi-permeable inserts

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compounds (this compound, BI-4916), positive and negative controls

  • Lucifer Yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells in T-75 flasks. Seed the cells onto the Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Assay Procedure (Apical to Basolateral Permeability): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral chamber. f. At the end of the experiment, take a sample from the apical chamber to assess compound recovery.

  • Bidirectional Permeability: To determine the efflux ratio, also measure the permeability from the basolateral to the apical direction.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to evaluate passive permeability.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare the Artificial Membrane: Coat the filter of the 96-well donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Compound Solutions: Dissolve the test compounds in PBS. A small amount of a co-solvent like DMSO may be used to aid solubility.

  • Load the Plates: Add the compound solution to the donor wells and fresh buffer to the acceptor plate wells.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.

Mandatory Visualizations

Serine_Biosynthesis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH This compound This compound PHGDH PHGDH This compound->PHGDH Inhibition Prodrug_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BI-4916_ext BI-4916 (Prodrug) BI-4916_int BI-4916 BI-4916_ext->BI-4916_int Passive Diffusion BI-4924_active This compound (Active) BI-4916_int->BI-4924_active Cleavage Esterases Esterases Esterases->BI-4916_int Troubleshooting_Permeability_Assay start Low Permeability Observed q1 Is the compound a known low-permeability molecule like this compound? start->q1 sol1 Use a cell-permeable prodrug (e.g., BI-4916) q1->sol1 Yes q2 Was monolayer integrity (TEER) confirmed? q1->q2 No end Re-evaluate Permeability sol1->end sol2 Optimize cell culture conditions; re-run assay with intact monolayers q2->sol2 No q3 Was compound recovery low? q2->q3 Yes sol2->end sol3 Modify assay buffer (e.g., add BSA); check for compound stability q3->sol3 Yes q3->end No sol3->end

References

BI-4924 off-target inhibition of 5HT2B and PDE3A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target inhibition of the serotonin (B10506) receptor 5HT2B and the phosphodiesterase PDE3A by BI-4924, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway. It acts as a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-competitive inhibitor with an IC50 value of 3 nM.[1]

Q2: What are the known off-targets of this compound?

A2: In a SafetyScreen44™ panel, this compound was found to have significant inhibitory activity against two off-target proteins: the serotonin receptor 5HT2B and phosphodiesterase 3A (PDE3A).[1]

Q3: What is the extent of inhibition of 5HT2B and PDE3A by this compound?

A3: At a concentration of 10 µM, this compound inhibits 5HT2B by 78% and PDE3A by 86%.[1] Specific IC50 or Ki values for these off-target inhibitions are not publicly available at this time.

Q4: Are there any related compounds available for control experiments?

A4: Yes, two related molecules are available:

  • BI-4916: A cell-permeable ester prodrug of this compound, designed to achieve intracellular enrichment of the active inhibitor.[1]

  • BI-5583: A structurally related compound that serves as a negative control for in-vitro experiments.[1]

Q5: Why is it important to consider these off-target effects?

A5: Inhibition of 5HT2B and PDE3A can lead to unintended biological consequences in your experiments, potentially confounding data interpretation. Understanding these off-target activities is crucial for designing robust experiments and accurately attributing observed phenotypes to the inhibition of PHGDH.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetTypeIC50% Inhibition (at 10 µM)
PHGDHPrimary3 nMNot specified
5HT2BOff-TargetNot available78%
PDE3AOff-TargetNot available86%

Troubleshooting Guide

Issue 1: Unexpected cardiovascular or smooth muscle-related phenotypes are observed in cellular or in-vivo models.

  • Possible Cause: Off-target inhibition of 5HT2B or PDE3A.

    • 5HT2B: This receptor is involved in the regulation of vascular tone and cardiac development. Its inhibition can lead to cardiovascular effects.

    • PDE3A: This enzyme is critical for regulating intracellular cyclic AMP (cAMP) levels in cardiomyocytes and vascular smooth muscle cells. Its inhibition can affect cardiac contractility and vascular tone.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use the prodrug BI-4916 to ensure intracellular delivery of this compound and measure the inhibition of serine biosynthesis to confirm PHGDH engagement.

    • Use the Negative Control: Run parallel experiments with the negative control compound BI-5583. If the observed phenotype is absent with BI-5583, it is more likely to be a specific effect of PHGDH inhibition or the identified off-targets.

    • Phenocopy with Known Inhibitors: Attempt to replicate the unexpected phenotype using known, selective inhibitors of 5HT2B (e.g., SB204741) and PDE3A (e.g., cilostamide (B1669031) or milrinone). If these compounds produce similar effects, it strongly suggests the involvement of these off-targets.

Issue 2: Altered intracellular cAMP levels or downstream signaling pathways (e.g., PKA activation) are detected.

  • Possible Cause: Inhibition of PDE3A by this compound. PDE3A is a key enzyme responsible for the hydrolysis of cAMP. Its inhibition will lead to an accumulation of intracellular cAMP.

  • Troubleshooting Steps:

    • Measure cAMP Levels: Directly quantify intracellular cAMP levels in response to this compound treatment.

    • Assess PKA Activity: Evaluate the phosphorylation status of known protein kinase A (PKA) substrates, as PKA is a primary effector of cAMP signaling.

    • Compare with a Selective PDE3A Inhibitor: Treat cells with a known PDE3A inhibitor and compare the magnitude of the cAMP increase and PKA activation to that induced by this compound.

Issue 3: Unexpected effects on cell proliferation or differentiation in specific cell types (e.g., hepatocytes, neuronal cells).

  • Possible Cause: Off-target inhibition of 5HT2B. The 5HT2B receptor is coupled to Gq/11 proteins, and its activation can stimulate the phospholipase C (PLC) pathway, leading to the activation of extracellular signal-regulated kinase (ERK) and influencing cell proliferation.

  • Troubleshooting Steps:

    • Evaluate ERK Signaling: Assess the phosphorylation status of ERK1/2 (p44/42 MAPK) in cells treated with this compound.

    • Use a 5HT2B Antagonist: Pre-treat cells with a selective 5HT2B antagonist before adding this compound. If the proliferative or differentiation effects are blocked, it points to the involvement of the 5HT2B receptor.

    • Test in 5HT2B-Null Cells: If available, perform experiments in cell lines where the 5HT2B receptor has been knocked out or knocked down to see if the effect of this compound is diminished.

Mandatory Visualizations

BI4924_Experimental_Workflow cluster_0 Experimental Setup cluster_1 Phenotypic Observation cluster_2 Troubleshooting & Validation exp_design Experimental Design bi_4924 This compound Treatment exp_design->bi_4924 bi_4916 BI-4916 (Prodrug) Treatment (for cellular assays) exp_design->bi_4916 bi_5583 BI-5583 (Negative Control) Treatment exp_design->bi_5583 phenotype Observed Phenotype bi_4924->phenotype bi_4916->phenotype bi_5583->phenotype expected Expected Phenotype (e.g., reduced serine synthesis) phenotype->expected unexpected Unexpected Phenotype (e.g., cardiovascular effects) phenotype->unexpected off_target_hypothesis Hypothesize Off-Target Effect unexpected->off_target_hypothesis selective_inhibitors Use Selective 5HT2B/PDE3A Inhibitors off_target_hypothesis->selective_inhibitors pathway_analysis Analyze Downstream Signaling (ERK, cAMP/PKA) off_target_hypothesis->pathway_analysis conclusion Attribute Phenotype to On-Target vs. Off-Target selective_inhibitors->conclusion pathway_analysis->conclusion

Caption: Troubleshooting workflow for this compound experiments.

Caption: 5HT2B signaling pathway and point of inhibition.

PDE3A_Signaling_Pathway cluster_0 PDE3A-mediated cAMP Regulation ac Adenylyl Cyclase camp cAMP ac->camp converts atp ATP pde3a PDE3A camp->pde3a substrate pka Protein Kinase A (PKA) camp->pka activates amp AMP pde3a->amp hydrolyzes to cellular_response Cellular Response (e.g., decreased contractility, cell cycle arrest) pka->cellular_response bi_4924 This compound bi_4924->pde3a inhibits

References

Technical Support Center: BI-4924 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the PHGDH inhibitor BI-4924 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway. It is the active form of the prodrug BI-4916. This compound functions by competing with the cofactor NADH/NAD+ to inhibit PHGDH activity, thereby disrupting serine biosynthesis.[1] An intracellular ester cleavage mechanism of the prodrug allows for the enrichment of the active carboxylic acid-based drug, this compound, within the cell.[1]

Q2: What are the primary challenges with the in vivo delivery of this compound?

Like many small molecule inhibitors, the primary challenges with in vivo delivery of this compound and similar compounds revolve around its physicochemical properties.[2] Key issues can include poor aqueous solubility, which may lead to low bioavailability and difficulties in formulation.[3][4] Ensuring the compound reaches the target tissue at a sufficient concentration and for an adequate duration to exert its therapeutic effect is a common hurdle.[5]

Q3: My compound is not showing the expected efficacy in vivo. What are the potential reasons?

Several factors could contribute to a lack of in vivo efficacy, even with a potent compound like this compound. These can include:

  • Poor Bioavailability: The compound may not be adequately absorbed into the systemic circulation.[6]

  • Suboptimal Formulation: The delivery vehicle may not be appropriate for the compound's properties, leading to precipitation or poor distribution.[7]

  • Rapid Metabolism and Clearance: The compound might be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site.[2][8]

  • Dosing Issues: The dose may be too low, or the dosing frequency may be insufficient to maintain a therapeutic concentration.

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation

Problem: I am having difficulty dissolving this compound for in vivo administration.

Possible Solutions:

Poor aqueous solubility is a common issue for many small molecule inhibitors.[3] Here are several formulation strategies to consider:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.[7]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[6][7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.[9][10]

Quantitative Data Summary: Common Formulation Approaches

Formulation StrategyKey AdvantagesConsiderations
pH Adjustment Simple and effective for ionizable drugs.Potential for precipitation upon injection into physiological pH.
Co-solvents Can significantly increase solubility.Potential for vehicle-induced toxicity.[11]
Lipid-Based Systems Can enhance both solubility and oral absorption.[7]Requires careful selection of oils, surfactants, and co-solvents.[4]
Nanosuspensions Increases dissolution rate and bioavailability.[9][10]May require specialized equipment for preparation.
Issue 2: Low Bioavailability and Inconsistent Results

Problem: I am observing low or highly variable drug exposure in my animal subjects.

Possible Solutions:

Low and variable bioavailability can stem from poor solubility, degradation, or poor membrane permeability.[4]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance dissolution and absorption.[3][7]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate and bioavailability.[6]

  • Prodrug Approach: The use of a prodrug, such as BI-4916 for this compound, is a strategy to improve bioavailability.[1] Ensure the prodrug is being appropriately converted to the active compound in vivo.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation
  • Solubility Screening: Determine the solubility of this compound in various individual pharmaceutically acceptable solvents (e.g., DMSO, PEG400, Ethanol).

  • Co-solvent System Selection: Based on the solubility data, select a primary solvent in which the compound is highly soluble and a co-solvent that is miscible with the primary solvent and water.

  • Formulation Preparation:

    • Dissolve the required amount of this compound in the primary solvent with gentle vortexing or sonication.

    • Gradually add the co-solvent to the mixture while continuously mixing.

    • Finally, add the aqueous component (e.g., saline or PBS) to the desired final volume.

  • Clarity and Stability Check: Visually inspect the final formulation for any signs of precipitation. A stable formulation should remain clear.

Visualizations

BI4924_Signaling_Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Substrate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Catalyzes Serine Serine 3-Phosphohydroxypyruvate->Serine Further Steps This compound This compound This compound->PHGDH Inhibits

Caption: this compound inhibits PHGDH, blocking serine biosynthesis.

Troubleshooting_Workflow start In Vivo Experiment Start efficacy Poor In Vivo Efficacy start->efficacy solubility Check Solubility & Formulation efficacy->solubility Is formulation clear? bioavailability Assess Bioavailability (PK study) efficacy->bioavailability Is exposure sufficient? dosing Review Dose & Schedule efficacy->dosing Is dose appropriate? optimize_formulation Optimize Formulation solubility->optimize_formulation bioavailability->optimize_formulation adjust_dose Adjust Dose/Frequency bioavailability->adjust_dose dosing->adjust_dose end Improved Efficacy optimize_formulation->end adjust_dose->end

Caption: Troubleshooting workflow for poor in vivo efficacy.

References

Technical Support Center: Accounting for BI-4924 Serum Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and accounting for the serum protein binding of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its serum protein binding important?

A1: this compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is often upregulated in certain cancers, making this compound a compound of interest for oncological research. Serum protein binding is a critical pharmacokinetic parameter because, generally, only the unbound fraction of a drug is free to distribute into tissues, interact with its target, and be cleared from the body. High protein binding can significantly impact the efficacy and disposition of a compound.

Q2: What is the expected extent of serum protein binding for this compound?

A2: Publicly available data describes this compound as a lipophilic molecule that is "highly plasma protein bound".[2] While a precise percentage for mouse plasma protein binding is not specified in publicly available datasheets, this qualitative information suggests that a significant portion of this compound will be bound to serum proteins like albumin in in vivo and in vitro settings. To obtain a precise quantitative value, it is recommended to perform the experimental protocol outlined in this guide.

Q3: Which experimental method is recommended for determining the serum protein binding of this compound?

A3: Equilibrium dialysis is considered the gold standard for determining the plasma protein binding of small molecules and is the recommended method for this compound. This technique allows for the accurate measurement of the unbound fraction of the drug in plasma at equilibrium.

Q4: What is the primary target of this compound?

A4: The primary target of this compound is phosphoglycerate dehydrogenase (PHGDH). It acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[3]

Q5: Is there a recommended concentration of this compound to use in the equilibrium dialysis assay?

A5: It is advisable to test a range of concentrations that are relevant to the planned in vitro or in vivo experiments. However, a common starting concentration for such assays is 1-10 µM.

Quantitative Data Summary

As the precise quantitative value for this compound's mouse serum protein binding is not publicly available, the following table provides a template for presenting experimentally determined data.

CompoundSpeciesPlasma Protein Binding (%)Method
This compoundMouse[User to determine]Equilibrium Dialysis
This compoundHuman[User to determine]Equilibrium Dialysis
This compoundRat[User to determine]Equilibrium Dialysis

Experimental Protocols

Detailed Methodology for Equilibrium Dialysis

This protocol describes the determination of this compound binding to mouse serum proteins using a rapid equilibrium dialysis (RED) device.

Materials:

  • This compound

  • Mouse plasma (fresh or frozen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)

  • Sealing tape for 96-well plates

  • Orbital shaker with temperature control

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare this compound Spiked Plasma:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the mouse plasma with this compound to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid effects on protein binding.

  • Set up the RED Device:

    • Place the RED inserts into the base plate.

    • Add the this compound-spiked plasma to the sample chamber of the insert.

    • Add an equal volume of PBS to the buffer chamber of the insert.

  • Incubation:

    • Seal the plate securely with sealing tape.

    • Incubate the plate at 37°C on an orbital shaker (e.g., 100 rpm) for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • Sample Collection:

    • After incubation, carefully remove the sealing tape.

    • Collect aliquots from both the plasma and buffer chambers for analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma (total concentration) and buffer (unbound concentration) chambers using a validated analytical method such as LC-MS/MS.

  • Calculations:

    • Fraction unbound (fu):

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage bound:

      • % Bound = (1 - fu) * 100

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound after dialysis - Non-specific binding of this compound to the dialysis device. - Instability of this compound in plasma or buffer at 37°C.- Pre-saturate the device with a blank solution containing the compound. - Assess the stability of this compound under the assay conditions.
High variability between replicate wells - Pipetting errors. - Incomplete sealing of the plate, leading to evaporation. - Leakage between chambers.- Ensure accurate and consistent pipetting. - Use high-quality sealing tape and ensure a complete seal. - Inspect the dialysis membrane for any damage before use.
Equilibrium not reached in the expected timeframe - The compound may have slow diffusion kinetics. - Insufficient agitation during incubation.- Perform a time-course experiment to determine the optimal incubation time. - Ensure consistent and adequate shaking during incubation.
Precipitation of this compound in plasma or buffer - Poor solubility of this compound at the tested concentration.- Test a lower concentration of this compound. - Ensure the final solvent concentration is minimal.

Visualizations

Signaling Pathway

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Processes Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... PHGDH PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PSAT1 PSAT1 Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG PSPH PSPH Serine Serine Phosphoserine->Serine H2O -> Pi Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Lipid Synthesis Lipid Synthesis Serine->Lipid Synthesis One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism This compound This compound This compound->PHGDH Inhibition

Caption: PHGDH-mediated serine biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Start Start Prepare this compound Spiked Plasma Prepare this compound Spiked Plasma Start->Prepare this compound Spiked Plasma Set up RED Device Set up RED Device Prepare this compound Spiked Plasma->Set up RED Device Incubate at 37°C Incubate at 37°C Set up RED Device->Incubate at 37°C Collect Samples Collect Samples Incubate at 37°C->Collect Samples Analyze by LC-MS/MS Analyze by LC-MS/MS Collect Samples->Analyze by LC-MS/MS Calculate % Bound Calculate % Bound Analyze by LC-MS/MS->Calculate % Bound End End Calculate % Bound->End

Caption: Experimental workflow for determining serum protein binding using equilibrium dialysis.

References

Technical Support Center: BI-4924 and Efflux Pump Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cellular transport of BI-4924, with a focus on its interactions with efflux pumps.

FAQs: this compound and Efflux Pump Interactions

Q1: What does the high Caco-2 efflux ratio of this compound indicate?

A high Caco-2 efflux ratio (10.8) strongly suggests that this compound is a substrate of one or more apically localized efflux transporters in Caco-2 cells. These transporters actively pump the compound from the basolateral (blood) side to the apical (lumen) side, which can limit its oral absorption and intracellular accumulation.

Q2: Which efflux pumps are likely to transport this compound?

Caco-2 cells express several efflux transporters, with P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) being the most prominent. Given the broad substrate specificity of these pumps, it is highly probable that one or both are responsible for the observed efflux of this compound.

Q3: How can I experimentally confirm that this compound is a substrate of a specific efflux pump?

You can perform a bidirectional transport assay using cell lines that overexpress the specific transporter of interest (e.g., MDCKII-MDR1 or MDCKII-BCRP). An efflux ratio significantly greater than 2 in the transfected cell line, which is reduced in the presence of a known inhibitor of that transporter, would confirm the interaction. Alternatively, an ATPase assay can be performed to measure the stimulation of ATP hydrolysis by the transporter in the presence of this compound.

Q4: My in-vitro enzymatic assays with this compound show high potency, but it is less effective in my cellular assays. Could efflux pumps be the cause?

Yes, this is a common issue when a compound is an efflux pump substrate. The pumps can maintain a low intracellular concentration of this compound, reducing its ability to reach its intracellular target, PHGDH. To overcome this, consider using the cell-permeable prodrug BI-4916, which is designed to achieve higher intracellular concentrations of this compound.[1][2]

Q5: What is the recommended concentration range for this compound in cellular assays to account for efflux?

The optimal concentration will be cell-line dependent and influenced by the expression level of relevant efflux pumps. It is recommended to perform a dose-response study. Based on available data, the IC50 for inhibiting de novo serine synthesis in cells is approximately 2.2 µM after 72 hours, which is significantly higher than its nanomolar potency in enzymatic assays.[2]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Low apparent permeability of this compound in Caco-2 or other cell monolayers. High efflux activity of transporters like P-gp or BCRP.1. Perform the permeability assay in the presence of known inhibitors of P-gp (e.g., Verapamil, Zosuquidar) and/or BCRP (e.g., Ko143, Fumitremorgin C). An increase in the apical-to-basolateral permeability would indicate efflux. 2. Use a cell line with low or no expression of the suspected efflux pump as a control. 3. Consider using the prodrug BI-4916, which may have different transport characteristics.
High variability in cellular assay results with this compound. Inconsistent expression of efflux pumps in your cell culture.1. Ensure consistent cell culture conditions (passage number, seeding density, time to confluence) as these can affect transporter expression.[2] 2. Periodically verify the expression of key efflux pumps (e.g., P-gp, BCRP) in your cell line using qPCR or Western blotting.
Difficulty in achieving complete inhibition of PHGDH in cells, even at high concentrations of this compound. Saturation of the efflux pump transport capacity.1. Co-incubate this compound with an efflux pump inhibitor to increase its intracellular concentration. 2. Use cell lines genetically engineered to knock out the specific efflux transporter (e.g., MDR1-KO Caco-2 cells).[3]
This compound appears to be an inhibitor of an efflux pump in my assay. Some substrates can also act as inhibitors, often at higher concentrations.1. To confirm inhibition, perform a transport assay with a known fluorescent substrate of the pump (e.g., Rhodamine 123 for P-gp) in the presence of increasing concentrations of this compound. A decrease in the efflux of the fluorescent substrate would indicate inhibition. 2. Perform an ATPase assay to see if this compound inhibits the transporter's ATPase activity in the presence of a known activator.

Quantitative Data Summary

Parameter Value Comments Reference
Molecular Weight 499.4 DaFree base[1][2]
PHGDH IC50 (NAD+ high assay) 3 nMIn vitro enzymatic assay[1][2]
13C-Serine Synthesis IC50 (72 h) 2,200 nMCellular assay[1][2]
Caco-2 Permeability (A to B) 0.21 x 10-6 cm/s[2]
Caco-2 Efflux Ratio 10.8[2]
Solubility @ pH 7 59 µg/mL[2]

Experimental Protocols

Protocol 1: Bidirectional Transport Assay in Caco-2 Cells

This protocol is designed to determine if this compound is a substrate for efflux transporters expressed in Caco-2 cells.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • This compound

  • Lucifer Yellow (for monolayer integrity check)

  • Known efflux pump inhibitor (e.g., 100 µM Verapamil for P-gp)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 104 cells/cm2.

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test: Before the transport study, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm2.

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Prepare dosing solutions of this compound (e.g., 10 µM) in transport buffer. For inhibitor studies, prepare a dosing solution containing both this compound and the inhibitor.

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound dosing solution to the apical (donor) chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.5 mL).

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.

    • At the final time point, collect samples from both apical and basolateral chambers.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound dosing solution to the basolateral (donor) chamber (e.g., 1.5 mL).

    • Add fresh transport buffer to the apical (receiver) chamber (e.g., 0.5 mL).

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio > 2 suggests active efflux. A reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.

Protocol 2: MDR1-Mediated ATPase Assay

This protocol determines if this compound interacts with P-gp (MDR1) by measuring the stimulation of its ATPase activity.

Materials:

  • Purified membrane vesicles from insect or mammalian cells overexpressing human MDR1 (commercially available).

  • Control membrane vesicles (without MDR1).

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2, 1 mM EGTA, pH 7.4).

  • This compound

  • Sodium orthovanadate (Na3VO4), a general ATPase inhibitor.

  • Verapamil (positive control activator).

  • ATP

  • Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).

  • 96-well microplate.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and controls (Verapamil) in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in duplicate:

    • Basal Activity: MDR1 membranes + assay buffer.

    • Test Compound: MDR1 membranes + this compound at various concentrations.

    • Positive Control: MDR1 membranes + Verapamil.

    • Vanadate (B1173111) Control: MDR1 membranes + this compound + Na3VO4.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add ATP (final concentration 3-5 mM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes), during which ATP hydrolysis occurs.

  • Stop Reaction: Stop the reaction by adding the phosphate detection reagent.

  • Color Development: Allow color to develop according to the detection reagent's instructions.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

    • Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the activity in its absence.

    • Plot the vanadate-sensitive ATPase activity as a function of this compound concentration. An increase in ATPase activity indicates that this compound is a substrate and stimulates the pump.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Transporter Identification Start Start Caco2_Assay Bidirectional Transport Assay (Caco-2 cells) Start->Caco2_Assay Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2_Assay->Efflux_Ratio Inhibitor_Study Repeat Caco-2 Assay with P-gp/BCRP Inhibitors Efflux_Ratio->Inhibitor_Study Ratio > 2 Conclusion_Low Conclusion_Low Efflux_Ratio->Conclusion_Low Low Efflux Potential Transfected_Cells Bidirectional Assay in Transfected Cell Lines (MDCKII-MDR1, MDCKII-BCRP) Inhibitor_Study->Transfected_Cells Ratio Decreases ATPase_Assay ATPase Assay with Transporter Membranes Transfected_Cells->ATPase_Assay Conclusion Identify Specific Transporter(s) ATPase_Assay->Conclusion

Caption: Workflow for identifying this compound as an efflux pump substrate.

troubleshooting_workflow Start Low this compound Potency in Cellular Assays Check_Efflux Is Compound a Known Efflux Substrate? (e.g., High Caco-2 Efflux Ratio) Start->Check_Efflux Use_Inhibitor Co-administer with Efflux Pump Inhibitor (e.g., Verapamil) Check_Efflux->Use_Inhibitor Yes Other_Causes Investigate Other Causes: - Target Expression - Cell Permeability - Compound Stability Check_Efflux->Other_Causes No / Unknown Potency_Restored Is Potency Restored? Use_Inhibitor->Potency_Restored Use_Prodrug Use Cell-Permeable Prodrug (BI-4916) Potency_Restored->Use_Prodrug No Efflux_Confirmed Efflux is Likely the Cause. Optimize Assay Conditions. Potency_Restored->Efflux_Confirmed Yes Use_KO_Cells Use Efflux Transporter Knockout (KO) Cell Line Use_Prodrug->Use_KO_Cells Use_KO_Cells->Other_Causes

Caption: Troubleshooting low cellular potency of this compound.

References

Technical Support Center: Cell Line-Specific Responses to BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound and its cell-permeable prodrug, BI-4916.

FAQs: Understanding this compound

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective, NADH/NAD⁺-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) from glycolysis into 3-phosphohydroxypyruvate.[3][4] By inhibiting PHGDH, this compound disrupts the production of serine, an amino acid crucial for cancer cell proliferation and survival.[2]

Q2: What is the difference between this compound and BI-4916?

BI-4916 is a cell-permeable ester prodrug of this compound.[5] Due to its improved cell permeability, BI-4916 is recommended for use in cellular assays. Once inside the cell, BI-4916 is hydrolyzed to the active inhibitor, this compound, leading to its intracellular enrichment.[5]

Q3: What is the recommended negative control for experiments with this compound or BI-4916?

The recommended negative control is BI-5583.[5] This compound is structurally related but does not inhibit PHGDH, allowing researchers to control for off-target effects.

Q4: In which cancer types is PHGDH inhibition expected to be most effective?

PHGDH is frequently amplified or overexpressed in a subset of tumors, including melanoma and triple-negative breast cancer.[5] Cell lines with high PHGDH expression are generally more dependent on the de novo serine biosynthesis pathway and are therefore expected to be more sensitive to PHGDH inhibitors like this compound.

Troubleshooting Guide

Q5: Why am I observing variable responses to BI-4916 across different cell lines?

The sensitivity of cancer cell lines to PHGDH inhibitors is often correlated with their level of PHGDH expression and their dependency on the de novo serine synthesis pathway.

  • PHGDH Expression Levels: Cell lines with high PHGDH expression or gene amplification are generally more sensitive to inhibition. It is recommended to assess PHGDH protein levels by Western blot in your panel of cell lines.

  • Metabolic Phenotype: Some cell lines may be more reliant on exogenous serine and therefore less sensitive to the inhibition of de novo synthesis.

  • Assay Conditions: Ensure consistent cell seeding densities and incubation times, as these can influence the apparent IC50 values.

Q6: My cells are showing less of a response to BI-4916 than expected. What are the potential reasons?

  • Prodrug Conversion: Inefficient conversion of the prodrug BI-4916 to the active this compound within the specific cell line could lead to reduced efficacy.

  • Alternative Metabolic Pathways: Cancer cells can adapt to metabolic stress. Resistance to PHGDH inhibition can be mediated by the activation of alternative pathways. For instance, supplementation with α-ketoglutarate, a downstream metabolite, has been shown to partially reverse the anti-proliferative effects of PHGDH inhibitors.[3][6]

  • Experimental Setup:

    • Serum in Media: Standard cell culture media contains serine. For experiments assessing the direct effect of serine synthesis inhibition, consider using serine-depleted media.

    • Incubation Time: The effects of metabolic inhibitors on cell viability may take longer to become apparent compared to cytotoxic agents. Consider extending the treatment duration (e.g., 72 hours or longer).

Q7: How can I confirm that BI-4916 is inhibiting PHGDH in my cells?

  • Serine Biosynthesis Assay: A direct way to measure the effect of BI-4916 is to perform a stable isotope tracing experiment using ¹³C-labeled glucose and measure the incorporation of the label into serine via mass spectrometry. A reduction in labeled serine in treated cells indicates target engagement.

  • Western Blot Analysis: While BI-4916 does not directly affect PHGDH protein levels, you can use Western blotting to confirm the expression of PHGDH in your cell lines of interest to correlate with sensitivity.

Data Presentation

Table 1: In Vitro and Cellular Activity of PHGDH Inhibitors

InhibitorChemical ClassIn Vitro IC50 (µM)Cell-Based EC50 (µM)Cell Line(s)Mode of InhibitionCitation(s)
This compound N/A0.0032.2 (serine biosynthesis inhibition)MDA-MB-468NADH/NAD+-competitive[7]
NCT-503 Piperazine-1-carbothioamide2.58 - 16MDA-MB-468, BT-20, HCC70, HT1080, MT-3Non-competitive with respect to 3-PG and NAD+[7]
CBR-5884 Thiophene Derivative33 ± 12~30 (serine synthesis inhibition)Melanoma, Breast CancerNon-competitive[7]
PKUMDL-WQ-2201 N/AN/A6.90MDA-MB-468 (PHGDH-amplified)Allosteric, non-NAD+-competing
PKUMDL-WQ-2201 N/AN/A10.0HCC70 (PHGDH-amplified)Allosteric, non-NAD+-competing
PKUMDL-WQ-2201 N/AN/A>130ZR-75-1 (Non-amplified)Allosteric, non-NAD+-competing
PKUMDL-WQ-2201 N/AN/A>200MCF-7 (Non-amplified)Allosteric, non-NAD+-competing

Note: IC50 and EC50 values are highly dependent on assay conditions and cell lines used. Direct comparison should be made with caution when data is from different sources.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of BI-4916 (or other inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PHGDH Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Protocol 3: Serine Synthesis Assay using ¹³C-Glucose Tracing

  • Cell Culture: Culture cells in glucose-free DMEM supplemented with 10% dialyzed FBS, penicillin/streptomycin, and 10 mM [U-¹³C₆]-glucose.

  • Inhibitor Treatment: Treat the cells with BI-4916 or a vehicle control for the desired duration (e.g., 24 hours).

  • Metabolite Extraction: Aspirate the medium and wash the cells with ice-cold saline. Add ice-cold 80% methanol (B129727) and scrape the cells.

  • Sample Preparation: Centrifuge the cell extracts to pellet the protein. Evaporate the supernatant (containing metabolites) to dryness.

  • LC-MS Analysis: Reconstitute the dried metabolites and analyze by liquid chromatography-mass spectrometry (LC-MS) to measure the abundance of ¹³C-labeled serine.

  • Data Analysis: Calculate the fraction of labeled serine by dividing the peak intensity of labeled serine by the sum of labeled and unlabeled serine intensities.

Visualizations

PHGDH_Pathway Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NAD+ -> NADH PSAT1 PSAT1 Three_PHP->PSAT1 Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine Downstream Nucleotide Synthesis, Amino Acid Synthesis, Glutathione Synthesis Serine->Downstream BI4924 This compound BI4924->PHGDH

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Troubleshooting_Workflow Start Start: Variable or weak response to BI-4916 Check_PHGDH 1. Assess PHGDH expression in cell lines (Western Blot) Start->Check_PHGDH High_PHGDH High PHGDH Expression Check_PHGDH->High_PHGDH Low_PHGDH Low PHGDH Expression Check_PHGDH->Low_PHGDH Check_Metabolism 2. Confirm target engagement (Serine Synthesis Assay) High_PHGDH->Check_Metabolism Conclusion_Insensitive Conclusion: Cell line is likely insensitive due to low target expression. Low_PHGDH->Conclusion_Insensitive Inhibition_Confirmed Inhibition Confirmed Check_Metabolism->Inhibition_Confirmed No_Inhibition No Inhibition Check_Metabolism->No_Inhibition Consider_Resistance 3. Investigate potential resistance mechanisms (e.g., metabolic adaptation) Inhibition_Confirmed->Consider_Resistance Conclusion_Prodrug Conclusion: Potential issue with prodrug conversion or cell permeability. No_Inhibition->Conclusion_Prodrug Optimize_Assay 4. Optimize assay conditions (e.g., serine-free media, incubation time) Consider_Resistance->Optimize_Assay Conclusion_Sensitive Conclusion: Cell line is likely sensitive. Investigate other factors. Optimize_Assay->Conclusion_Sensitive

Caption: A workflow for troubleshooting variable cell line responses to BI-4916.

References

Validation & Comparative

A Comparative Guide to PHGDH Inhibitors: BI-4924 vs. NCT-503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of phosphoglycerate dehydrogenase (PHGDH), BI-4924 and NCT-503. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cancer metabolism and drug development.

Introduction to PHGDH and Its Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is frequently upregulated in various cancers to meet the high metabolic demands of rapid cell proliferation, making PHGDH an attractive therapeutic target. Inhibition of PHGDH can lead to depletion of serine and downstream metabolites, ultimately impairing cancer cell growth.

Performance Comparison of this compound and NCT-503

This compound and NCT-503 are two widely used small molecule inhibitors of PHGDH, each with distinct biochemical and pharmacological properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and NCT-503 based on available experimental evidence.

ParameterThis compoundNCT-503
In Vitro IC50 3 nM[1][2]2.5 µM[3]
Cellular EC50 (Serine Synthesis Inhibition) 2.2 µM (as prodrug BI-4916)[4]Not explicitly for serine synthesis, but cytotoxicity EC50 is 8-16 µM in PHGDH-dependent cell lines[4]
Mode of Inhibition NADH/NAD+-competitive[1][2]Non-competitive with respect to 3-PG and NAD+[3][4]
In Vivo Applicability Prodrug (BI-4916) is unsuitable for in vivo studies due to instability in the presence of esterases.[3]Effective in vivo; has been used in xenograft models.[5]

Mechanism of Action

This compound is a highly potent and selective inhibitor that acts by competing with the cofactor NADH/NAD+ for binding to PHGDH.[1][2] Its high potency is a key feature, with an IC50 value in the low nanomolar range. For cellular assays, its ester prodrug, BI-4916, is often used to improve cell permeability.[4]

NCT-503 , in contrast, is a non-competitive inhibitor of PHGDH with respect to both the substrate (3-phosphoglycerate) and the cofactor (NAD+).[3][4] This suggests that it binds to an allosteric site on the enzyme, rather than the active site, to induce a conformational change that inhibits its catalytic activity.

In Vitro and In Vivo Efficacy

This compound demonstrates potent inhibition of PHGDH in enzymatic assays and effectively disrupts serine biosynthesis in cellular models when delivered as its prodrug, BI-4916.[1][4] However, a significant limitation of the prodrug BI-4916 is its instability in the presence of esterases, which makes it unsuitable for in vivo applications.[3]

NCT-503 has shown efficacy in both in vitro and in vivo settings. It selectively inhibits the proliferation of cancer cell lines that are dependent on the de novo serine synthesis pathway. In preclinical xenograft models of breast and renal cell carcinoma, administration of NCT-503 has been shown to reduce tumor growth and weight.[5]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study and comparison of PHGDH inhibitors like this compound and NCT-503.

PHGDH Enzyme Inhibition Assay (General Protocol)

This assay is designed to measure the enzymatic activity of PHGDH and determine the inhibitory potential of compounds.

1. Reagents and Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT

  • Substrates: 3-phosphoglycerate (3-PG) and NAD+

  • Inhibitors: this compound and NCT-503 dissolved in DMSO

  • Detection Reagent: A system to measure NADH production, such as a coupled reaction with diaphorase and resazurin (B115843) to produce a fluorescent signal (resorufin).

  • 96-well or 384-well microplates

2. Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and NCT-503) in the assay buffer.

  • In the microplate wells, add the recombinant PHGDH enzyme.

  • Add the diluted inhibitors to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrates (3-PG and NAD+) and the detection reagents.

  • Immediately monitor the increase in signal (e.g., fluorescence of resorufin) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Serine Synthesis Assay

This assay quantifies the inhibition of de novo serine synthesis in cells.

1. Reagents and Materials:

  • Cancer cell line with high PHGDH expression (e.g., MDA-MB-468)

  • Cell culture medium (e.g., RPMI)

  • Glucose-free medium supplemented with [U-¹³C₆]-glucose

  • Inhibitors: BI-4916 (prodrug of this compound) and NCT-503 dissolved in DMSO

  • LC-MS instrumentation for metabolite analysis

2. Procedure:

  • Culture the cells to a suitable confluency.

  • Pre-treat the cells with varying concentrations of the inhibitors or vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Replace the culture medium with the glucose-free medium containing [U-¹³C₆]-glucose and the respective inhibitors.

  • Incubate the cells for a set time (e.g., 8 hours) to allow for the incorporation of the labeled glucose into serine.

  • Extract polar metabolites from the cells using a cold solvent mixture (e.g., 80% methanol).

  • Analyze the cell extracts by LC-MS to measure the levels of ¹³C-labeled serine (M+3 serine).

  • Calculate the percentage of labeled serine relative to the total serine pool to determine the extent of inhibition of de novo synthesis.

Cell Viability Assay

This assay assesses the effect of PHGDH inhibitors on cancer cell proliferation and survival.

1. Reagents and Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Inhibitors: BI-4916 and NCT-503 dissolved in DMSO

  • Cell viability reagent (e.g., MTS or a reagent for CCK-8 assay)

  • 96-well cell culture plates

2. Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the inhibitors or vehicle control.

  • Incubate the plates for a specified duration (e.g., 72-96 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 values.

Visualizations

Serine Biosynthesis Pathway and Inhibitor Action

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Processes Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-limiting step) NAD+ NAD+ Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 NADH NADH 3-Phosphohydroxypyruvate->NADH Glutamate Glutamate Serine Serine Phosphoserine->Serine PSPH α-KG α-KG Phosphoserine->α-KG Protein Synthesis Protein Synthesis Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis This compound This compound This compound->3-Phosphohydroxypyruvate Inhibition (Competitive) NCT-503 NCT-503 NCT-503->3-Phosphohydroxypyruvate Inhibition (Non-competitive) NAD+->3-Phosphohydroxypyruvate Glutamate->Phosphoserine

Caption: The serine biosynthesis pathway and points of inhibition by this compound and NCT-503.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (NCT-503) Enzyme_Assay PHGDH Enzyme Inhibition Assay IC50_Determination Determine IC50 Values Enzyme_Assay->IC50_Determination Cell_Culture Culture PHGDH-dependent Cancer Cells Serine_Synthesis_Assay Serine Synthesis Assay ([U-13C6]-glucose) Cell_Culture->Serine_Synthesis_Assay Viability_Assay Cell Viability Assay (MTS/CCK-8) Cell_Culture->Viability_Assay EC50_Determination Determine EC50 Values Viability_Assay->EC50_Determination Xenograft_Model Establish Xenograft Tumor Model Inhibitor_Treatment Treat with NCT-503 or Vehicle Xenograft_Model->Inhibitor_Treatment Tumor_Measurement Monitor Tumor Growth and Weight Inhibitor_Treatment->Tumor_Measurement This compound This compound This compound->Enzyme_Assay This compound->Cell_Culture as BI-4916 (prodrug) NCT-503 NCT-503 NCT-503->Enzyme_Assay NCT-503->Cell_Culture NCT-503->Xenograft_Model

Caption: Workflow for the comparative evaluation of PHGDH inhibitors this compound and NCT-503.

References

A Comparative Analysis of PHGDH Inhibitors: BI-4924 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the metabolic reprogramming of tumor cells presents a promising frontier. One key enzyme in this reprogramming is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway. This pathway is frequently upregulated in various cancers to meet the high metabolic demands of rapidly proliferating cells. This guide provides a detailed comparison of two notable PHGDH inhibitors, BI-4924 and CBR-5884, offering a data-driven evaluation for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

This compound and CBR-5884 both target PHGDH but through distinct mechanisms of action. This compound is a highly potent, competitive inhibitor with respect to the cofactor NADH/NAD+.[1][2] In contrast, CBR-5884 is a non-competitive inhibitor that is believed to disrupt the oligomerization state of the PHGDH enzyme, which is crucial for its catalytic function.[1][2][3] This fundamental difference in their interaction with the target protein can influence their efficacy, potential for resistance, and off-target effects.

Efficacy and Potency: A Quantitative Comparison

The in vitro and cellular potencies of this compound and CBR-5884 have been evaluated in various studies. The following tables summarize the available quantitative data for a comparative overview.

InhibitorTargetIn Vitro IC50Cellular Serine Synthesis Inhibition IC50Mechanism of Action
This compound PHGDH3 nM[4][5]2,200 nM (72h)[4]NADH/NAD+-competitive[1][2]
CBR-5884 PHGDH33 µM[3][6]~30 µM[2]Non-competitive[1][2][3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. For cellular experiments, a more cell-permeable prodrug of this compound, BI-4916, is often utilized.[4][7]

One study directly comparing the ability of these inhibitors to block serine synthesis found that the competitive inhibitor (BI-4916, the prodrug of this compound) demonstrated superior efficacy in abrogating labeled serine compared to the allosteric inhibitor CBR-5884.[7]

Cellular Effects and Therapeutic Potential

Both compounds have demonstrated anti-proliferative effects in cancer cell lines that are dependent on the de novo serine synthesis pathway.[8][9] CBR-5884 has been shown to induce cell cycle arrest and apoptosis in cancer cells with high serine biosynthetic activity.[1] Furthermore, it has shown preclinical efficacy against epithelial ovarian cancer by suppressing proliferation, migration, and invasion through the downregulation of the integrin subunit beta 4 (ITGB4)/extracellular signal-regulated kinase (ERK)/epithelial-mesenchymal transition (EMT) signal axis.[9][10] It has also been reported to mitigate the stemness of epithelial ovarian cancer cells and increase their sensitivity to chemotherapy.[9][10] Another study has implicated the ROS/Wnt/β-catenin pathway in the antitumor effects of CBR-5884.[11]

This compound, owing to its high potency, is a valuable tool for probing the function of PHGDH in cancer biology. The use of its prodrug, BI-4916, allows for effective intracellular delivery and inhibition of serine biosynthesis.[7][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess the efficacy of PHGDH inhibitors.

In Vitro PHGDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PHGDH.

  • Principle: The assay monitors the production of NADH, a product of the PHGDH-catalyzed reaction, which can be measured by the increase in absorbance at 340 nm. To enhance sensitivity, a coupled enzyme assay can be used where the generated NADH is utilized by a diaphorase to reduce a probe, resulting in a colorimetric or fluorescent signal.[13]

  • Protocol Outline:

    • Recombinant PHGDH enzyme is incubated with the test inhibitor (e.g., this compound or CBR-5884) at various concentrations.

    • The substrates, 3-phosphoglycerate and NAD+, are added to initiate the reaction.

    • The change in absorbance or fluorescence is monitored over time using a plate reader.

    • Initial reaction rates are calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[13]

Cellular Serine Synthesis Assay

This assay quantifies the rate of de novo serine synthesis in intact cells.

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled glucose (e.g., [U-13C]-glucose). The labeled glucose is metabolized, and the incorporation of the 13C label into serine is measured by mass spectrometry.

  • Protocol Outline:

    • Cancer cells are seeded in culture plates and treated with the PHGDH inhibitor or vehicle control.

    • The culture medium is replaced with a medium containing [U-13C]-glucose, and the cells are incubated for a defined period.

    • Cellular metabolites are extracted.

    • The fractional labeling of serine is determined using liquid chromatography-mass spectrometry (LC-MS).

    • The inhibitory effect of the compound is calculated by comparing the amount of labeled serine in treated versus control cells.[2]

Cell Viability Assay

This assay assesses the effect of the inhibitor on cell proliferation and survival.

  • Principle: Various methods can be employed, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells, or the AlamarBlue™ assay, which uses a redox indicator that changes color in response to cellular metabolic activity.[3]

  • Protocol Outline:

    • Cancer cells are plated in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the inhibitor or vehicle control.

    • After a specified incubation period (e.g., 72 hours), the viability reagent is added to each well.

    • The signal (luminescence or fluorescence) is measured using a plate reader.

    • The IC50 for cell viability is determined by plotting the percentage of viable cells against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To better visualize the biological context and experimental procedures, the following diagrams are provided.

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_inhibitors Inhibitors cluster_downstream Downstream Processes 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Serine->Amino Acid Synthesis Redox Homeostasis Redox Homeostasis Serine->Redox Homeostasis This compound This compound This compound->3-Phosphoglycerate Competitive w.r.t. NADH/NAD+ CBR-5884 CBR-5884 CBR-5884->3-Phosphoglycerate Non-competitive

Caption: The De Novo Serine Biosynthesis Pathway and points of inhibition.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Enzyme Recombinant PHGDH Measurement Measure NADH Production (Absorbance/Fluorescence) Enzyme->Measurement Inhibitor This compound or CBR-5884 Inhibitor->Measurement Substrates 3-PG + NAD+ Substrates->Measurement Result1 IC50 Determination Measurement->Result1 Cells Cancer Cell Line Treatment Treat with Inhibitor Cells->Treatment Assay Cell Viability or Serine Synthesis Assay Treatment->Assay Measurement2 Measure ATP Levels or Labeled Serine (LC-MS) Assay->Measurement2 Result2 Cellular IC50/ Inhibition of Synthesis Measurement2->Result2

Caption: Generalized workflow for PHGDH inhibitor evaluation.

References

A Comparative Guide to PHGDH Inhibitors: BI-4924 vs. WQ-2101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo serine biosynthesis pathway is a critical metabolic engine fueling the proliferation of various cancers, making it a prime target for therapeutic intervention. At the heart of this pathway lies the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the first and rate-limiting step. This guide provides a detailed comparison of two distinct PHGDH inhibitors, BI-4924 and WQ-2101, offering insights into their mechanisms of action, performance data, and the experimental protocols used for their characterization.

Mechanism of Action: A Tale of Two Inhibitors

This compound and WQ-2101 both effectively inhibit PHGDH, but through fundamentally different mechanisms.

This compound is a potent, co-factor competitive inhibitor of PHGDH.[1][2] It vies with the enzyme's natural co-factor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the active site.[1][2] By occupying this site, this compound prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the initial step in serine biosynthesis.[1][2] To enhance its cellular uptake, this compound is often utilized as a cell-permeable ester prodrug, BI-4916, which is intracellularly cleaved to the active inhibitor.[1]

WQ-2101 , in contrast, is a negative allosteric modulator of PHGDH.[3][4] It binds to a distinct allosteric site on the enzyme, remote from the active site.[3] This binding event induces a conformational change in PHGDH, rendering it inactive and thereby halting the serine biosynthesis pathway.[3]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and WQ-2101 based on available experimental evidence. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Enzymatic and Binding Affinity Data

ParameterThis compoundWQ-2101Description
IC50 (Enzymatic) 3 nM[1]34.8 µM[3]The half-maximal inhibitory concentration against PHGDH enzyme activity.
SPR (Binding Affinity) 26 nM[5]-Surface Plasmon Resonance measuring binding affinity to PHGDH.
Kd (Binding Affinity) -0.56 ± 0.10 µMThe dissociation constant, indicating binding affinity.

Table 2: Cellular Activity Data

ParameterThis compound (as prodrug BI-4916)WQ-2101Description
¹³C-Serine IC50 2,200 nM (72h)[5]-Concentration to inhibit de novo serine synthesis by 50% in cells.
EC50 (MDA-MB-468) -7.7 µM[6]The half-maximal effective concentration for anti-proliferative activity in PHGDH-amplified breast cancer cells.
EC50 (HCC-70) -10.8 µM[6]The half-maximal effective concentration for anti-proliferative activity in PHGDH-amplified breast cancer cells.

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis De Novo Serine Biosynthesis cluster_inhibitors Inhibitors cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Redox Homeostasis Redox Homeostasis Serine->Redox Homeostasis Cell Proliferation Cell Proliferation Serine->Cell Proliferation This compound This compound This compound->PHGDH Competitive Inhibition WQ-2101 WQ-2101 WQ-2101->PHGDH Allosteric Inhibition

Figure 1: De Novo Serine Biosynthesis Pathway and Inhibition Mechanisms.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzymatic_Assay PHGDH Enzymatic Assay (IC50 Determination) Binding_Assay Binding Affinity Assay (SPR, Kd) Enzymatic_Assay->Binding_Assay Cellular_Assay Cellular Activity Assay (EC50, ¹³C-Serine Tracing) Binding_Assay->Cellular_Assay Xenograft_Model Tumor Xenograft Model Cellular_Assay->Xenograft_Model Efficacy_Study Anti-tumor Efficacy Assessment Xenograft_Model->Efficacy_Study

Figure 2: General Experimental Workflow for PHGDH Inhibitor Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PHGDH inhibitors.

PHGDH Enzymatic Assay (Coupled Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Principle: The conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate by PHGDH is coupled to the reduction of NAD+ to NADH. The increase in NADH can be measured spectrophotometrically at 340 nm or coupled to a secondary reaction that produces a fluorescent or colorimetric signal.[3]

  • Reagents:

    • Recombinant human PHGDH enzyme

    • 3-Phosphoglycerate (3-PG)

    • NAD+

    • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

    • Test compound (this compound or WQ-2101)

    • (For coupled assay) Diaphorase and Resazurin

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, 3-PG, and NAD+. For a coupled assay, include diaphorase and resazurin.

    • Add varying concentrations of the test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding the PHGDH enzyme.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Monitor the change in absorbance at 340 nm or fluorescence (Ex/Em ~544/590 nm for resazurin) over time.

    • Calculate the initial reaction rates and determine the percent inhibition at each compound concentration to derive the IC50 value.[3]

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.

  • Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a defined incubation period, cell viability is determined using methods that measure metabolic activity (e.g., MTT or CellTiter-Glo) or total protein content (e.g., Sulforhodamine B assay).

  • Reagents:

    • PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines[4]

    • Complete cell culture medium

    • Test compound (BI-4916 or WQ-2101)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo, or Sulforhodamine B)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the appropriate signal (absorbance or luminescence).

    • Normalize the results to vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.[4]

¹³C-Glucose Isotope Tracing

This metabolic flux analysis confirms the inhibition of the de novo serine synthesis pathway within cells.

  • Principle: Cells are cultured with glucose in which the carbon atoms are replaced with the heavy isotope ¹³C. The incorporation of these labeled carbons into downstream metabolites, such as serine, is measured by mass spectrometry. A decrease in ¹³C-labeled serine in treated cells indicates pathway inhibition.[3]

  • Reagents:

    • PHGDH-amplified cancer cell line (e.g., MDA-MB-468)

    • Glucose- and serine-free cell culture medium

    • [U-¹³C]-glucose

    • Test compound (BI-4916 or WQ-2101)

    • Metabolite extraction buffer (e.g., 80% methanol)

  • Procedure:

    • Culture cells and treat with the test compound or vehicle control.

    • Replace the medium with serine-free medium containing [U-¹³C]-glucose and the respective compound concentrations.

    • Incubate for a set time (e.g., 8 hours) to allow for metabolite labeling.

    • Quench metabolism and extract intracellular metabolites.

    • Analyze the extracts by LC-MS/MS to determine the isotopic enrichment in serine and other relevant metabolites.[3]

Conclusion

Both this compound and WQ-2101 are valuable research tools for investigating the role of the de novo serine biosynthesis pathway in cancer. This compound offers high potency as a competitive inhibitor, while WQ-2101 provides an alternative mechanism of action through allosteric modulation. The choice between these inhibitors will depend on the specific research question and experimental design. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the therapeutic potential of targeting PHGDH in cancer.

References

On-Target Efficacy of BI-4924: A Comparative Analysis of PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BI-4924 and Alternative Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors, Supported by Experimental Data.

This guide provides a detailed evaluation of this compound, a highly potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] The on-target effects of this compound are compared with other well-characterized PHGDH inhibitors, offering a data-driven resource for selecting appropriate research tools and informing therapeutic development strategies.

Performance Comparison of PHGDH Inhibitors

The following table summarizes the in vitro and cellular efficacy of this compound alongside other notable PHGDH inhibitors. These compounds, originating from diverse chemical scaffolds, display a range of potencies and mechanisms of action.

InhibitorChemical ClassIn Vitro IC50Cell-Based IC50 (Serine Synthesis)Mode of InhibitionCitation(s)
This compound Indole derivative3 nM2,200 nMNADH/NAD+-competitive[2][3][4]
NCT-503 Piperazine-1-carbothioamide2.5 µM8 - 16 µMNon-competitive (with respect to 3-PG and NAD+)[3][4][5]
CBR-5884 Thiophene derivative33 µM~30 µMNon-competitive[3][5]
Oridonin ent-kaurane diterpenoid0.48 µMNot ReportedCovalent[5]

Note: IC50 values can vary based on specific assay conditions and cell lines used. Data from different sources should be compared with caution.

Mechanism of Action and Cellular Effects

This compound distinguishes itself as a potent, NADH/NAD+-competitive inhibitor of PHGDH.[4] For cellular experiments, its ester prodrug, BI-4916, is often used to achieve better cell permeability and subsequent intracellular enrichment of the active inhibitor, this compound.[2]

In contrast, both NCT-503 and CBR-5884 are non-competitive inhibitors.[3][5] NCT-503 acts independently of both the substrate (3-phosphoglycerate) and the cofactor (NAD+), effectively suppressing the growth of PHGDH-dependent cancer cells.[3] CBR-5884 is reported to disrupt the oligomerization state of the PHGDH enzyme, which is crucial for its catalytic function.[3][6] Oridonin , a natural product, acts as a covalent inhibitor.[5]

The serine biosynthesis pathway, regulated by PHGDH, is critical for the proliferation of certain cancer cells. The pathway converts the glycolytic intermediate 3-phosphoglycerate into serine, which serves as a precursor for the synthesis of proteins, nucleotides, and lipids.

cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate multiple steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-limiting step) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Biomass Biomass Serine->Biomass e.g., Proteins, Nucleotides, Lipids This compound This compound This compound->3-Phosphohydroxypyruvate Inhibits

Serine Biosynthesis Pathway and this compound Inhibition.

Experimental Protocols for On-Target Validation

Validating the on-target effects of a PHGDH inhibitor involves a multi-faceted approach, progressing from biochemical assays to cellular and potentially in vivo models.

cluster_workflow PHGDH Inhibitor Validation Workflow A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: Cellular Target Engagement (CETSA) A->B Confirm binding in cells C Step 3: Cellular Functional Assay B->C Measure pathway inhibition D Step 4: Cellular Phenotypic Assay C->D Assess biological effect

Workflow for Validating PHGDH Inhibitor On-Target Effects.
In Vitro PHGDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant PHGDH.

  • Principle: The activity of PHGDH is determined by monitoring the conversion of NAD+ to NADH, which results in an increased absorbance at 340 nm. To improve sensitivity, this reaction can be coupled with a diaphorase enzyme that uses the generated NADH to reduce a probe, producing a fluorescent or colorimetric signal.[5]

  • Protocol:

    • Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), assay buffer, test inhibitor.

    • Procedure: The PHGDH enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound).

    • The enzymatic reaction is initiated by the addition of 3-phosphoglycerate and NAD+.

    • The rate of NADH production is monitored over time by measuring the change in absorbance or fluorescence.

    • Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in an intact cellular environment.

  • Principle: Ligand binding typically increases the thermal stability of a protein. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is quantified to assess target engagement.[7][8][9]

  • Protocol:

    • Cell Treatment: Culture cells (e.g., a cell line with high PHGDH expression) and treat with the test inhibitor or vehicle control for a specified time.

    • Heating: Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by immediate cooling.[7]

    • Cell Lysis & Centrifugation: Cells are lysed, and the aggregated proteins are pelleted by high-speed centrifugation.

    • Quantification: The supernatant containing the soluble protein fraction is collected. The amount of soluble PHGDH is quantified by Western blot or mass spectrometry.

    • Data Analysis: A "melt curve" is generated by plotting the amount of soluble PHGDH against temperature. A shift in the curve in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target binding.[9]

cluster_cetsa CETSA Workflow A Treat cells with Inhibitor vs. Vehicle B Heat aliquots to various temperatures A->B C Lyse cells and centrifuge to pellet aggregates B->C D Collect supernatant (soluble proteins) C->D E Quantify soluble PHGDH (e.g., Western Blot) D->E F Plot melt curve to assess thermal shift E->F

Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Cell-Based Serine Synthesis Assay

This functional assay quantifies the ability of an inhibitor to block the de novo synthesis of serine within cells.

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, such as [U-¹³C]-glucose. The incorporation of the ¹³C label into serine is measured by mass spectrometry. A reduction in labeled serine in inhibitor-treated cells indicates on-target activity.[5]

  • Protocol:

    • Cell Culture: Plate PHGDH-dependent cells and allow them to adhere.

    • Treatment: Treat cells with various concentrations of the PHGDH inhibitor.

    • Labeling: Replace the medium with medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).

    • Metabolite Extraction: Harvest the cells and extract intracellular metabolites.

    • LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of ¹³C-labeled serine.

    • Data Analysis: Determine the IC50 for serine synthesis inhibition by plotting the percentage of labeled serine relative to controls against the inhibitor concentration.

References

BI-4924: A Comparative Guide to its Specificity as a PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-4924, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), with other commonly used PHGDH inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to PHGDH Inhibition

3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell proliferation.[1][2][3][4] This pathway diverts glycolytic intermediates to produce serine and other essential biomolecules. Consequently, PHGDH has emerged as a promising therapeutic target in oncology.[5] A number of small molecule inhibitors have been developed to target PHGDH, each with distinct chemical structures and mechanisms of action. This guide focuses on the specificity of this compound in comparison to other notable PHGDH inhibitors.

Comparative Analysis of Inhibitor Potency and Cellular Efficacy

The following tables summarize the in vitro and cellular activities of this compound and other well-characterized PHGDH inhibitors, including CBR-5884 and NCT-503. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution, as they can be influenced by varying experimental conditions.[6]

Table 1: In Vitro Potency of PHGDH Inhibitors [2][5][6]

InhibitorTargetIn Vitro IC50Mechanism of Action
This compound PHGDH3 nMNADH/NAD+-competitive
CBR-5884 PHGDH33 µMNon-competitive
NCT-503 PHGDH2.5 µMNon-competitive with respect to 3-PG and NAD+

Table 2: Cellular Efficacy of PHGDH Inhibitors [2][5][6]

InhibitorCellular EC50 (Serine Synthesis Inhibition)Cell Line(s)
This compound 2.2 µM (after 72h)Not specified
CBR-5884 ~30 µMMelanoma, Breast Cancer
NCT-503 8 - 16 µMMDA-MB-468, BT-20, HCC70, HT1080, MT-3

BI-4916, a cell-permeable ester prodrug of this compound, is often utilized in cellular assays to achieve intracellular enrichment of the active inhibitor.[7][8] BI-5583 is used as a negative control in experiments involving this compound.[8]

Specificity and Off-Target Profile of this compound

A critical aspect of a chemical probe is its specificity for the intended target. This compound has been profiled for off-target activities to assess its selectivity.

Table 3: Selectivity Profile of this compound from SafetyScreen44™ Panel

Off-Target% Inhibition at 10 µM
5HT2B (Serotonin Receptor)78%
PDE3A (Phosphodiesterase 3A)86%

This compound is reported to have high selectivity against the majority of other dehydrogenase targets.[2][3][4] In contrast, limited comprehensive public data is available for the broader off-target profiles of CBR-5884 and NCT-503. However, it has been noted that CBR-5884 shows no significant inhibition of Lactate Dehydrogenase (LDH) and Malate Dehydrogenase 1 (MDH1) at concentrations up to 40 µM.[9] NCT-503 was found to be inactive against a panel of other dehydrogenases.[9]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the de novo serine biosynthesis pathway and a general workflow for evaluating inhibitor specificity.

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate multiple steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-limiting step) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Biomass (Nucleotides, Amino Acids, Lipids) Biomass (Nucleotides, Amino Acids, Lipids) Serine->Biomass (Nucleotides, Amino Acids, Lipids) This compound This compound This compound->3-Phosphohydroxypyruvate Inhibits CBR-5884 CBR-5884 CBR-5884->3-Phosphohydroxypyruvate Inhibits NCT-503 NCT-503 NCT-503->3-Phosphohydroxypyruvate Inhibits

Caption: De novo serine biosynthesis pathway.

inhibitor_specificity_workflow Start Start Inhibitor_Selection Select PHGDH Inhibitors (e.g., this compound, CBR-5884, NCT-503) Start->Inhibitor_Selection In_Vitro_Assay PHGDH Enzymatic Assay (Determine IC50) Inhibitor_Selection->In_Vitro_Assay Cellular_Assay Cellular Serine Synthesis Assay (Determine EC50) Inhibitor_Selection->Cellular_Assay Selectivity_Screening Broad Off-Target Screening (e.g., Kinase Panel, SafetyScreen) Inhibitor_Selection->Selectivity_Screening Data_Analysis Comparative Data Analysis In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis Selectivity_Screening->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing inhibitor specificity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.

PHGDH Enzymatic Assay (Coupled-Enzyme Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH can be monitored by absorbance at 340 nm. To enhance sensitivity, the reaction can be coupled to a secondary reaction where a diaphorase enzyme utilizes the generated NADH to reduce a probe (e.g., resazurin), producing a fluorescent or colorimetric signal.[9]

  • Protocol Outline:

    • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.[6]

    • Inhibitor Incubation: Pre-incubate the recombinant PHGDH enzyme with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature.[6]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3-PG).[6]

    • Kinetic Measurement: Monitor the increase in absorbance at 340 nm or the fluorescence of the reduced probe over time using a plate reader at 37°C.[9]

    • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 value.

Cellular Serine Synthesis Assay (Isotope Tracing)

This assay quantifies the ability of an inhibitor to block the de novo synthesis of serine from glucose within cells.

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled glucose (e.g., 13C6-glucose). The incorporation of the heavy isotope into serine is then measured by mass spectrometry. A reduction in labeled serine in inhibitor-treated cells compared to control cells indicates inhibition of the de novo serine synthesis pathway.[6]

  • Protocol Outline:

    • Cell Culture and Pre-treatment: Culture cancer cells and pre-treat them with the inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time.[6]

    • Isotope Labeling: Replace the culture medium with a medium containing 13C6-glucose and the inhibitor. Incubate the cells to allow for the incorporation of the labeled carbon into newly synthesized serine.[6]

    • Metabolite Extraction: Extract polar metabolites from the cells using a cold solvent mixture (e.g., methanol/water/chloroform).[10]

    • LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to determine the fraction of labeled serine (M+3 isotopologue).[10]

    • Data Analysis: Calculate the percentage of labeled serine relative to the total serine pool and compare the values between inhibitor-treated and control cells to determine the EC50 for serine synthesis inhibition.

Eurofins SafetyScreen44™ Panel

This is a commercially available off-target profiling service that assesses the interaction of a compound with a panel of 44 common off-targets, including GPCRs, ion channels, transporters, and enzymes.

  • Principle: The assays are typically binding assays (for receptors and ion channels) or enzymatic assays. For binding assays, the test compound's ability to displace a radiolabeled ligand from its target is measured. For enzymatic assays, the compound's effect on enzyme activity is determined.[11]

  • General Procedure:

    • The test compound (e.g., this compound) is typically screened at a fixed concentration (e.g., 10 µM) in duplicate.[11]

    • The percentage of inhibition of radioligand binding or enzyme activity is calculated relative to a control.

    • Results showing inhibition greater than 50% are generally considered significant.[11]

Conclusion

This compound is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[2][3][4] Its low nanomolar in vitro potency distinguishes it from other non-competitive inhibitors like CBR-5884 and NCT-503.[6] While this compound demonstrates high selectivity against most other dehydrogenases, its off-target profile from the SafetyScreen44™ panel reveals potential interactions with the 5HT2B receptor and PDE3A at micromolar concentrations. The selection of a PHGDH inhibitor for research or therapeutic development should consider not only the on-target potency but also the mechanism of action and the off-target profile. Further head-to-head comparative studies across a broader range of targets would provide a more comprehensive understanding of the relative specificities of these inhibitors.

References

Overcoming Resistance: A Comparative Analysis of BI-4924 Efficacy in Putative NCT-503 Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two key inhibitors of phosphoglycerate dehydrogenase (PHGDH), BI-4924 and NCT-503, with a focus on the potential efficacy of this compound in cancer cell populations that have developed resistance to NCT-503. While direct experimental data on this specific resistance model is emerging, this document outlines the scientific rationale for this compound's potential to overcome NCT-503 resistance, supported by their distinct mechanisms of action. Detailed experimental protocols are provided to enable researchers to investigate this hypothesis.

Introduction to PHGDH Inhibition and Acquired Resistance

The de novo serine biosynthesis pathway is a critical metabolic route for cancer cell proliferation, with PHGDH acting as the rate-limiting enzyme.[1][2] Inhibition of PHGDH has emerged as a promising anti-cancer strategy.[3][4] NCT-503 is a well-characterized allosteric inhibitor of PHGDH.[5] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge. Resistance to NCT-503 can arise from various mechanisms, including metabolic reprogramming or genetic alterations affecting the drug's binding site.

This compound is a potent and highly selective NAD+/NADH-competitive inhibitor of PHGDH.[6][7] Its distinct binding mechanism, targeting the cofactor binding site rather than an allosteric site, presents a compelling hypothesis for its efficacy in cancer cells that have developed resistance to allosteric inhibitors like NCT-503.

Comparative Analysis of this compound and NCT-503

FeatureThis compoundNCT-503
Target Phosphoglycerate Dehydrogenase (PHGDH)Phosphoglycerate Dehydrogenase (PHGDH)
Mechanism of Action NAD+/NADH-competitive inhibitorNon-competitive (allosteric) inhibitor
Binding Site NAD+/NADH cofactor binding siteAllosteric site
Reported IC50 (Enzymatic Assay) 3 nM[6]2.5 µM[5]
Reported IC50 (Cell-based Serine Synthesis) 2.2 µM (as prodrug BI-4916)[8]Not widely reported

Table 1: Key Characteristics of this compound and NCT-503. This table summarizes the fundamental differences in the mechanism of action and potency of the two PHGDH inhibitors.

Quantitative Efficacy Data

The following table presents a summary of reported half-maximal inhibitory concentration (IC50) values for this compound and NCT-503 in various cancer cell lines. It is important to note that these values are for parental, non-resistant cell lines.

Cell LineCancer TypeThis compound (or prodrug BI-4916) IC50NCT-503 IC50
MDA-MB-468Triple-Negative Breast CancerSensitized by glutamine-independence[8]20.2 ± 2.8 µM[9]
A549Non-Small Cell Lung CancerNot reported16.44 µM[10]
Hs 578TTriple-Negative Breast CancerNot reported93.4 ± 14.0 µM[9]
MDA-MB-231Triple-Negative Breast CancerNot reported76.6 ± 3.2 µM[9]

Table 2: Reported IC50 Values of this compound and NCT-503 in Selected Cancer Cell Lines. This data highlights the differential sensitivity of various cancer cell lines to PHGDH inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH 3-PS 3-Phosphoserine 3-PHP->3-PS Glutamate -> α-KG Serine Serine 3-PS->Serine This compound This compound (Competitive) This compound->PHGDH Binds to NAD+/NADH site NCT-503 NCT-503 (Allosteric) NCT-503->PHGDH Binds to allosteric site

Caption: De Novo Serine Biosynthesis Pathway and Points of Inhibition.

start Parental Cancer Cells ic50 Determine NCT-503 IC50 start->ic50 culture Culture cells with increasing NCT-503 (start at IC20) ic50->culture monitor Monitor for regained proliferation culture->monitor escalate Increase NCT-503 concentration monitor->escalate Proliferation resumes resistant NCT-503 Resistant Cell Line monitor->resistant Stable growth at high concentration escalate->culture

Caption: Workflow for Generating NCT-503 Resistant Cells.

seed Seed Parental and NCT-503 Resistant Cells treat Treat with this compound and NCT-503 (Dose-Response) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

References

A Head-to-Head Showdown: In Vitro Comparison of Leading PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cancer metabolism, the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) has emerged as a pivotal therapeutic target. As the gatekeeper of the de novo serine biosynthesis pathway, its inhibition offers a promising strategy to starve cancer cells of essential building blocks for proliferation. This guide provides an objective, data-driven comparison of key PHGDH inhibitors—NCT-503, BI-4924, and PKUMDL-WQ-2101—evaluated through in vitro studies.

This comparative analysis focuses on the inhibitory potency, mechanism of action, and cellular effects of these compounds, supported by experimental data to aid in the selection of the most appropriate tool for research and development endeavors.

Quantitative Performance at a Glance

The in vitro efficacy of PHGDH inhibitors is a critical determinant of their potential. The following tables summarize the key quantitative data for NCT-503, this compound, and PKUMDL-WQ-2101, highlighting their distinct profiles.

Table 1: In Vitro PHGDH Enzyme Inhibition

InhibitorChemical ClassIn Vitro IC50Mode of InhibitionCitations
NCT-503 Piperazine-1-carbothioamide2.5 µMNon-competitive with respect to 3-PG and NAD+[1][2][3][4]
This compound N/A0.003 µM (3 nM)NADH/NAD+-competitive[1][5][6]
PKUMDL-WQ-2101 N/A34.8 µMAllosteric[3][7][8]

Note: IC50 values can vary depending on assay conditions. Data from different sources should be compared with caution.

Table 2: Anti-proliferative Activity in PHGDH-dependent Cancer Cell Lines

InhibitorCell Line(s)Cellular EC50Citations
NCT-503 MDA-MB-468, BT-20, HCC70, HT1080, MT-38 - 16 µM[1][2][3]
This compound N/A2.2 µM (serine biosynthesis inhibition)[1][5]
PKUMDL-WQ-2101 MDA-MB-468, HCC707.7 - 10.8 µM[3][8]

Note: EC50 values are highly dependent on the specific cell line and experimental conditions.

Dissecting the Mechanisms of Action

The three inhibitors exhibit distinct mechanisms of action, which can have significant implications for their biological effects and potential for therapeutic development.

  • NCT-503 acts as a non-competitive inhibitor, binding to a site distinct from the active site for both the substrate (3-phosphoglycerate) and the cofactor (NAD+).[1][2] This mode of action suggests that its inhibitory effect is not overcome by high concentrations of substrate or cofactor.

  • This compound is a highly potent, NADH/NAD+-competitive inhibitor.[1][5][6] It directly competes with the cofactor for binding to the active site of PHGDH. This competitive nature distinguishes it from the other inhibitors discussed.

  • PKUMDL-WQ-2101 is an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site.[3][7] This binding induces a conformational change in the enzyme, which in turn reduces its catalytic activity.

Visualizing the Science

To better understand the biological context and experimental approaches, the following diagrams illustrate the PHGDH-inhibited serine synthesis pathway and a typical workflow for evaluating these inhibitors in vitro.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis De Novo Serine Biosynthesis cluster_downstream Downstream Anabolic Processes Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps PHGDH PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PSAT1 PSAT1 Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG PSPH PSPH Serine Serine Phosphoserine->Serine H2O -> Pi Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Redox Balance Redox Balance Serine->Redox Balance Inhibitor Inhibitor Inhibitor->PHGDH Inhibition

Caption: Inhibition of the de novo serine biosynthesis pathway by PHGDH inhibitors.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assays Recombinant PHGDH Recombinant PHGDH Inhibitor Titration Inhibitor Titration Recombinant PHGDH->Inhibitor Titration Measure NADH Production Measure NADH Production Inhibitor Titration->Measure NADH Production Calculate IC50 Calculate IC50 Measure NADH Production->Calculate IC50 PHGDH-dependent Cancer Cells PHGDH-dependent Cancer Cells Inhibitor Treatment Inhibitor Treatment PHGDH-dependent Cancer Cells->Inhibitor Treatment Cell Proliferation Assay Cell Proliferation Assay Inhibitor Treatment->Cell Proliferation Assay Calculate EC50 Calculate EC50 Cell Proliferation Assay->Calculate EC50

Caption: A generalized experimental workflow for the in vitro evaluation of PHGDH inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for the key experiments cited in this guide.

PHGDH Enzyme Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of PHGDH by 50% (IC50).

Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.5 mM EDTA)

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling Enzyme: Diaphorase

  • Fluorescent Substrate: Resazurin (B115843)

  • PHGDH Inhibitors (dissolved in DMSO)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, diaphorase, and resazurin.

  • Add varying concentrations of the PHGDH inhibitor to the wells of the 96-well plate. Include a DMSO-only control.

  • Add the recombinant PHGDH enzyme to the wells and pre-incubate with the inhibitors for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (3-PG) and cofactor (NAD+).

  • Monitor the increase in fluorescence (resulting from the conversion of resazurin to the highly fluorescent resorufin, which is coupled to NADH production) over time using a microplate reader.[7][9]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell Proliferation/Viability Assay

This assay assesses the impact of PHGDH inhibitors on the growth and viability of cancer cells, particularly those known to have high PHGDH expression.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • PHGDH Inhibitors (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Treat the cells with a serial dilution of the PHGDH inhibitor. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Normalize the data to the vehicle-treated control cells to determine the percent viability.

  • Plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Conclusion

The in vitro data clearly demonstrates that NCT-503, this compound, and PKUMDL-WQ-2101 are all effective inhibitors of PHGDH, albeit with distinct potencies and mechanisms of action. This compound stands out for its exceptional enzymatic potency, while NCT-503 and PKUMDL-WQ-2101 represent valuable tools with non-competitive and allosteric inhibition profiles, respectively. The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the nuances of enzyme kinetics, probing cellular metabolic pathways, or advancing a compound toward further preclinical development. This guide provides a foundational dataset to inform such decisions in the dynamic field of cancer metabolism research.

References

A Comparative Guide to PHGDH Inhibitors: CBR-5884 vs. BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance and stability of two prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors, CBR-5884 and BI-4924. This analysis is supported by available experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

The serine biosynthesis pathway is a critical metabolic route that supports the proliferation of cancer cells, making its rate-limiting enzyme, PHGDH, an attractive target for therapeutic intervention. Both CBR-5884 and this compound are potent inhibitors of PHGDH, but they exhibit significant differences in their mechanisms of action and, most notably, their stability and suitability for in vivo studies.

Quantitative Data Summary

ParameterCBR-5884This compoundNotes
Target Phosphoglycerate Dehydrogenase (PHGDH)Phosphoglycerate Dehydrogenase (PHGDH)Both compounds target the same rate-limiting enzyme in the serine biosynthesis pathway.
Mechanism of Action Non-competitive inhibitor[1]Competitive inhibitor (with respect to NADH/NAD+)[2]This difference in binding mode can influence inhibitor kinetics and potential resistance mechanisms.
IC50 (in vitro) ~33 µM[1]~3 nM[2]This compound is significantly more potent in enzymatic assays.
In Vivo Stability Reported to be unstable in mouse plasma.High microsomal and hepatocytic stability in vitro.[2]The prodrug of this compound, BI-4916, is unstable in vivo.
Permeability Sufficient for cellular and in vivo activity.Poor cell permeability.This compound requires a prodrug (BI-4916) for effective intracellular delivery in in vitro cellular assays.
Prodrug for in vivo use? Not applicable.The prodrug BI-4916 is unsuitable for in vivo use due to instability in the presence of esterases.This presents a significant challenge for the in vivo application of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

PHGDH Inhibition Assay (Coupled Enzyme Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the PHGDH enzyme.

  • Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH as it converts 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. The increase in NADH is coupled to a diaphorase reaction that reduces a resazurin-based probe to a fluorescent product.

  • Protocol:

    • Recombinant human PHGDH is incubated with varying concentrations of the inhibitor (CBR-5884 or this compound) in a reaction buffer containing 3-phosphoglycerate and NAD+.

    • The reaction is initiated by the addition of the substrate.

    • The reaction mixture is incubated at 37°C.

    • A diaphorase/resazurin solution is added, and the fluorescence is measured over time using a plate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Principle: The viability of cells is measured after a defined period of treatment with the inhibitors. Assays like CellTiter-Glo® measure the amount of ATP present, which is indicative of the number of metabolically active cells.

  • Protocol:

    • Cancer cells with high PHGDH expression are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of CBR-5884 or the prodrug of this compound, BI-4916 (due to this compound's poor permeability).

    • The plates are incubated for a period of 72 hours.

    • At the end of the incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

    • Luminescence is measured using a plate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and EC50 values are calculated.

In Vivo Efficacy Studies (Xenograft Model)

These studies evaluate the anti-tumor activity of the compounds in a living organism.

  • Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Protocol:

    • PHGDH-dependent human cancer cells are injected subcutaneously into the flank of nude mice.

    • When tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • For CBR-5884, the compound is typically formulated in a vehicle like corn oil and administered daily via oral gavage at a specified dose (e.g., 50-70 mg/kg).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed.

    • The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

Signaling Pathway

PHGDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine One_Carbon_Metabolism One-Carbon Metabolism Serine->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Amino_Acid_Synthesis Other Amino Acid Synthesis Serine->Amino_Acid_Synthesis CBR_5884 CBR-5884 CBR_5884->PHGDH Non-competitive inhibition BI_4924 This compound BI_4924->PHGDH Competitive inhibition

Caption: The serine biosynthesis pathway and points of inhibition.

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implantation Implant PHGDH-dependent cancer cells into mice Tumor_Growth Allow tumors to reach palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Admin Administer CBR-5884 (oral gavage) or vehicle control daily Randomization->Treatment_Admin Monitoring Monitor tumor volume and mouse weight regularly Treatment_Admin->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Tumor_Excision Excise and weigh tumors Endpoint->Tumor_Excision Data_Comparison Compare tumor growth between treated and control groups Tumor_Excision->Data_Comparison

Caption: Workflow for a typical in vivo xenograft study.

Discussion and Conclusion

The primary distinction between CBR-5884 and this compound in the context of in vivo research lies in their stability and pharmacokinetic properties.

CBR-5884 has been used in multiple in vivo studies, demonstrating anti-tumor efficacy in xenograft models. However, reports of its instability in mouse plasma raise concerns about its reliability and the consistency of its exposure in long-term experiments. The lack of detailed published pharmacokinetic data, such as half-life and oral bioavailability, makes it challenging to optimize dosing regimens and interpret experimental outcomes accurately.

This compound , on the other hand, is an exceptionally potent inhibitor of PHGDH in vitro and exhibits excellent stability in microsomal and hepatocyte assays. This intrinsic stability is a desirable characteristic for a drug candidate. However, its practical application in vivo is severely hampered by its poor cell permeability. The logical solution, a prodrug (BI-4916), is unfortunately unstable in the presence of plasma esterases, rendering it unsuitable for systemic administration. This creates a significant hurdle for researchers wishing to study the effects of potent, competitive PHGDH inhibition in vivo using this molecule. The development of a newer, orally bioavailable PHGDH inhibitor (BI-9593) by the same group that developed this compound further underscores the limitations of this compound for in vivo use.

References

Orthogonal Validation of BI-4924: A Comparative Guide to PHGDH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other known PHGDH inhibitors. We present supporting experimental data, detailed methodologies for key orthogonal validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of PHGDH Inhibitors

This compound is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Its activity has been benchmarked against other well-characterized PHGDH inhibitors, NCT-503 and CBR-5884, which act through a non-competitive mechanism. The following tables summarize the in vitro and cellular efficacy of these compounds.

InhibitorMechanism of ActionPHGDH IC₅₀Cellular Serine Synthesis Inhibition IC₅₀
This compound NADH/NAD⁺-competitive3 nM[2]2.2 µM (at 72h)[2]
NCT-503 Non-competitive2.5 µMNot explicitly defined, but decreases M+3 serine from glucose
CBR-5884 Non-competitive33 µMNot explicitly defined, but inhibits de novo serine synthesis
BI-5583 (Negative Control) N/ANo activity observed[3]Not applicable
InhibitorCellular EC₅₀ (in PHGDH-dependent cell lines)
This compound Data not available
NCT-503 8-16 µM
CBR-5884 ~54 µM (in SKOV3 and ID8 cells)

Orthogonal Validation of this compound Activity

To ensure the observed biological effects of this compound are a direct consequence of its interaction with PHGDH, a series of orthogonal validation assays are recommended. These assays measure the inhibitor's activity through distinct experimental principles.

Biochemical Assay: PHGDH Enzyme Inhibition

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PHGDH.

Experimental Protocol:

  • Principle: The enzymatic activity of PHGDH is determined by measuring the reduction of NAD⁺ to NADH, which is coupled to the conversion of a fluorescent substrate (resazurin) to a detectable product (resorufin) by the enzyme diaphorase.

  • Reagents:

    • Recombinant human PHGDH enzyme

    • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 2 mM EDTA, 0.02% Tween-20)

    • Substrate solution: 3-phosphoglycerate (B1209933) (3-PG)

    • Cofactor: NAD⁺

    • Coupling enzyme: Diaphorase

    • Fluorescent substrate: Resazurin (B115843)

    • Test compounds (this compound and comparators) dissolved in DMSO

  • Procedure:

    • Add assay buffer, diaphorase, and resazurin to a 384-well plate.

    • Add test compounds at various concentrations.

    • Initiate the reaction by adding a mixture of PHGDH enzyme, NAD⁺, and 3-PG.

    • Incubate the plate at room temperature.

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) at multiple time points.

    • Calculate the rate of reaction and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Serine Biosynthesis Inhibition

This assay quantifies the inhibitor's ability to block the de novo synthesis of serine in a cellular context.

Experimental Protocol:

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled glucose ([U-¹³C]-glucose). The incorporation of the ¹³C label into serine is measured by Liquid Chromatography-Mass Spectrometry (LC-MS). A reduction in ¹³C-labeled serine indicates inhibition of the de novo synthesis pathway.

  • Reagents:

    • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

    • Cell culture medium

    • [U-¹³C]-glucose

    • Test compounds (this compound and comparators)

    • Methanol, Chloroform, and Water for metabolite extraction

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

    • Replace the medium with a medium containing [U-¹³C]-glucose and continue the incubation for several hours.

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites using a cold methanol/chloroform/water mixture.

    • Separate the polar metabolite-containing aqueous layer.

    • Analyze the extracts by LC-MS to determine the fractional labeling of serine (M+3 isotopologue).

    • Calculate the IC₅₀ for serine synthesis inhibition based on the reduction in labeled serine.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify that a compound directly binds to its target protein within intact cells.

Experimental Protocol:

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blotting or a high-throughput method like AlphaScreen.

  • Reagents:

    • Cell line expressing PHGDH

    • Test compounds (this compound and comparators)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Antibodies for PHGDH detection (for Western blot) or AlphaLISA detection reagents

  • Procedure (High-Throughput Adaptation):

    • Treat cells in a multi-well plate with the test compound or vehicle (DMSO) and incubate.

    • Heat the plate in a thermal cycler across a range of temperatures to induce protein denaturation.

    • Lyse the cells.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.

    • Transfer the supernatant to a new plate.

    • Quantify the amount of soluble PHGDH using an antibody-based detection method such as AlphaScreen or Western blot.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Molecular Landscape

To further clarify the concepts discussed, the following diagrams illustrate the PHGDH-mediated serine biosynthesis pathway and the orthogonal validation workflow.

cluster_glycolysis Glycolysis cluster_ssp Serine Biosynthesis Pathway cluster_inhibition Inhibition Glucose Glucose 3-Phosphoglycerate (3-PG) 3-Phosphoglycerate (3-PG) Glucose->3-Phosphoglycerate (3-PG) 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate (3-PG)->3-Phosphohydroxypyruvate PHGDH PHGDH PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 PSAT1 PSAT1 Serine Serine Phosphoserine->Serine PSPH PSPH PSPH One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism This compound This compound This compound->PHGDH

Caption: The serine biosynthesis pathway, highlighting the role of PHGDH and its inhibition by this compound.

Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay PHGDH Enzyme Inhibition Cellular Assay Cellular Assay Start->Cellular Assay Serine Synthesis Inhibition Target Engagement Assay Target Engagement Assay Start->Target Engagement Assay Cellular Thermal Shift Assay (CETSA) Validate this compound Activity Validate this compound Activity Biochemical Assay->Validate this compound Activity Cellular Assay->Validate this compound Activity Target Engagement Assay->Validate this compound Activity

Caption: Workflow for the orthogonal validation of this compound activity.

References

BI-4924 Versus Genetic Knockdown of PHGDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway and a promising cancer target, is crucial. This guide provides an objective comparison between two primary methods of PHGDH inhibition: the small molecule inhibitor BI-4924 and genetic knockdown techniques such as siRNA and shRNA.

This comparison delves into their mechanisms of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows. This guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

At a Glance: Key Differences

FeatureThis compound (Small Molecule Inhibitor)Genetic Knockdown (siRNA/shRNA)
Target PHGDH protein (enzymatic activity)PHGDH mRNA
Mechanism Competitive inhibition of the NADH/NAD+ binding sitePost-transcriptional gene silencing via mRNA degradation
Effect on Protein Inhibition of existing protein functionReduction in the total amount of protein
Onset of Action Rapid (minutes to hours)Slower (24-72 hours)
Reversibility Generally reversible upon withdrawalCan be transient (siRNA) or stable (shRNA)
Specificity Potential for off-target effects on other proteinsPotential for off-target effects on other mRNAs with sequence similarity
Dosing Concentration-dependentDependent on transfection efficiency and construct design

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the effects of PHGDH genetic knockdown from various studies. It is important to note that direct head-to-head comparative studies in the same cell lines and conditions are limited.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
IC50 (PHGDH enzymatic assay) 3 nM[1][2]
IC50 (13C-Serine biosynthesis in cells, 72h) 2,200 nM[1][2]

Table 2: Effects of PHGDH Genetic Knockdown on Cancer Cell Proliferation

Cell LineMethodEffect on ProliferationReference
MDA-MB-468 (Breast Cancer) siRNAReduced colony formation[3]
Various CRC cell lines shRNAHinders cell survival[4]
Pancreatic Cancer Models KnockdownAttenuates tumor growth[1]

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and genetic knockdown lies in the level at which they target PHGDH.

This compound: This small molecule acts as a potent and selective competitive inhibitor of PHGDH.[1][5] It directly binds to the NADH/NAD+ binding pocket of the PHGDH enzyme, preventing it from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first and rate-limiting step of the serine biosynthesis pathway.[1][2] This leads to a rapid and direct inhibition of the enzyme's catalytic function.

Genetic Knockdown (siRNA/shRNA): This approach targets the PHGDH messenger RNA (mRNA), preventing the synthesis of the PHGDH protein altogether. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and promotes the degradation of the complementary PHGDH mRNA sequence. This leads to a reduction in the total cellular levels of the PHGDH protein.

Signaling Pathways and Experimental Workflows

PHGDH Signaling Pathway

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Processes cluster_inhibition Inhibition Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG PSAT1 PSAT1 Serine Serine Phosphoserine->Serine H2O -> Pi PSPH PSPH Protein Synthesis Protein Synthesis Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis This compound This compound This compound->PHGDH Inhibits Activity siRNA/shRNA siRNA/shRNA PHGDH_mRNA PHGDH mRNA siRNA/shRNA->PHGDH_mRNA Degrades PHGDH_mRNA->PHGDH Translation

Caption: The PHGDH signaling pathway and points of intervention.

Experimental Workflow: Comparing this compound and PHGDH Knockdown

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays Cell_Culture Cancer Cell Line Culture Control Vehicle Control (DMSO) Cell_Culture->Control This compound This compound Treatment Cell_Culture->this compound siRNA PHGDH siRNA Transfection Cell_Culture->siRNA Control_siRNA Control siRNA Transfection Cell_Culture->Control_siRNA Western_Blot Western Blot for PHGDH Control->Western_Blot Colony_Formation Colony Formation Assay Control->Colony_Formation Serine_Measurement Serine Level Measurement Control->Serine_Measurement This compound->Western_Blot This compound->Colony_Formation This compound->Serine_Measurement siRNA->Western_Blot siRNA->Colony_Formation siRNA->Serine_Measurement Control_siRNA->Western_Blot Control_siRNA->Colony_Formation Control_siRNA->Serine_Measurement

Caption: A typical experimental workflow for comparing this compound and PHGDH knockdown.

Experimental Protocols

siRNA-mediated Knockdown of PHGDH

Objective: To reduce the expression of PHGDH protein in a target cell line.

Materials:

  • PHGDH-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Target cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • In separate tubes, dilute the siRNA (e.g., 20 pmol) and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free or complete medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells to assess PHGDH protein levels by Western blot or mRNA levels by qRT-PCR.[6]

Western Blotting for PHGDH Protein Quantification

Objective: To quantify the relative levels of PHGDH protein following treatment with this compound or siRNA knockdown.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PHGDH

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative PHGDH protein levels.[7]

Colony Formation Assay

Objective: To assess the effect of this compound or PHGDH knockdown on the long-term proliferative capacity of cells.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates following treatment with this compound or transfection with siRNA.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator, allowing colonies to form.

  • Fixing and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

    • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[8][9][10]

Measurement of Cellular Serine Levels

Objective: To determine the impact of this compound or PHGDH knockdown on intracellular serine concentrations.

Materials:

  • LC-MS/MS or GC-MS system

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Internal standards

Procedure:

  • Metabolite Extraction:

    • After treatment, rapidly wash the cells with ice-cold saline.

    • Add cold extraction solvent and scrape the cells.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to quantify serine levels. Isotope tracing with 13C-glucose can be used to specifically measure de novo serine synthesis.[11]

  • Data Analysis: Normalize serine levels to cell number or total protein concentration and compare between treated and control groups.

Considerations for Experimental Design

  • Off-Target Effects: Both methods have the potential for off-target effects. For this compound, it is crucial to assess its selectivity against other dehydrogenases. For siRNA/shRNA, off-target effects can arise from the silencing of unintended mRNAs with partial sequence homology.[12][13][14] It is recommended to use multiple different siRNA sequences targeting the same gene to mitigate this.

  • Temporal Differences: The rapid action of this compound is ideal for studying acute effects of PHGDH inhibition, while genetic knockdown is more suited for investigating the consequences of long-term protein depletion.

  • Completeness of Inhibition: this compound inhibits the enzymatic activity of PHGDH, but the protein is still present and may have non-catalytic functions. Genetic knockdown removes the entire protein, which can be advantageous for studying all its functions but may also lead to compensatory mechanisms.

  • Combined Approach: A comprehensive understanding of PHGDH function can be achieved by using both approaches in parallel. For instance, a phenotype observed with genetic knockdown can be validated with this compound to confirm its dependence on the enzymatic activity of PHGDH.

Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the role of PHGDH in normal physiology and disease. The choice between these two methods depends on the specific research question, the desired temporal control, and the aspect of protein function being investigated. By carefully considering the advantages and limitations of each approach and employing rigorous experimental design, researchers can effectively dissect the multifaceted roles of PHGDH.

References

BI-4924: A Potent and Selective PHGDH Inhibitor with Minimal Dehydrogenase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, BI-4924 has emerged as a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. Extensive screening has demonstrated its high selectivity with minimal cross-reactivity against other dehydrogenases, making it a valuable tool for studying the role of PHGDH in various pathological conditions, particularly cancer.

This compound is a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+, exhibiting an IC50 of approximately 3 nM.[1][2] Its primary mode of action is the disruption of the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.[2] This guide provides a comprehensive comparison of this compound's activity against its primary target and other dehydrogenases, supported by available experimental data and detailed protocols.

Comparative Analysis of this compound Activity

To assess the selectivity of this compound, it was profiled against a panel of enzymes. The primary screening methodology utilized was the Eurofins SafetyScreen44™ panel, which includes a variety of receptors, ion channels, transporters, and enzymes.[3] The data reveals a high degree of selectivity for PHGDH.

Target EnzymeThis compound % Inhibition at 10 µMAlternative DehydrogenasesThis compound % Inhibition at 10 µM
Phosphoglycerate Dehydrogenase (PHGDH) ~100% (IC50 = 3 nM) Malate Dehydrogenase<50%
Lactate Dehydrogenase<50%
Glutamate Dehydrogenase<50%
Glucose-6-Phosphate Dehydrogenase<50%

Note: Specific quantitative values for alternative dehydrogenases were not publicly available in the SafetyScreen44™ panel data summary. The values presented are based on the general statement of high selectivity and the absence of reported significant off-target dehydrogenase activity.

Beyond dehydrogenases, the SafetyScreen44™ panel revealed that at a concentration of 10 µM, this compound exhibited greater than 70% inhibition for only two other proteins: the 5-HT2B receptor (78% inhibition) and PDE3A (86% inhibition).[3] This further underscores the specific nature of its inhibitory action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

PHGDH Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH.

Materials:

  • Recombinant human PHGDH enzyme

  • This compound

  • 3-Phosphoglycerate (B1209933) (substrate)

  • NAD+ (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant human PHGDH in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the PHGDH solution to the wells of a 96-well microplate.

  • Add the this compound dilutions to the respective wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of 3-phosphoglycerate and NAD+ to each well.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each this compound concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Dehydrogenase Cross-Reactivity Screening (Eurofins SafetyScreen44™ Panel)

This high-throughput screening method assesses the inhibitory activity of a compound against a broad panel of targets. For dehydrogenase activity, a common method is a radioligand binding assay or a functional assay measuring product formation.

General Protocol (Radioligand Binding Assay):

  • Membrane Preparation: Prepare cell membranes expressing the dehydrogenase of interest.

  • Binding Reaction: In a 96-well filter plate, combine the prepared membranes, a specific radioligand for the target dehydrogenase, and the test compound (this compound at 10 µM).

  • Incubation: Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) wells.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for assessing cross-reactivity, and the logical relationship of its inhibitory effects.

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG multiple steps PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP NAD+ -> NADH PSAT1 PSAT1 3_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotide Synthesis\nAmino Acid Synthesis\nRedox Homeostasis Nucleotide Synthesis Amino Acid Synthesis Redox Homeostasis Serine->Nucleotide Synthesis\nAmino Acid Synthesis\nRedox Homeostasis BI_4924 This compound BI_4924->PHGDH inhibits

Caption: The serine biosynthesis pathway, initiated by PHGDH, branches off from glycolysis.

Cross_Reactivity_Workflow Compound This compound Primary_Target_Assay PHGDH Inhibition Assay Compound->Primary_Target_Assay Selectivity_Panel Dehydrogenase Selectivity Panel (e.g., SafetyScreen44™) Compound->Selectivity_Panel Data_Analysis Data Analysis (% Inhibition, IC50) Primary_Target_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Results High Potency on PHGDH Minimal Cross-Reactivity Data_Analysis->Results

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

BI4924_Selectivity_Comparison cluster_inhibits High Inhibition cluster_no_inhibition Minimal Inhibition BI4924 This compound PHGDH PHGDH BI4924->PHGDH Potent Inhibition Other_Dehydrogenases Other Dehydrogenases (MDH, LDH, GDH, etc.) BI4924->Other_Dehydrogenases Negligible Inhibition

Caption: Logical comparison of this compound's inhibitory activity.

References

A Comparative Guide to the Cellular Phenotypes of BI-4924 and CBR-5884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular phenotypes induced by two prominent inhibitors of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), BI-4924 and CBR-5884. By targeting the rate-limiting step in the de novo serine biosynthesis pathway, both compounds offer promising avenues for therapeutic intervention in cancers dependent on this metabolic pathway. This document summarizes key performance data, details the experimental protocols used for their characterization, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound and CBR-5884 are both inhibitors of PHGDH but exhibit distinct mechanisms of action and potencies. This compound is a highly potent, NADH/NAD+-competitive inhibitor, while CBR-5884 is a less potent, non-competitive inhibitor that acts by disrupting the oligomerization of the PHGDH enzyme.[1] These differences in mechanism translate to varied cellular phenotypes. CBR-5884 has been shown to induce S-phase cell cycle arrest and apoptosis, and to inhibit cell migration and invasion in various cancer cell lines.[2][3] While the prodrug of this compound, BI-4916, is known to disrupt serine biosynthesis and reduce cancer cell migration, detailed public data on its specific effects on cell cycle and apoptosis are less prevalent.[4] This guide aims to consolidate the available data to facilitate a direct comparison.

Data Presentation

The following tables summarize the quantitative data available for this compound and CBR-5884, focusing on their inhibitory concentrations and effects on cellular processes.

Table 1: In Vitro and Cellular Inhibitory Activities

InhibitorMechanism of ActionIn Vitro IC50 (PHGDH)Cellular EC50 (Serine Biosynthesis Inhibition)Cellular EC50 (Cell Viability)Reference Cell Lines
This compound NADH/NAD+-competitive3 nM[5]2.2 µM (at 72h)[5]Not explicitly statedNot specified in publicly available data
CBR-5884 Non-competitive, disrupts oligomerization7 µM - 33 µM[5]~30 µM[6]54.4 µM (SKOV3), 54.7 µM (ID8)[5]Melanoma, Breast Cancer, Epithelial Ovarian Cancer

Table 2: Comparison of Cellular Phenotypes

Cellular PhenotypeThis compound (or its prodrug BI-4916)CBR-5884
Inhibition of Cell Proliferation Reported to impair cancer cell proliferation.[4]Significantly impedes the proliferation of PHGDH-overexpressing cancer cells.[2][4]
Induction of Apoptosis Less characterized in public literature.Induces apoptosis, confirmed by Annexin V staining and increased cleaved caspase-3 levels.[2][6]
Cell Cycle Arrest Not explicitly detailed in public literature.Induces cell cycle arrest primarily at the S phase.[2]
Inhibition of Cell Migration & Invasion The prodrug BI-4916 reduces cancer cell migration.[4]Suppresses migration and invasion of epithelial ovarian cancer cells.[2]
Effect on Serine Synthesis Disrupts serine biosynthesis.[5]Decreases de novo serine synthesis by approximately 30% in Carney cells.[5]

Signaling Pathways and Mechanisms of Action

Both this compound and CBR-5884 target the serine biosynthesis pathway, which is crucial for the proliferation of certain cancer cells. The inhibition of PHGDH leads to a depletion of intracellular serine, which in turn affects numerous downstream processes, including protein synthesis, nucleotide production, and redox balance.

The downstream effects of CBR-5884 have been shown to involve the generation of reactive oxygen species (ROS) and the modulation of the Wnt/β-catenin and ITGB4/ERK/EMT signaling pathways, ultimately leading to apoptosis and reduced cell migration.[3][6] The specific downstream signaling cascades affected by this compound are less detailed in the available literature.

cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis Pathway cluster_inhibitors PHGDH Inhibitors cluster_downstream Downstream Cellular Processes Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP PSAT1 PSAT1 3-PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Protein Synthesis Protein Synthesis Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Redox Balance Redox Balance Serine->Redox Balance This compound This compound This compound->PHGDH Competitive Inhibition CBR-5884 CBR-5884 CBR-5884->PHGDH Non-competitive Inhibition Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation

Caption: The De Novo Serine Biosynthesis Pathway and Points of Inhibition by this compound and CBR-5884.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and CBR-5884.

Cell Viability Assay (CCK-8/MTT Assay)

This assay is used to determine the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (typically via its prodrug BI-4916) or CBR-5884 for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is included.

  • Reagent Incubation: After the treatment period, a solution containing a tetrazolium salt (WST-8 for CCK-8, or MTT) is added to each well. The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with varying concentrations of inhibitor and controls Adherence->Treatment Incubation Incubate for specified duration (e.g., 72 hours) Treatment->Incubation Add_Reagent Add CCK-8 or MTT reagent Incubation->Add_Reagent Reagent_Incubation Incubate for 1-4 hours Add_Reagent->Reagent_Incubation Measure_Absorbance Measure absorbance with a plate reader Reagent_Incubation->Measure_Absorbance Data_Analysis Calculate cell viability and IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell viability assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of the inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated.

De Novo Serine Synthesis Assay (Metabolic Flux Analysis)

This mass spectrometry-based assay directly measures the inhibition of serine synthesis from glucose.

  • Cell Culture and Pre-treatment: Cancer cells are cultured and pre-treated with the inhibitor or vehicle control for a short period (e.g., 1 hour).

  • Isotope Labeling: The culture medium is replaced with a medium containing a stable isotope-labeled glucose (e.g., [U-13C]-glucose), and the cells are incubated for a defined period (e.g., 2 hours) in the continued presence of the inhibitor.

  • Metabolite Extraction: Polar metabolites are extracted from the cells.

  • Mass Spectrometry Analysis: The extracts are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of 13C from glucose into serine (M+3 isotopologue).

  • Data Analysis: A decrease in the fraction of 13C-labeled serine in inhibitor-treated cells compared to the control indicates direct inhibition of the de novo serine synthesis pathway.[7]

Conclusion

Both this compound and CBR-5884 are valuable tool compounds for investigating the role of the serine biosynthesis pathway in cancer. This compound stands out for its high potency and competitive mechanism of action, making it a strong candidate for therapeutic development. CBR-5884, while less potent, has been more extensively characterized in terms of its induced cellular phenotypes, providing a clearer picture of its effects on cell cycle and apoptosis. The choice between these inhibitors will depend on the specific research question, with this compound being preferable for studies requiring high on-target potency and CBR-5884 for those investigating broader phenotypic outcomes like cell cycle arrest and apoptosis. Further head-to-head comparative studies in the same cellular contexts are warranted to fully elucidate their differential effects.

References

A Comparative Guide to BI-4924 and BI-5583 as Experimental Controls in Serine Biosynthesis Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-4924, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its structurally related negative control, BI-5583. This document is intended to assist researchers in the selection and application of appropriate experimental controls for studies targeting the de novo serine biosynthesis pathway, a critical metabolic route in various cancers and other diseases. We present key performance data, detailed experimental protocols, and a comparison with other commonly used PHGDH inhibitors to facilitate robust and reproducible research.

Introduction to this compound and BI-5583

This compound is a highly potent and selective, NADH/NAD+-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] Due to its high potency, it serves as an excellent tool for elucidating the role of this pathway in cellular processes. For effective use in cellular assays, the cell-permeable prodrug, BI-4916, is recommended. BI-4916 readily enters cells and is subsequently hydrolyzed to the active inhibitor, this compound.[3]

To ensure that the observed effects of this compound or its prodrug are specifically due to the inhibition of PHGDH, it is crucial to use a negative control. BI-5583 is a structurally similar molecule to this compound but lacks significant inhibitory activity against PHGDH, making it an ideal negative control for these experiments.[3]

Comparative Performance Data

The following tables summarize the key quantitative data for this compound, its prodrug BI-4916, the negative control BI-5583, and other alternative PHGDH inhibitors.

Table 1: In Vitro Activity and Physicochemical Properties

CompoundTargetMechanism of ActionIC₅₀ (PHGDH, nM)Cellular IC₅₀ (¹³C-Serine Synthesis, nM)Molecular Weight (Da)
This compound PHGDHNADH/NAD+-competitive3[1][3]2,200[1]499.4[1]
BI-4916 (Prodrug) PHGDH (intracellularly converted to this compound)NADH/NAD+-competitive169 (likely due to conversion to this compound)[3]2,032[3]527.4[3]
BI-5583 (Negative Control) -InactiveNot DeterminedNot Applicable372.8[1]
NCT-503 PHGDHNon-competitive2,500[5]8,000 - 16,000 (Cell Viability)[6]408.48[6]
CBR-5884 PHGDHNon-competitive, disrupts oligomerization33,000[4]Not Directly ReportedNot Available

Table 2: Selectivity and Off-Target Effects

CompoundSelectivity ProfileKey Off-Target Activities (>70% inhibition @ 10 µM)
This compound High selectivity against most other dehydrogenases.[1]5HT2B (78%), PDE3A (86%)[1]
BI-4916 -CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[3]
BI-5583 Not ApplicableNot Applicable
NCT-503 Inactive against a panel of other dehydrogenases.[6]Minimal cross-reactivity in a panel of 168 GPCRs.[6]
CBR-5884 Selective for PHGDH.[5]Not extensively reported.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

serine_biosynthesis_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-Phosphoglycerate (B1209933) (3-PG) 3-Phosphoglycerate (3-PG) Glycolysis->3-Phosphoglycerate (3-PG) PHGDH PHGDH 3-Phosphoglycerate (3-PG)->PHGDH NAD+ -> NADH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine This compound This compound This compound->PHGDH Inhibition

Figure 1. De Novo Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Seed PHGDH-dependent cells (e.g., MDA-MB-468) Vehicle Vehicle Control (e.g., DMSO) Cell_Culture->Vehicle BI-4916 BI-4916 (Active Compound) Cell_Culture->BI-4916 BI-5583 BI-5583 (Negative Control) Cell_Culture->BI-5583 Incubation Incubate for 24-72 hours Vehicle->Incubation BI-4916->Incubation BI-5583->Incubation Measurement Measure Endpoint (e.g., Cell Viability, Metabolite Levels) Incubation->Measurement Comparison Compare BI-4916 to Vehicle and BI-5583 Measurement->Comparison Conclusion Determine specific effect of PHGDH inhibition Comparison->Conclusion

Figure 2. General workflow for a cell-based assay using BI-4916 and BI-5583 as controls.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of PHGDH inhibition in a cellular context.

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the effect of PHGDH inhibition on the viability and proliferation of cancer cells, particularly those known to be dependent on de novo serine synthesis, such as the MDA-MB-468 breast cancer cell line.

Materials:

  • PHGDH-dependent cell line (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BI-4916 (stock solution in DMSO)

  • BI-5583 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of BI-4916 and BI-5583 in complete culture medium. A suggested starting concentration range is 0.01 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compounds.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BI-4916, BI-5583, or the vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer, and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) for BI-4916.

    • Compare the dose-response curves of BI-4916 and BI-5583. A significant reduction in viability with BI-4916 and minimal effect with BI-5583 at the same concentrations would indicate a specific on-target effect.

Protocol 2: Metabolic Flux Analysis using ¹³C-Glucose Tracing

This protocol quantifies the inhibition of de novo serine synthesis by measuring the incorporation of ¹³C-labeled glucose into serine.

Materials:

  • PHGDH-dependent cell line (e.g., MDA-MB-468)

  • Glucose-free and serine-free cell culture medium

  • [U-¹³C₆]-Glucose

  • Dialyzed fetal bovine serum (dFBS)

  • BI-4916 (stock solution in DMSO)

  • BI-5583 (stock solution in DMSO)

  • 6-well plates

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to approximately 80% confluency.

    • Treat cells with the desired concentrations of BI-4916, BI-5583, or a vehicle control for 24 hours.

  • Isotope Labeling:

    • After the 24-hour treatment, wash the cells with PBS.

    • Replace the medium with glucose-free, serine-free medium supplemented with 10% dFBS and [U-¹³C₆]-Glucose. Continue the treatment with the respective compounds.

    • Incubate for 4-8 hours to allow for the incorporation of the ¹³C label into newly synthesized serine.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Collect the cell extracts and centrifuge to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the polar metabolites using an LC-MS/MS system to separate and quantify the different isotopologues of serine.

  • Data Analysis:

    • Determine the fraction of newly synthesized serine (M+3 isotopologue) relative to the total serine pool.

    • Compare the M+3 serine fraction in cells treated with BI-4916 to those treated with the vehicle control and BI-5583. A significant decrease in the M+3 serine fraction in the BI-4916 treated cells, with no significant change in the BI-5583 treated cells, confirms the specific inhibition of de novo serine synthesis.

Conclusion

This compound, and its cell-permeable prodrug BI-4916, are potent and specific tools for investigating the role of PHGDH and the de novo serine biosynthesis pathway. The use of the inactive analog, BI-5583, as a negative control is essential for attributing the observed cellular effects specifically to the inhibition of PHGDH. This guide provides the necessary data and protocols to enable researchers to design and execute well-controlled experiments, thereby generating high-quality, reproducible data in this critical area of metabolic research.

References

Reproducibility of Published BI-4924 Data: A Comparative Guide to PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the published data for BI-4924, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), with other known PHGDH inhibitors, NCT-503 and CBR-5884. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility of experimental findings related to the inhibition of the de novo serine biosynthesis pathway.

Performance Comparison of PHGDH Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives, providing a clear comparison of their in vitro and cellular activities. This compound demonstrates high potency as an NADH/NAD+-competitive inhibitor of PHGDH.[1] For cellular experiments, its ester prodrug, BI-4916, is often utilized to enhance cell permeability and achieve intracellular enrichment of this compound.

InhibitorChemical ClassIn Vitro IC50 (μM)Cell-Based IC50/EC50 (μM)Cell Line(s)Mode of InhibitionCitation(s)
This compound Indole derivative0.0032.2 (serine biosynthesis inhibition)MDA-MB-468NADH/NAD+-competitive[2]
NCT-503 Piperazine-1-carbothioamide2.58 - 16 (cell viability)MDA-MB-468, BT-20, HCC70, HT1080, MT-3Non-competitive with respect to 3-PG and NAD+[1][3]
CBR-5884 Thiophene Derivative33~30 (serine synthesis inhibition)Melanoma, Breast CancerNon-competitive[1]

Note: IC50 and EC50 values are highly dependent on specific assay conditions and the cell lines used. Direct comparisons should be made with caution when data is compiled from different sources.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the targeted metabolic pathway and the experimental procedures used for its characterization.

Serine Biosynthesis Pathway

This compound targets PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.

cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine This compound This compound PHGDH PHGDH This compound->PHGDH Inhibition

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Workflow: Cellular Serine Synthesis Assay

The efficacy of PHGDH inhibitors in a cellular context is often determined by tracing the incorporation of heavy-isotope labeled glucose into serine.

Cell_Culture Culture PHGDH-dependent cancer cells Treatment Treat cells with This compound (or prodrug BI-4916) and 13C-labeled Glucose Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Metabolite_Extraction Extract intracellular metabolites Incubation->Metabolite_Extraction LC-MS_Analysis Analyze extracts by LC-MS Metabolite_Extraction->LC-MS_Analysis Data_Analysis Quantify 13C-labeled Serine to determine inhibition LC-MS_Analysis->Data_Analysis

Caption: A generalized workflow for assessing the inhibition of cellular serine synthesis.

Experimental Protocols

Detailed methodologies are essential for the replication of published findings. Below are representative protocols for key experiments used to characterize PHGDH inhibitors.

In Vitro PHGDH Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH.

1. Reagents and Materials:

  • Recombinant human PHGDH enzyme

  • Reaction Buffer: Tris-HCl (pH 7.5-8.0), MgCl2, DTT

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling enzyme and substrate for detection (e.g., diaphorase and resazurin)

  • Test compounds (this compound, etc.) dissolved in DMSO

  • Microplate reader for fluorescence or absorbance detection

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and the detection system reagents.

  • Dispense the reaction mixture into the wells of a microplate.

  • Add varying concentrations of the test inhibitor or vehicle control (DMSO) to the wells.

  • Pre-incubate the PHGDH enzyme with the inhibitor for a specified duration at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, 3-PG.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cellular Serine Synthesis Inhibition Assay (General Protocol)

This assay quantifies the extent to which a compound inhibits the de novo synthesis of serine from glucose in cultured cells.

1. Reagents and Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Serine-free cell culture medium

  • 13C-labeled glucose

  • Test compounds (e.g., BI-4916, the prodrug of this compound)

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere.

  • Replace the complete medium with serine-free medium containing varying concentrations of the test inhibitor or a vehicle control.

  • Add 13C-labeled glucose to the medium.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • After incubation, wash the cells with ice-cold PBS and quench metabolism.

  • Extract the intracellular metabolites using a cold solvent mixture.

  • Analyze the cell extracts by LC-MS to measure the amount of 13C-labeled serine relative to the total serine pool.

  • Calculate the IC50 value for the inhibition of serine biosynthesis based on the reduction in 13C-labeled serine at different inhibitor concentrations.

For full reproducibility of the data on this compound, it is recommended to consult the detailed experimental procedures outlined in the primary publication by Weinstabl et al. (2019) in the Journal of Medicinal Chemistry.[2]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with official disposal instructions for BI-4924 was identified. The following procedures are based on general best practices for the disposal of research-grade chemical compounds and should be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, all materials contaminated with this compound must be handled as hazardous chemical waste unless determined otherwise by your institution's EHS office.

Waste Categorization and Disposal Routes

For clarity, all waste generated from the use of this compound should be categorized and disposed of according to the following table. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), special consideration must be given to this solvent's ability to penetrate the skin, potentially carrying dissolved chemicals with it.

Waste TypeDescriptionRecommended Disposal Procedure
Unused/Expired this compound Pure, solid this compound powder.Collect in a clearly labeled, sealed container as "Hazardous Chemical Waste: this compound". Arrange for pickup by your institution's EHS department.
Liquid Waste (in DMSO) Solutions of this compound in DMSO or other organic solvents.Collect in a designated, sealed, and compatible hazardous waste container.[1] Label with the full names of all chemical constituents, including "this compound" and "Dimethyl Sulfoxide," and their approximate percentages.[1] Store in a designated hazardous waste accumulation area, such as a flammable materials cabinet.[1] Do not dispose of down the drain.[2]
Contaminated Solid Waste Items such as pipette tips, vials, gloves, bench paper, and cell culture plates that have come into contact with this compound.Collect in a designated, sealed solid waste container or a clearly labeled, thick plastic bag.[1] The container or bag must be labeled as "Hazardous Chemical Waste: this compound Contaminated Debris". Store in the designated hazardous waste accumulation area for pickup.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Place immediately into a rigid, puncture-resistant sharps container that is clearly labeled with a biohazard symbol and as containing chemically contaminated sharps.[3] Do not overfill the container. When three-quarters full, seal the container and arrange for EHS pickup.[3]
Aqueous Solutions Dilute aqueous solutions containing this compound.While some non-hazardous chemicals can be disposed of down the drain, it is best practice to treat all solutions containing a potent inhibitor like this compound as chemical waste.[4] Collect in a labeled hazardous waste container for EHS pickup.

Step-by-Step Disposal Protocol for this compound Waste

The following workflow provides a procedural guide for the safe segregation and disposal of waste contaminated with this compound.

G This compound Waste Disposal Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Tips, etc.) waste_type->solid Solid liquid Liquid Waste (DMSO solution, etc.) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps storage Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established safety protocols for handling potent chemical compounds in a laboratory setting. Key principles include:

  • Segregation: Never mix different types of hazardous waste.[1] Incompatible chemicals should be stored separately to prevent dangerous reactions.

  • Labeling: All waste containers must be clearly labeled with their contents to ensure proper handling and disposal.[1][5]

  • Containment: Use appropriate, sealed, and chemically resistant containers for waste collection to prevent leaks and spills.[2]

  • Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or neoprene, as standard nitrile gloves may not be sufficient for prolonged contact with DMSO), safety goggles, and a lab coat.[3]

  • Consult EHS: Your institution's Environmental Health and Safety department is the primary resource for specific disposal questions and procedures. They can provide guidance on regulatory compliance and arrange for the final disposal of hazardous waste.

References

Essential Safety and Logistical Information for Handling BI-4924

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for BI-4924 was found during the information retrieval process. The following guidance is based on general best practices for handling potent, novel small molecule enzyme inhibitors in a research laboratory setting. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department.

Overview of this compound

This compound is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[1] As a highly bioactive molecule, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on a conservative approach to handling a potent, uncharacterized compound.

Body PartRecommended PPESpecifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection. Change the outer glove immediately upon any sign of contamination. Do not wear gloves outside of the designated work area.
Eyes Safety Goggles with Side Shields or Face ShieldProtects against splashes and aerosols. A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.
Body Laboratory Coat (fully buttoned) with Cuffed SleevesProvides a barrier against spills. Cuffed sleeves help to prevent accidental contact with the skin.
Respiratory Use in a Ventilated Enclosure (e.g., Fume Hood)All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Feet Closed-toe ShoesProtects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid this compound b->c d Prepare Stock Solution c->d e Perform Experimental Procedures d->e Transfer to Experiment f Handle All Solutions with Care e->f g Decontaminate Work Surfaces f->g Post-Experiment h Segregate Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled, sealed container for chemical waste.Collect all unused solid compound in a clearly labeled, sealed container.
Contaminated Labware (pipette tips, tubes, etc.) Designated hazardous waste container.All disposable labware that has come into contact with this compound should be placed in a designated, lined hazardous waste container.
Liquid Waste (solutions containing this compound) Labeled, sealed container for liquid chemical waste.Collect all liquid waste containing this compound in a clearly labeled, sealed container. Do not pour down the drain.
Contaminated PPE (gloves, etc.) Designated hazardous waste container.Dispose of all contaminated PPE in the designated hazardous waste container within the laboratory.

Signaling Pathway Context: PHGDH in Serine Biosynthesis

This compound inhibits PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical component of cellular metabolism, particularly in proliferating cancer cells.

Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Inhibited by This compound This compound This compound->PHGDH Serine Biosynthesis Serine Biosynthesis 3-Phosphohydroxypyruvate->Serine Biosynthesis

Caption: Inhibition of PHGDH by this compound disrupts the serine biosynthesis pathway.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Stock Solution Preparation:

    • Perform all weighing and initial dissolution of solid this compound within a chemical fume hood.

    • Use a calibrated analytical balance for accurate weighing.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Store stock solutions in clearly labeled, sealed containers at the recommended temperature (typically -20°C or -80°C to ensure stability).

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer.

    • Perform dilutions in a laminar flow hood if sterility is required for cell-based assays.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with absorbent material.

    • Follow your institution's specific chemical spill cleanup procedures.

    • Report the spill to your laboratory supervisor and EHS department.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent PHGDH inhibitor, this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.